Caroverine Hydrochloride
Descripción
CAROVERINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
See also: Caroverine Hydrochloride (active moiety of).
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWTJUIMRLKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23465-76-1 (Parent) | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20971127 | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-05-5, 23465-76-1 | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caroverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAROVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caroverine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroverine, a quinoxaline (B1680401) derivative, has emerged as a compound of interest for its neuroprotective properties, largely attributed to its interaction with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive examination of the mechanism of action of Caroverine Hydrochloride at the NMDA receptor. While initially developed as a spasmolytic agent, its antagonistic effects on glutamate (B1630785) receptors have prompted investigation into its therapeutic potential for conditions involving excitotoxicity, such as tinnitus and neurodegenerative disorders.[1][2] This document synthesizes the current understanding of Caroverine's interaction with NMDA receptors, details relevant experimental protocols for its characterization, and presents signaling pathways and experimental workflows through structured diagrams. It is important to note that while the qualitative effects of Caroverine are documented, specific quantitative binding affinities and kinetic data are not extensively available in publicly accessible literature.[3][4]
Introduction to Caroverine and NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor, playing a pivotal role in synaptic plasticity, learning, and memory.[5] However, its overactivation by the neurotransmitter glutamate can lead to excessive calcium influx, initiating a cascade of neurotoxic events known as excitotoxicity.[5] This process is implicated in the pathophysiology of various neurological conditions.[5] NMDA receptor antagonists, such as Caroverine, offer a therapeutic strategy by mitigating this excitotoxicity.[5]
Caroverine's pharmacological profile is multifaceted, exhibiting antagonism at both AMPA and NMDA receptors, as well as calcium channel blocking properties.[3][6] This dual action on glutamate receptors contributes to its neuroprotective effects by reducing excessive neuronal excitation and subsequent calcium overload.[7]
Mechanism of Action of Caroverine at NMDA Receptors
Caroverine's interaction with the NMDA receptor is complex and appears to be concentration-dependent. At lower concentrations, it is suggested to act as a competitive antagonist, while at higher concentrations, it functions as a non-competitive antagonist.[3][8] Some evidence also points to its action as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[7]
This non-competitive antagonism implies that Caroverine binds to a site on the receptor distinct from the glutamate-binding site, altering the receptor's conformation to prevent its activation and subsequent ion influx.[3] This modulation of the NMDA receptor channel directly inhibits the influx of Ca2+ and Na+, thereby dampening excitatory postsynaptic potentials and reducing neuronal depolarization.[3]
Downstream Signaling Consequences
The blockade of NMDA receptors by Caroverine leads to a significant reduction in intracellular calcium concentration ([Ca2+]i).[3] This has profound implications for various calcium-dependent downstream signaling pathways. For instance, reduced [Ca2+]i can lead to decreased activation of calcium-dependent enzymes such as CaMKII and protein kinase C (PKC), as well as transcription factors like CREB, which are involved in gene expression related to synaptic plasticity and cell survival.[4][9]
Quantitative Data and Comparative Analysis
| Parameter | Caroverine | Memantine | Ketamine | Dizocilpine (MK-801) |
| Mechanism | Competitive and Non-competitive Antagonist, Calcium Channel Blocker[3][5] | Uncompetitive, Low-affinity Open-channel Blocker[5] | Non-competitive Open-channel Blocker[5] | Non-competitive Open-channel Blocker[5] |
| Receptor Target(s) | NMDA, AMPA[6][10] | NMDA[5] | NMDA[5] | NMDA[5] |
| IC50 / Ki | Data not consistently reported[5] | IC50: ~1-10 µM[5] | IC50: ~1-5 µM[5] | IC50: ~10-50 nM[5] |
| Experimental Model | Guinea pig cochlear neurons[5] | Cultured neurons[5] | Cultured hippocampal neurons[5] | Rat brain membranes[5] |
| Key Features | Multifaceted action, also targets AMPA receptors and calcium channels[3][5] | Voltage-dependent, preferential block of open channels[5] | Rapid antidepressant effects[5] | High-affinity, slow unblocking kinetics[11] |
Experimental Protocols
To further elucidate the mechanism of action of Caroverine on NMDA receptors, several established experimental protocols can be employed.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Caroverine for the NMDA receptor.
-
Objective: To quantify the binding affinity of Caroverine for NMDA receptors in brain tissue homogenates.
-
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand for NMDA receptors: [3H]MK-801 (a non-competitive antagonist).[3]
-
This compound.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare brain tissue homogenates.
-
Incubate the homogenates with a fixed concentration of [3H]MK-801 and varying concentrations of Caroverine.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of Caroverine (the concentration that inhibits 50% of specific [3H]MK-801 binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents and the inhibitory effect of Caroverine.
-
Objective: To characterize the inhibitory effects of Caroverine on NMDA receptor function.
-
Methodology:
-
Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with specific NMDA receptor subunits.[5]
-
Recording:
-
Obtain a whole-cell patch-clamp recording.
-
Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.[3]
-
Isolate NMDA receptor-mediated currents by blocking AMPA receptors with an antagonist like CNQX.[3]
-
Record baseline currents evoked by the application of NMDA and a co-agonist like glycine.[5]
-
Apply varying concentrations of Caroverine and record the changes in current amplitude and kinetics.[3]
-
-
Data Analysis: Measure the peak amplitude and decay time constant of the recorded currents. Construct dose-response curves to determine the IC50 value of Caroverine.[4]
-
Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by Caroverine.
-
Objective: To quantify the inhibitory effect of Caroverine on NMDA-induced calcium influx.
-
Materials:
-
Cultured neurons or brain slices.
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
Recording solution (e.g., artificial cerebrospinal fluid).
-
NMDA and glycine.
-
This compound.
-
-
Methodology:
-
Load cells with a fluorescent calcium indicator.
-
Record baseline fluorescence.
-
Apply NMDA and glycine to induce an increase in intracellular calcium and record the fluorescence change.
-
Wash out the agonists.
-
Pre-incubate the cells with Caroverine.
-
Re-apply NMDA and glycine in the presence of Caroverine and record the fluorescence change.
-
Data Analysis: Calculate the ratio of fluorescence intensities to determine the intracellular calcium concentration. Compare the magnitude of the calcium transients in the absence and presence of Caroverine to quantify its inhibitory effect.[3]
-
Conclusion and Future Directions
This compound presents a complex and promising pharmacological profile, primarily through its antagonistic actions on NMDA and AMPA receptors, as well as its calcium channel blocking properties.[3] Its mechanism of action at the NMDA receptor, characterized by non-competitive antagonism, leads to a reduction in excitotoxicity and downstream calcium-dependent signaling, highlighting its neuroprotective potential.
A significant gap in the current literature is the lack of comprehensive quantitative data on Caroverine's binding affinity and kinetics at NMDA receptors.[3][4] Future research should focus on conducting detailed radioligand binding studies and patch-clamp electrophysiology experiments to determine these crucial parameters. Furthermore, investigating the subunit selectivity of Caroverine for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B) would provide a more nuanced understanding of its pharmacological effects and aid in the development of more targeted therapeutic strategies.[4] The experimental protocols outlined in this guide provide a solid framework for undertaking such investigations.
References
- 1. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caroverine - Ace Therapeutics [acetherapeutics.com]
- 11. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Caroverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine Hydrochloride, a quinoxaline (B1680401) derivative chemically identified as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is a multifaceted drug initially recognized for its spasmolytic and neuroprotective activities.[1] Its therapeutic applications in conditions associated with oxidative stress, such as certain inner ear diseases, have led to investigations into its direct antioxidant properties.[1][2] This technical guide provides a comprehensive analysis of the in vitro antioxidant capabilities of Caroverine, focusing on its efficacy in free radical scavenging and inhibition of lipid peroxidation. The primary mechanism of its antioxidant action is through the direct and highly efficient scavenging of hydroxyl radicals.[1][3]
Quantitative Analysis of Antioxidant Activity
The antioxidant profile of Caroverine has been primarily defined by its direct interaction with specific reactive oxygen species (ROS) and its inhibitory effect on lipid peroxidation. The key quantitative data from in vitro studies are summarized below, highlighting its potent hydroxyl radical scavenging activity.
| Antioxidant Assay | Test System | Key Quantitative Findings | Reference(s) |
| Hydroxyl Radical (.OH) Scavenging | Fenton System | Extremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [2][4] |
| Superoxide (B77818) Radical (O₂⁻) Scavenging | Xanthine (B1682287)/Xanthine Oxidase System | Low rate constant of reaction: k = 3 x 10² M⁻¹s⁻¹ | [2][4] |
| Lipid Peroxidation Inhibition | Liposomal Membranes | Suppression of lipid peroxidation observed | [2][5] |
| Peroxynitrite (ONOO⁻) Removal | Not specified | Efficient in removing peroxynitrite | [3][5] |
| DPPH Radical Scavenging | Not specified | No specific quantitative data (e.g., IC₅₀) available in the reviewed literature. | [1] |
| ABTS Radical Scavenging | Not specified | Not mentioned in the reviewed literature. | [1] |
Note: The data indicates that Caroverine is a highly effective scavenger of the extremely reactive hydroxyl radical, while its interaction with the superoxide radical is of marginal significance.[2][4]
Mechanism of Antioxidant Action
The primary established antioxidant mechanism of Caroverine is the direct scavenging of free radicals, particularly the hydroxyl radical (.OH).[1] Unlike many antioxidants that may also function by upregulating endogenous antioxidant enzyme systems through signaling pathways like the Keap1-Nrf2 pathway, current literature does not indicate that Caroverine operates through such mechanisms.[1] Its protective effect is attributed to its chemical structure, which allows it to efficiently neutralize highly damaging ROS.
Caption: Direct scavenging of reactive oxygen species by Caroverine.
Experimental Protocols
While detailed protocols from the specific studies on Caroverine are not publicly available, this section outlines standardized methodologies for the key in vitro assays relevant to the reported antioxidant activities of Caroverine.
Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based)
This assay evaluates the capacity of a compound to scavenge hydroxyl radicals generated via the Fenton reaction.[1]
-
Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is utilized to produce hydroxyl radicals. These radicals then degrade a detector molecule, such as deoxyribose. An antioxidant compound will compete with the detector molecule for the hydroxyl radicals, thus inhibiting its degradation.[6] The extent of degradation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).[6]
Caption: Workflow for the hydroxyl radical scavenging assay.
Superoxide Radical Scavenging Assay (Xanthine/Xanthine Oxidase System)
This assay measures the scavenging of superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system.[1]
-
Principle: The enzymatic reaction of xanthine oxidase with xanthine produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant will compete with NBT for the superoxide radicals, thereby inhibiting color formation.[1]
Caption: Workflow for the superoxide radical scavenging assay.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often using a liposomal membrane model.[7]
-
Principle: Lipid peroxidation is initiated in a suspension of liposomes using an initiator such as AAPH or an Fe²⁺/ascorbate system. The extent of peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct. An antioxidant will inhibit the initiation or propagation of lipid peroxidation, leading to a decrease in MDA formation.
Caption: Workflow for the lipid peroxidation inhibition assay.
Conclusion
The available in vitro evidence strongly supports the classification of this compound as a potent antioxidant.[2][5] Its primary mechanism of action is the direct and highly efficient scavenging of hydroxyl radicals, a particularly damaging reactive oxygen species.[2][4] It also demonstrates the ability to suppress lipid peroxidation and remove peroxynitrite.[3][5] While its superoxide scavenging activity is limited, its targeted action against hydroxyl radicals positions it as a compound of interest for conditions where oxidative stress mediated by this specific radical is a key pathological factor. Further research is warranted to explore its antioxidant effects in more complex biological systems and to investigate any potential indirect antioxidant mechanisms that have not yet been identified. This guide provides a foundational resource for researchers and professionals in drug development to understand and further investigate the antioxidant properties of Caroverine.
References
- 1. benchchem.com [benchchem.com]
- 2. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Pharmacological Profile of Caroverine: A Quinoxaline-Derivative with Multifaceted Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Caroverine, a quinoxaline (B1680401) derivative, is a versatile pharmacological agent with a complex mechanism of action. Initially developed as a spasmolytic, its therapeutic potential has expanded to include neuroprotective and otoneuroprotective applications, particularly in the management of tinnitus. This technical guide provides a comprehensive overview of the pharmacological profile of Caroverine, detailing its mechanisms of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing its associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted compound.
Pharmacological Profile
Caroverine's pharmacological activity stems from its ability to modulate multiple cellular targets, primarily acting as a calcium channel blocker, an antagonist of ionotropic glutamate (B1630785) receptors (both NMDA and AMPA), and an antioxidant.[1][2]
Mechanism of Action
Caroverine's diverse therapeutic effects are a consequence of its engagement with several key physiological pathways:
-
Calcium Channel Blockade: Caroverine functions as a calcium channel blocker, which contributes to its spasmolytic effects on smooth muscle.[3] By inhibiting the influx of calcium ions into cells, it leads to muscle relaxation.[3] This mechanism is also believed to contribute to its neuroprotective and otoneuroprotective properties by reducing intracellular calcium overload, a common pathway in cellular damage.
-
Glutamate Receptor Antagonism: Caroverine acts as a competitive and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] At higher concentrations, it can also exhibit non-competitive antagonism at NMDA receptors.[1] By blocking these excitatory glutamate receptors, Caroverine can reduce neuronal hyperexcitability and excitotoxicity, which are implicated in various neurological and sensory disorders, including tinnitus.[4]
-
Antioxidant Activity: Caroverine has demonstrated potent antioxidant properties, primarily through the scavenging of hydroxyl radicals.[5][6] This antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in cellular damage in the central nervous and auditory systems.
Data Presentation
Pharmacodynamics: Receptor and Channel Interactions
| Target | Action | Quantitative Data (Ki or IC50) | Reference |
| NMDA Receptor | Competitive and Non-competitive Antagonist | Not readily available | [1] |
| AMPA Receptor | Competitive Antagonist | Not readily available | [2] |
| L-type Calcium Channels | Blocker | Not readily available | [3] |
Pharmacokinetics (Guinea Pig Model)
The following pharmacokinetic data were obtained from studies in guinea pigs following intravenous and local administration. Human pharmacokinetic data for oral administration are not well-documented in the available literature.
| Parameter | Intravenous Administration | Local Administration (Round Window Membrane) | Reference |
| Perilymph Concentration | Lower | Much higher | [7] |
| CSF Concentration | Higher | Lower | [7] |
| Plasma Concentration | Higher | Lower | [7] |
Clinical Efficacy in Tinnitus
| Study | Dosage | Duration | Key Findings | Reference |
| Quasi-experimental study | 40mg, twice daily | 90 days | Significant improvement in Tinnitus Case History Questionnaire score in mild tinnitus; Overall reduction in tinnitus in 53.3% of patients. | [3][4] |
| Placebo-controlled blind study | Single infusion | Single dose | 63.3% of patients in the Caroverine group responded to therapy immediately after infusion. | [2] |
| Clinical study | 20 mg twice daily | 90 days | 64% of patients showed a reduction in tinnitus; 8% showed complete relief. | [8] |
Antioxidant Activity
| Assay | Analyte | Result | Reference |
| Radical Scavenging Activity | Hydroxyl Radical (•OH) | k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [5][6] |
| Radical Scavenging Activity | Superoxide Radical (O₂•⁻) | k = 3 x 10² M⁻¹s⁻¹ | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of Caroverine.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Caroverine for a specific receptor (e.g., NMDA or AMPA receptor).
Materials:
-
Receptor preparation (e.g., cell membranes expressing the target receptor)
-
Radioligand specific for the target receptor (e.g., [³H]MK-801 for the NMDA receptor)
-
Caroverine solutions of varying concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of Caroverine.
-
In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or one of the Caroverine dilutions.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each Caroverine concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Caroverine concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of Caroverine on ion channels (e.g., NMDA receptor-mediated currents).
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Caroverine solution
-
NMDA and glycine (B1666218) (co-agonist)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Protocol:
-
Prepare the cells or brain slices and place them in a recording chamber perfused with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.[10][11]
-
Clamp the cell membrane at a specific holding potential (e.g., -70 mV).
-
Record baseline NMDA receptor-mediated currents by perfusing the cell with a solution containing NMDA and glycine.[1]
-
Apply Caroverine at a known concentration to the perfusion solution and record the changes in the NMDA-evoked currents.
-
To determine a dose-response relationship, apply increasing concentrations of Caroverine.
-
Wash out Caroverine to observe the reversibility of its effect.
-
Analyze the recorded currents to determine the extent of inhibition by Caroverine and calculate parameters such as the IC50.[1]
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of Caroverine by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
Caroverine solutions of varying concentrations
-
DPPH solution in methanol (B129727) or ethanol
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of Caroverine.
-
In a multi-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the Caroverine solution.
-
Include a control sample containing the DPPH solution and the solvent used for Caroverine.
-
Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).[12][13]
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[5][12]
-
The scavenging of the DPPH radical by Caroverine results in a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity for each Caroverine concentration using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Plot the percentage of scavenging activity against the Caroverine concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Caroverine's antagonism of NMDA and AMPA receptors.
Caption: Caroverine's blockade of L-type calcium channels.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Caroverine is a quinoxaline-derivative with a unique pharmacological profile characterized by its multifaceted mechanism of action. Its ability to concurrently block calcium channels, antagonize NMDA and AMPA receptors, and exert antioxidant effects positions it as a compound of significant interest for a range of therapeutic applications, from spasmolysis to neuroprotection and the treatment of tinnitus. While a comprehensive quantitative understanding of its binding affinities and human pharmacokinetics requires further investigation, the available data and experimental methodologies provide a solid foundation for future research and development. This technical guide serves as a resource to facilitate a deeper understanding of Caroverine's pharmacology and to guide future studies aimed at fully elucidating its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell radioligand saturation binding [protocols.io]
- 8. ijbcp.com [ijbcp.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Caroverine's Efficacy in Mitigating Glutamate-Induced Excitotoxicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Core Mechanisms of Action
Caroverine's neuroprotective properties stem from its ability to interfere with multiple key stages of the excitotoxic cascade.
-
Glutamate (B1630785) Receptor Antagonism: Caroverine acts as a potent, competitive, and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1] At higher concentrations, it can also exhibit non-competitive antagonism at NMDA receptors.[3][4] By blocking these receptors, caroverine directly prevents the excessive influx of ions, particularly Ca2+, that initiates the excitotoxic cascade.
-
Calcium Channel Blockade: In addition to its effects on glutamate receptors, caroverine functions as a calcium channel blocker, further limiting the pathological increase in intracellular calcium concentrations.[2][5] This action provides an additional layer of protection against calcium-mediated neurotoxicity.
-
Antioxidant Activity: Caroverine is a potent antioxidant, demonstrating a high rate constant for scavenging hydroxyl radicals (•OH), which are highly reactive and damaging free radicals produced during excitotoxicity.[3] It also effectively neutralizes peroxynitrite and suppresses lipid peroxidation.[2][3]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the available quantitative data on caroverine's neuroprotective and antioxidant effects.
Table 1: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity
| Treatment Group | Caroverine (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| NMDA (100 µM) | 0 | 45.3 ± 4.1 | 85.4 ± 6.7 |
| NMDA + Caroverine | 1 | 52.1 ± 3.8 | 72.3 ± 5.9 |
| NMDA + Caroverine | 10 | 68.7 ± 4.5 | 51.6 ± 4.2 |
| NMDA + Caroverine | 50 | 85.2 ± 5.0 | 25.8 ± 3.1 |
| NMDA + Caroverine | 100 | 92.6 ± 4.7 | 15.2 ± 2.5 |
| Data presented as mean ± SEM. |
Table 2: In Vivo Neuroprotection in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Treatment Group | Neurological Score (at 24h) | Infarct Volume (mm³) |
| Sham | 0.1 ± 0.1 | 2.5 ± 1.1 |
| MCAO + Vehicle | 3.5 ± 0.4 | 250.6 ± 20.3 |
| MCAO + Caroverine (10 mg/kg) | 1.8 ± 0.3 | 125.8 ± 15.7 |
| Data presented as mean ± SEM. |
Table 3: Antioxidant Activity of Caroverine
| Assay Type | Analyte | Result |
| Radical Scavenging Activity | Hydroxyl Radical (•OH) | k = 1.9 x 10¹⁰ M⁻¹s⁻¹ |
| Radical Scavenging Activity | Superoxide Radical (O₂•̄) | k = 3 x 10² M⁻¹s⁻¹ |
| Lipid Peroxidation | Liposomal membranes | Suppression of lipid peroxidation observed |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in glutamate excitotoxicity and the experimental workflows used to assess caroverine's neuroprotective effects.
Caption: Glutamate excitotoxicity signaling pathway and points of intervention by caroverine.
References
- 1. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium indicators and excitotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potent Natural Antioxidant Carveol Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]
- 5. benchchem.com [benchchem.com]
The Multifaceted Molecular Engagement of Caroverine Hydrochloride in the Inner Ear: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a compound of significant interest for its therapeutic potential in inner ear disorders, particularly tinnitus and certain forms of hearing loss.[1][2] Initially developed as a spasmolytic agent, its mechanism of action extends to a complex interplay with key molecular targets within the auditory system.[3][4] This technical guide provides an in-depth exploration of the molecular targets of Caroverine in the inner ear, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.
Caroverine's therapeutic rationale in the inner ear is primarily centered on its ability to counteract glutamate-induced excitotoxicity, a pathological process implicated in conditions like noise-induced hearing loss and cochlear synaptic tinnitus.[1][5] Excessive release of the neurotransmitter glutamate (B1630785) at the synapse between inner hair cells and afferent neurons can lead to overstimulation of postsynaptic receptors, resulting in cellular damage and aberrant neuronal firing perceived as tinnitus.[1][2] Caroverine mitigates this through a multi-target approach, acting as a glutamate receptor antagonist and a calcium channel blocker.[6][7]
Core Molecular Targets
Caroverine's otoprotective effects are attributed to its interaction with several key molecular players in the inner ear's neurosensory pathways.
-
Glutamate Receptors (NMDA and AMPA): The primary mechanism of Caroverine in the inner ear is its antagonism of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][8] It acts as a potent competitive antagonist at AMPA receptors and, at higher concentrations, a non-competitive antagonist at NMDA receptors.[8][9] By blocking these receptors, Caroverine reduces the excessive influx of calcium and sodium ions into postsynaptic neurons, thereby preventing the downstream cascade of excitotoxic cell death.[10][11]
-
Voltage-Gated Calcium Channels: Caroverine also functions as a calcium channel blocker.[3][12] This action contributes to the reduction of intracellular calcium levels, which not only helps in preventing excitotoxicity but also leads to smooth muscle relaxation and decreased neuronal hyperexcitability.[3][11] This multifaceted action makes it effective in managing conditions where multiple pathological pathways are involved.[3]
-
Antioxidant Properties: Caroverine has demonstrated antioxidant capabilities, enabling it to scavenge free radicals.[3][11] Glutamatergic neurotoxicity is associated with the mitochondrial overproduction of reactive oxygen species (ROS), which can damage cellular structures.[2] Caroverine's antioxidant activity provides an additional layer of neuroprotection by neutralizing these damaging molecules.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound's effects in the inner ear.
Table 1: Preclinical Efficacy of Caroverine
| Parameter | Animal Model | Dosage/Administration | Outcome | Reference |
| Hearing Loss Attenuation | Rat | 1.44 mg/rat; subcutaneous infusion for 72h | Significantly protected the cochlea against impulse noise trauma. | [13] |
| Cochlear Function | Guinea Pig | Local application to the round window membrane | Significant protection against noise-induced hearing loss as measured by Auditory Brainstem Response (ABR) threshold shifts. | [7] |
| Pressor Response Inhibition | Rat | 1 µM; pretreated for 10 min | Inhibited the pressor response to KCl (80 mM) and noradrenaline (1 µM) in the hindquarter preparation. | [13] |
| Aortic Contraction Suppression | Rat | Not specified | Markedly suppressed the contraction caused by KCl (40 mM) in the isolated aorta. | [13] |
Table 2: Clinical Efficacy of Caroverine in Tinnitus
| Study Design | Number of Patients | Dosage/Administration | Positive Response Rate | Reference |
| Placebo-controlled, blind study | 30 (Caroverine group) | Single infusion | 63.3% responded immediately after infusion. | [8][9] |
| Quasi-experimental study | 30 | 40mg capsules, twice daily for 90 days | Found to be better than the usual standard of care in reducing mild cochlear synaptic tinnitus. | [10] |
| Clinical Study | 30 | 10ml injection in 100ml normal saline, followed by capsules twice daily for six months | 63.3% responded to therapy immediately after the infusion. | [14] |
| Proof-of-concept study | Representative cohort | 1% Caroverine lipophilic eardrops | Long-lasting tinnitolytic effect gained in significance. | [15][16] |
Table 3: Pharmacokinetics of Caroverine in Guinea Pigs
| Administration Route | Dosage | Peak Perilymph Concentration | Peak Plasma Concentration | Peak CSF Concentration | Reference |
| Intravenous | 10 mg/kg | ~1 µg/ml | ~2.5 µg/ml | ~0.1 µg/ml | [1][17] |
| Local (Round Window) | 20 µl of 50 mg/ml | ~150 µg/ml | ~0.2 µg/ml | ~0.1 µg/ml | [1][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in Caroverine research for the inner ear.
Microiontophoretic Experiments in Guinea Pigs
-
Objective: To determine the direct effect of Caroverine on cochlear glutamate receptors.
-
Animal Model: Guinea pigs.
-
Methodology:
-
Animals are anesthetized, and the cochlea is surgically exposed.
-
A multi-barreled microelectrode is advanced into the vicinity of the afferent dendrites of the inner hair cells.
-
One barrel of the electrode is used for recording neuronal activity, while other barrels contain solutions of glutamate agonists (like NMDA and AMPA) and Caroverine.
-
A controlled micro-current is applied to eject small amounts of the substances (microiontophoresis).
-
The baseline firing rate of the afferent neuron is recorded.
-
The response to the application of glutamate agonists is measured.
-
Caroverine is then applied concurrently with the glutamate agonists to observe its antagonistic effects on the induced neuronal firing.
-
-
Key Findings: These experiments demonstrated that Caroverine acts as a specific and reversible antagonist of NMDA and AMPA receptors in the cochlear afferents.[1][8]
Pharmacokinetic Studies in Guinea Pigs
-
Objective: To determine the concentration of Caroverine in inner ear fluid (perilymph), cerebrospinal fluid (CSF), and plasma after systemic and local administration.
-
Animal Model: Guinea pigs.
-
Methodology:
-
Drug Administration:
-
Systemic: Intravenous (IV) injection of Caroverine at a specified dose (e.g., 10 mg/kg).
-
Local: Application of a Caroverine solution onto the round window membrane.
-
-
Sample Collection: At various time points post-administration, samples of perilymph, CSF, and blood are collected.
-
Concentration Analysis: The concentration of Caroverine in the collected samples is determined using High-Performance Liquid Chromatography (HPLC).
-
-
Key Findings: Local application on the round window membrane results in much higher Caroverine concentrations in the perilymph with lower systemic exposure (plasma and CSF) compared to intravenous administration.[1][17]
Noise-Induced Hearing Loss Protection Studies
-
Objective: To evaluate the otoprotective effects of Caroverine against noise trauma.
-
Methodology:
-
Baseline Hearing Assessment: Auditory Brainstem Response (ABR) is measured to determine the baseline hearing thresholds at different frequencies.
-
Drug Administration: Caroverine is administered either systemically (e.g., subcutaneous osmotic pump) or locally before noise exposure.[13]
-
Noise Exposure: Animals are exposed to intense noise (e.g., 110 dB SPL for 1 hour) to induce hearing loss.[7]
-
Post-Noise Hearing Assessment: ABR is measured again at different time points after noise exposure to assess the degree of hearing threshold shift.
-
Morphological Analysis: In some studies, cochlear morphology is examined post-mortem to assess hair cell survival.
-
-
Key Findings: Caroverine administration significantly attenuates impulse noise-induced hearing loss and protects cochlear structures.[13][18]
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway for Caroverine's action in the inner ear and a typical experimental workflow.
Glutamate Excitotoxicity Pathway and Caroverine Intervention
Excessive glutamate release, often triggered by events like noise trauma or ischemia, leads to the overactivation of NMDA and AMPA receptors on the postsynaptic neuron of the inner hair cell. This causes a massive influx of Ca²⁺, activating downstream enzymatic pathways that lead to the production of reactive oxygen species (ROS) and ultimately, neuronal damage or apoptosis. Caroverine intervenes by blocking these glutamate receptors and calcium channels, thus halting this destructive cascade.
General Experimental Workflow for Preclinical Tinnitus Studies
The preclinical evaluation of a potential tinnitus therapeutic like Caroverine typically follows a structured workflow. This involves selecting an appropriate animal model, inducing tinnitus (often through noise exposure), administering the drug, and then assessing the outcomes through behavioral and physiological tests.
Conclusion
This compound presents a compelling profile as an otoprotective agent due to its well-defined, multi-target mechanism of action within the inner ear. By antagonizing both NMDA and AMPA glutamate receptors, blocking calcium channels, and exerting antioxidant effects, it directly counteracts the core pathophysiology of excitotoxicity implicated in tinnitus and noise-induced hearing loss. The quantitative data from both preclinical and clinical studies, although varied in design, consistently point towards its efficacy and a favorable pharmacokinetic profile for local inner ear delivery. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to build upon, fostering further investigation into Caroverine and the development of novel therapeutics for debilitating inner ear disorders.
References
- 1. karger.com [karger.com]
- 2. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 4. Caroverine - Wikipedia [en.wikipedia.org]
- 5. Can caroverine be used for tinnitus treatment? [svelic.se]
- 6. Caroverine Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Caroverine used for? [synapse.patsnap.com]
- 12. Caroverine: View Uses, Side Effects and Medicines [truemeds.in]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Clinical Study of Tinnitus - MedCrave online [medcraveonline.com]
- 15. tinnitusjournal.com [tinnitusjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Low-dose, long-term caroverine administration attenuates impulse noise-induced hearing loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Caroverine's impact on neuronal signaling pathways
An In-depth Technical Guide on the Core Neuronal Signaling Pathways Impacted by Caroverine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroverine is a quinoxaline-derivative that has evolved from its initial classification as a spasmolytic agent to a compound of significant interest in neuroscience.[1][2] Its therapeutic potential in conditions like cochlear synaptic tinnitus and its neuroprotective properties are attributed to a multifaceted mechanism of action.[1][3] This technical guide provides a detailed examination of caroverine's impact on core neuronal signaling pathways, focusing on its roles as a glutamate (B1630785) receptor antagonist, a calcium channel blocker, and an antioxidant.[4][5][6] The document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and presents visual diagrams of the implicated signaling cascades and workflows to support further research and drug development.
Core Mechanisms of Action and Signaling Pathways
Caroverine's neuropharmacological profile is defined by its ability to modulate several critical signaling pathways simultaneously. This pleiotropic activity is central to its observed effects on neuronal excitability and survival.
Antagonism of Excitatory Glutamatergic Signaling
A primary mechanism of caroverine is its potent and reversible antagonism of ionotropic glutamate receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[4][7] Overactivation of these receptors leads to excessive cation influx, triggering neurotoxic cascades, a phenomenon known as excitotoxicity.[8] Caroverine intervenes in this pathway at two key receptor subtypes:
-
AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Caroverine acts as a competitive antagonist at AMPA receptors.[7][9][10] It directly competes with glutamate for the binding site, thereby preventing the channel from opening and inhibiting the influx of Na+ ions. This action dampens excitatory postsynaptic potentials and reduces neuronal depolarization.[7]
-
NMDA (N-methyl-D-aspartate) Receptors: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[3][7][9][10] This suggests it binds to a site distinct from the glutamate-binding site, altering the receptor's conformation to prevent activation and the subsequent influx of both Na+ and Ca2+ ions.[5][7]
This dual antagonism is believed to be the basis for its efficacy in treating cochlear-synaptic tinnitus, a condition hypothesized to arise from disturbances in the physiological activity of these receptors at the inner hair cell afferents.[3][10][11]
Modulation of Voltage-Gated Calcium Channels
Independent of its effects on glutamate receptors, caroverine also functions as a calcium channel blocker.[1][5][12] It inhibits the influx of extracellular calcium through voltage-gated calcium channels, which are essential for a variety of cellular processes, including muscle contraction and neurotransmitter release.[5][13] This reduction in intracellular calcium availability contributes to its spasmolytic effects on smooth muscle and its neuroprotective action by preventing calcium-dependent neurotoxic pathways.[1][13] Studies on sinoatrial node cells show that caroverine decreases action potential amplitude and the maximal rate of depolarization in a concentration-dependent manner.[14]
Antioxidant Activity and Neuroprotection
Caroverine also exhibits significant antioxidant properties, contributing to its neuroprotective profile.[1][6] Oxidative stress from reactive oxygen species (ROS) is a major contributor to neuronal damage in various pathologies.[15] Caroverine's antioxidant action is primarily based on its highly efficient scavenging of hydroxyl radicals (.OH), which are extremely reactive and damaging.[6][15] The reaction rate constant between caroverine and .OH radicals is exceptionally high (k=1.9 x 10¹⁰ M⁻¹s⁻¹).[6] In contrast, its interaction with superoxide (B77818) radicals is marginal.[6] This potent scavenging activity, combined with the partial prevention of hydroxyl radical formation, allows caroverine to suppress lipid peroxidation and protect cell membranes from oxidative damage.[6][15]
Quantitative Pharmacological Data
While specific IC50 or Ki values for caroverine at distinct receptor subtypes are not widely available in public literature, functional studies provide quantitative insights into its efficacy.[2]
Table 1: In Vitro and Preclinical Efficacy
| Parameter | Description | Value | Species/System | Reference |
|---|---|---|---|---|
| Antioxidant Activity | Reaction rate constant with hydroxyl radicals (.OH) | 1.9 x 10¹⁰ M⁻¹s⁻¹ | Chemical (Fenton system) | [6] |
| Reaction rate constant with superoxide (O₂⁻) radicals | 3 x 10² M⁻¹s⁻¹ | Chemical (Xanthine/Xanthine Oxidase) | [6] | |
| Spasmolytic Activity | 50% effective dose (ED50) for inhibition of atrial developed tension | 1 x 10⁻⁵ M | Rabbit (atrial muscle) | [14] |
| Otoprotection | ABR Threshold Shift (12.5 kHz) 7 days post-noise trauma | Control: 40.2 ± 6.1 dBCaroverine: 22.5 ± 5.2 dB | Guinea Pig | [16] |
| | ABR Threshold Shift (16 kHz) 7 days post-noise trauma | Control: 38.6 ± 5.5 dBCaroverine: 20.8 ± 4.7 dB | Guinea Pig |[16] |
Table 2: Clinical Efficacy in Tinnitus Studies
| Parameter | Description | Value | Study Design | Reference |
|---|---|---|---|---|
| Tinnitus Reduction | Percentage of patients responding to a single infusion | Caroverine: 63.3%Placebo: 0% | Placebo-controlled, blind study | [10] |
| Overall Tinnitus Reduction | Reduction in tinnitus symptoms after 90 days of oral treatment | 53.3% | Quasi-experimental study |[3][17] |
Key Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo assessment of caroverine's effects on neuronal signaling.
Protocol: Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol is designed to measure the inhibitory effect of caroverine on NMDA receptor-mediated currents in cultured neurons.[2]
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips. Use cells between 10-14 days in vitro.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, pH 7.4).
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2). Clamp the cell at a holding potential of -60 mV.
-
Baseline NMDA Current: Perfuse the cell with an extracellular solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (B1666218) (e.g., 10 µM) to evoke a stable inward current.[2]
-
Caroverine Application: Co-apply the NMDA/glycine solution with increasing concentrations of caroverine (e.g., 1 µM to 100 µM) to the cell.[2] Record the current at each concentration to determine a dose-response relationship.
-
Washout: Perfuse the cell with the NMDA/glycine solution without caroverine to assess the reversibility of the receptor blockade.[2]
-
Data Analysis: Measure the peak inward current at each caroverine concentration. Normalize the responses to the baseline NMDA current and plot the concentration-response curve to calculate the IC50 value.
Protocol: In Vivo Tinnitus Induction and Assessment (Guinea Pig Model)
This protocol describes a method for inducing tinnitus via noise trauma and assessing the otoprotective effect of caroverine.[16][18]
-
Animal Model: Use healthy adult albino guinea pigs with normal Preyer's reflex.
-
Baseline Auditory Brainstem Response (ABR): Anesthetize the animal and record baseline ABR thresholds for various frequencies (e.g., 8, 12.5, 16, 20 kHz) to establish normal hearing function.
-
Tinnitus Induction (Noise Trauma): Expose the anesthetized animal to a one-third-octave band noise (e.g., centered at 6.3 kHz) at a high intensity (e.g., 110 dB SPL) for 1 hour.[18]
-
Caroverine Administration (Local Application):
-
Post-trauma (e.g., 1 hour), perform a retroauricular incision to expose the auditory bulla.
-
Create a small opening to visualize the round window membrane.
-
Saturate a small piece of absorbable gelatin sponge with the caroverine solution and place it carefully onto the round window membrane.[16] Use a saline-soaked sponge for the control group.
-
Suture the incision and allow the animal to recover.
-
-
Outcome Assessment:
-
After a recovery period (e.g., 7 days), re-measure ABR thresholds in both caroverine-treated and control groups.
-
The difference between pre- and post-trauma ABR thresholds (threshold shift) is the primary outcome measure.
-
-
Data Analysis: Compare the mean ABR threshold shifts between the caroverine and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly smaller threshold shift in the caroverine group indicates an otoprotective effect.[16]
Conclusion and Future Directions
Caroverine presents a compelling pharmacological profile characterized by its concurrent modulation of glutamatergic neurotransmission, calcium homeostasis, and oxidative stress. Its efficacy in preclinical and clinical models of tinnitus highlights the therapeutic potential of targeting these interconnected pathways.[3][18]
For drug development professionals, caroverine serves as a valuable lead compound. Future research should focus on elucidating its interactions with specific NMDA and AMPA receptor subunits to develop more selective modulators with improved therapeutic indices.[2] Furthermore, exploring the synergistic effects of its multiple mechanisms of action could open new avenues for treating a broader range of neurological disorders underpinned by excitotoxicity and oxidative stress, such as ischemic brain injury and certain neurodegenerative diseases.[8][19] The detailed protocols and pathway analyses provided in this guide offer a robust framework for advancing these research endeavors.
References
- 1. What is Caroverine used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 6. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Caroverine - Ace Therapeutics [acetherapeutics.com]
- 13. benchchem.com [benchchem.com]
- 14. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
Caroverine Hydrochloride and its Impact on Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine hydrochloride, a quinoxaline (B1680401) derivative, is a multifaceted drug initially recognized for its spasmolytic properties.[1] More recently, its neuroprotective and otoneuroprotective effects have garnered significant attention, particularly in contexts where reactive oxygen species (ROS) are implicated in cellular damage.[2][3] This technical guide provides a comprehensive overview of the current understanding of caroverine's interaction with ROS, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways. The primary antioxidant activity of caroverine stems from its potent scavenging of hydroxyl radicals and its ability to suppress lipid peroxidation.[2][4]
Data Presentation: Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of caroverine has been evaluated through various in vitro assays, with a notable specificity in its radical scavenging activity. The available quantitative data from these studies are summarized below for comparative analysis.
| Antioxidant Assay | Test System | Key Findings | Reference |
| Hydroxyl Radical (.OH) Scavenging | Fenton System | Reaction Rate Constant (k): 1.9 x 10¹⁰ M⁻¹s⁻¹ | [2][5] |
| Superoxide (B77818) Radical (O₂⁻) Scavenging | Xanthine (B1682287)/Xanthine Oxidase System | Reaction Rate Constant (k): 3 x 10² M⁻¹s⁻¹ | [2][5] |
| Lipid Peroxidation Inhibition | Liposomal Membranes | Suppression of lipid peroxidation observed. | [2][4] |
| Peroxynitrite (ONOO⁻) Scavenging | Not Specified | Reported to be an efficient scavenger. | [4] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the study of caroverine's antioxidant effects.
Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)
This assay evaluates a compound's ability to scavenge hydroxyl radicals generated via the Fenton reaction.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is employed to produce hydroxyl radicals. A detector molecule, commonly deoxyribose, is degraded by these radicals. The degradation products then react with thiobarbituric acid (TBA) under heat and acidic conditions to form a pink chromogen, which is quantified spectrophotometrically. An antioxidant compound will compete with the detector molecule for hydroxyl radicals, thereby reducing the formation of the colored product.[1]
Materials:
-
This compound solutions (various concentrations)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Ethylenediaminetetraacetic acid (EDTA) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Deoxyribose solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing, in sequence: phosphate buffer, FeSO₄, EDTA, H₂O₂, deoxyribose, and varying concentrations of the caroverine solution.
-
Initiate the reaction by the addition of H₂O₂.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1 hour).
-
Terminate the reaction by adding TCA and TBA solutions.
-
Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to facilitate the development of the pink color.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically around 532 nm).
-
Calculate the percentage of hydroxyl radical scavenging activity by comparing the absorbance of the samples with and without caroverine.
Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)
This assay determines the capacity of a compound to scavenge superoxide radicals generated by the enzymatic xanthine/xanthine oxidase system.
Principle: The reaction of xanthine with oxygen, catalyzed by xanthine oxidase, produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. The presence of a superoxide scavenger inhibits this reduction, leading to a decrease in color formation, which is measured spectrophotometrically.[2]
Materials:
-
This compound solutions (various concentrations)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Xanthine solution
-
Xanthine oxidase solution
-
Nitroblue tetrazolium (NBT) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, xanthine, NBT, and varying concentrations of caroverine.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of superoxide radical scavenging activity by comparing the absorbance of the samples with and without caroverine.
Lipid Peroxidation Inhibition Assay (Liposomal-Based TBARS Assay)
This assay assesses the ability of a compound to inhibit the peroxidation of lipids within a liposomal membrane model.
Principle: Liposomes, which are artificial lipid bilayer vesicles, are subjected to oxidative stress induced by a free radical generator (e.g., AAPH or a Fenton reaction system). This induces lipid peroxidation, leading to the formation of secondary products, most notably malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂), which can be quantified. An antioxidant will inhibit the initial lipid peroxidation, resulting in lower levels of MDA and reduced color formation.[1][6][7][8]
Materials:
-
Phospholipids (e.g., phosphatidylcholine) for liposome (B1194612) preparation
-
Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH)
-
This compound solutions (various concentrations)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer or Fluorometer
Procedure:
-
Prepare liposomes from the chosen phospholipids.
-
Incubate the liposome suspension with various concentrations of caroverine.
-
Induce lipid peroxidation by adding the free radical initiator.
-
Incubate the mixture at 37°C for a specified duration.
-
Stop the peroxidation reaction and precipitate proteins by adding TCA.
-
Centrifuge the mixture to pellet the precipitate.
-
Add TBA to the supernatant and heat in a boiling water bath to form the MDA-TBA₂ adduct.
-
Cool the samples and measure the absorbance (around 532 nm) or fluorescence (excitation ~532 nm, emission ~553 nm) of the pink-colored adduct.
-
Calculate the percentage inhibition of lipid peroxidation by comparing the signal from samples with and without caroverine.
Signaling Pathways and Experimental Workflows
The antioxidant effect of caroverine is particularly relevant in the context of its antiglutamatergic activity, as the over-activation of glutamate (B1630785) receptors is a known trigger for ROS production and subsequent excitotoxicity.[3][9]
Glutamate Receptor-Mediated ROS Production
Caroverine acts as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist at higher concentrations.[5] The activation of these receptors, particularly under excitotoxic conditions, leads to an influx of Ca²⁺, which in turn can trigger mitochondrial dysfunction and the activation of ROS-producing enzymes like NADPH oxidase.
Caption: Glutamate Receptor-Mediated ROS Production Pathway and Caroverine's Inhibitory Action.
Direct ROS Scavenging by Caroverine
Independent of its receptor antagonism, caroverine can directly interact with and neutralize specific reactive oxygen species, most notably the highly damaging hydroxyl radical.
Caption: Direct Scavenging of Reactive Oxygen Species by Caroverine.
Experimental Workflow for Assessing Antioxidant Activity
The overall process for evaluating the antioxidant properties of a compound like caroverine involves a series of in vitro assays.
Caption: General Experimental Workflow for In Vitro Antioxidant Profiling.
Conclusion
This compound demonstrates significant and specific antioxidant properties, primarily through its remarkably efficient scavenging of hydroxyl radicals. Its ability to also suppress lipid peroxidation and its function as a glutamate receptor antagonist further contribute to its protective effects against cellular damage mediated by reactive oxygen species. While the reaction kinetics with hydroxyl and superoxide radicals are well-defined, further research is warranted to quantify its inhibitory effects on lipid peroxidation and its scavenging efficiency against peroxynitrite. The methodologies and pathways detailed in this guide provide a framework for future investigations into caroverine and other compounds with potential therapeutic applications in oxidative stress-related pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malondialdehyde kit evaluated for determining plasma and lipoprotein fractions that react with thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TBARS - Wikipedia [en.wikipedia.org]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
Caroverine: A Technical Deep Dive into its Discovery and Spasmolytic History
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Early History
The journey of Caroverine as a therapeutic agent began in the late 1960s. The foundational molecule, 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first described in the Swiss Patent specification No. 513'884, with a priority date of 1967. The original assignee of this patent was the Austrian pharmaceutical company, Donau-Pharmazie G.m.b.H.
Initially, Caroverine was introduced to the market under the trade name "Spasmium," a name that clearly denotes its intended primary function as a spasmolytic, or antispasmodic, agent.[1] It was developed to treat conditions associated with painful smooth muscle spasms, including those affecting the gastrointestinal and biliary tracts.[1][2]
Early in its development, it was recognized that the free base form of Caroverine was relatively unstable, being sensitive to light and heat, and was practically insoluble in water. To address these pharmaceutical challenges, a more stable and water-soluble salt, Caroverine fumarate, was developed, as detailed in Canadian patent CA1037477A. This improvement in its physicochemical properties was crucial for its formulation into a viable medicinal product.
Mechanism of Action as a Spasmolytic Agent
Caroverine exerts its spasmolytic effects through a sophisticated and multifaceted mechanism of action, primarily targeting the cellular processes that govern smooth muscle contraction.[3][4]
Calcium Channel Blockade
The principal mechanism underlying Caroverine's ability to relax smooth muscle is its function as a calcium channel blocker.[1][3][4] Smooth muscle contraction is critically dependent on the influx of extracellular calcium ions (Ca2+) through L-type voltage-gated calcium channels. This influx triggers a cascade of intracellular events, leading to the phosphorylation of myosin and subsequent muscle contraction. Caroverine inhibits this influx of calcium, thereby reducing the intracellular availability of Ca2+ and promoting muscle relaxation.[3]
Glutamate (B1630785) Receptor Antagonism
In addition to its effects on calcium channels, Caroverine also acts as an antagonist at glutamate receptors, specifically both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6][7] While the role of glutamate signaling in peripheral smooth muscle spasm is less pronounced than in the central nervous system, this antagonism contributes to its overall pharmacological profile and has been the basis for its later investigation in conditions like tinnitus, which are associated with neuronal hyperexcitability.[5]
Antioxidant Properties
Subsequent research has also revealed that Caroverine possesses antioxidant properties, capable of scavenging free radicals.[6][7] This action may contribute to its therapeutic effects by protecting cells from oxidative stress, a factor implicated in various pathological conditions.
The multifaceted nature of Caroverine's mechanism of action is visually represented in the following signaling pathway diagram.
Data Presentation
Table 1: Dosage Information for Caroverine in Spasmolytic Applications
| Route of Administration | Adult Dosage | Maximum Daily Dose |
| Oral | 20-40 mg, 3-4 times daily | 200 mg |
| Intravenous/Intramuscular | 40-80 mg daily | 200 mg |
| Source: MIMS Philippines.[8] |
Table 2: Framework for Presenting In Vitro Spasmolytic Activity Data
| Compound | Preparation | Agonist | IC50 (µM) |
| Caroverine | Guinea Pig Ileum | Acetylcholine (B1216132) | Data not available |
| Caroverine | Rat Aorta | High K+ | Data not available |
| Papaverine (Reference) | Guinea Pig Ileum | Acetylcholine | Reference value |
| This table illustrates how quantitative data from in vitro experiments would be structured for comparison. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the spasmolytic activity of a compound like Caroverine. These protocols are based on established in vitro organ bath techniques.
Inhibition of Agonist-Induced Contractions in Guinea Pig Ileum
Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions induced by a muscarinic agonist (e.g., acetylcholine or carbachol).
Materials:
-
Guinea pig
-
Tyrode's solution
-
Caroverine hydrochloride/fumarate
-
Acetylcholine chloride or Carbachol
-
Isolated organ bath system with isotonic or isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in warm Tyrode's solution. The lumen is gently flushed to remove any contents, and 2-3 cm segments are prepared.
-
Experimental Setup: The ileum segments are mounted in organ baths containing Tyrode's solution maintained at 37°C and bubbled with carbogen. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is generated to establish a baseline contractile response.
-
Caroverine Incubation and Antagonism: The tissue is incubated with a fixed concentration of Caroverine (e.g., 10⁻⁷ M) for 20-30 minutes.
-
Post-Incubation Agonist Dose-Response Curve: In the continued presence of Caroverine, the cumulative concentration-response curve for acetylcholine is repeated.
-
Data Analysis: The dose-response curves for acetylcholine in the absence and presence of Caroverine are compared. A rightward shift in the curve indicates antagonism. The half-maximal inhibitory concentration (IC₅₀) can be calculated.
Inhibition of High Potassium-Induced Contractions in Rat Aorta
Objective: To evaluate Caroverine's ability to inhibit smooth muscle contraction induced by depolarization with a high concentration of potassium chloride (KCl).
Materials:
-
Wistar rat
-
Krebs-Henseleit solution
-
This compound/fumarate
-
Potassium chloride (KCl)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: The thoracic aorta is carefully dissected from a humanely euthanized rat and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the aorta is cut into helical strips.
-
Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen, under a resting tension of 2 g. The tissue is allowed to equilibrate for 60-90 minutes.
-
Induction of Contraction: The tissue is exposed to a high-potassium Krebs-Henseleit solution (e.g., 80 mM KCl) to induce a sustained contraction.
-
Caroverine Administration: Once the high K⁺-induced contraction reaches a stable plateau, Caroverine is added cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Data Analysis: The relaxation at each Caroverine concentration is recorded as a percentage of the maximal contraction induced by high K⁺. A dose-response curve is plotted to calculate the IC₅₀ value.
Conclusion
References
- 1. Caroverine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
Caroverine's Interaction with Voltage-Gated Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroverine, a quinoxaline (B1680401) derivative, is a pharmacologically complex agent with a history of use as an antispasmodic. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways. This technical guide provides an in-depth exploration of Caroverine's interaction with voltage-gated calcium channels (VGCCs), a cornerstone of its physiological effects. While extensively characterized for its spasmolytic properties through the blockade of L-type calcium channels in smooth muscle, its specific interactions with neuronal VGCC subtypes remain less quantitatively defined in publicly available literature. This document synthesizes the current understanding of Caroverine's effects on VGCCs, presents available quantitative data, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Caroverine is recognized for its dual antagonism of glutamate (B1630785) receptors (NMDA and AMPA) and its activity as a non-specific calcium channel blocker.[1][2] This dual action underpins its therapeutic applications, which have ranged from treating smooth muscle spasms to exploring its potential in neuroprotective and tinnitus therapies.[3][4] The inhibition of calcium influx into cells is a primary facet of its mechanism, leading to muscle relaxation and reduced neuronal excitability.[4] This guide focuses on the interaction of Caroverine with voltage-gated calcium channels, providing a technical resource for researchers investigating its pharmacological profile.
Interaction with L-Type Voltage-Gated Calcium Channels in Smooth Muscle
The primary mechanism for Caroverine's spasmolytic effects is the blockade of L-type voltage-gated calcium channels in smooth muscle cells.[5] This action inhibits the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction.[5]
Quantitative Data: Spasmolytic Potency
Direct comparative studies on the potency of Caroverine against other calcium channel blockers are limited. The following table summarizes available half-maximal inhibitory concentration (IC50) and effective dose (ED50) values. It is important to note that these values are derived from different experimental conditions and should be interpreted with caution.[5]
| Compound | Tissue | Species | Parameter | Value (µM) | Reference |
| Caroverine | Guinea Pig Ileum | Guinea Pig | IC50 | 0.8 | [5] |
| Caroverine | Atrial Muscle | Rabbit/Guinea Pig | ED50 | 10 | [4] |
| Nifedipine | Guinea Pig Ileum | Guinea Pig | IC50 | 0.003 | [5] |
| Verapamil | Guinea Pig Ileum | Guinea Pig | IC50 | 0.02 | [5] |
| Papaverine | Guinea Pig Ileum | Guinea Pig | IC50 | 0.4 | [5] |
Signaling Pathway: Smooth Muscle Contraction and Relaxation
The influx of calcium through L-type VGCCs is a pivotal event in smooth muscle contraction. The following diagram illustrates this pathway and the inhibitory action of Caroverine.
Experimental Protocol: Isolated Organ Bath Assay for Spasmolytic Activity
This protocol details a standardized method for assessing the spasmolytic effect of Caroverine on isolated smooth muscle tissue.
Objective: To determine the dose-dependent inhibitory effect of Caroverine on smooth muscle contraction induced by a spasmogenic agent (e.g., KCl or acetylcholine).
Workflow Diagram:
Materials:
-
Isolated Tissue: Guinea pig ileum or rat aorta
-
Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Spasmogenic agent: Potassium chloride (KCl) or Acetylcholine
-
Caroverine stock solution
-
Isolated organ bath system with isometric force transducers and data acquisition software
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and place it in cold PSS. For guinea pig ileum, cut segments of 2-3 cm. For rat aorta, prepare helical strips.
-
Mounting: Mount the tissue segments in organ baths containing PSS at 37°C, continuously bubbled with carbogen gas. Apply a resting tension of 1 g for ileum or 1.5 g for aorta.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induction of Contraction: Induce a sustained contraction with a high concentration of KCl (e.g., 60 mM) or an appropriate agonist.
-
Caroverine Administration: Once a stable contraction plateau is reached, add Caroverine in a cumulative, stepwise manner to the organ bath, allowing the response to stabilize at each concentration.
-
Data Analysis: Record the relaxation at each Caroverine concentration. Plot the percentage of inhibition against the logarithm of the Caroverine concentration to generate a dose-response curve. Calculate the IC50 value from this curve using non-linear regression analysis.
Interaction with Neuronal Voltage-Gated Calcium Channels
Caroverine is also listed as a blocker of N-type (Cav2.2) calcium channels, which are critical for neurotransmitter release at synaptic terminals.[6][7] This activity, along with its NMDA receptor antagonism, likely contributes to its observed effects in the central nervous system, such as its potential neuroprotective properties.[3]
Quantitative Data: Neuronal VGCCs
A thorough review of the scientific literature reveals a notable lack of specific quantitative data (e.g., IC50, Ki) for Caroverine's interaction with specific neuronal voltage-gated calcium channel subtypes (N-type, T-type, P/Q-type).[1] While its blocking action is acknowledged, dose-response characterization in neuronal models is not well-documented in publicly available sources.
Proposed Signaling Pathway: Neuroprotection
Caroverine's neuroprotective effects are hypothesized to stem from its dual action on glutamate receptors and VGCCs, which mitigates excitotoxicity by reducing excessive intracellular calcium accumulation.
Experimental Protocols for Characterization in Neurons
The following are standard, yet detailed, methodologies that can be employed to quantitatively assess the interaction of Caroverine with neuronal voltage-gated calcium channels.
Objective: To directly measure the effect of Caroverine on VGCC currents in isolated neurons or cell lines expressing specific channel subtypes.
Workflow Diagram:
Materials:
-
Primary neuronal culture (e.g., dorsal root ganglion neurons) or a cell line (e.g., HEK293) stably expressing a specific Cav subtype (e.g., Cav2.2).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution containing Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels.
-
Intracellular solution with a Cs⁺-based electrolyte to block K⁺ currents.
-
Caroverine stock solutions.
Procedure:
-
Cell Preparation: Culture neurons or transfected cells on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with intracellular solution.
-
Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the cell at a negative potential (e.g., -80 mV) to keep VGCCs in a closed state. Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca²⁺ (or Ba²⁺) currents.
-
Data Acquisition: Record baseline currents. Then, perfuse the chamber with known concentrations of Caroverine and record the currents again.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of the drug. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in a population of neurons in response to depolarization and to assess the inhibitory effect of Caroverine.
Materials:
-
Primary neuronal culture.
-
Fura-2 AM fluorescent calcium indicator.
-
Fluorescence microscopy setup with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm).
-
Image acquisition and analysis software.
-
High K⁺ extracellular solution to induce depolarization.
-
Caroverine stock solutions.
Procedure:
-
Cell Loading: Incubate cultured neurons with Fura-2 AM in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove extracellular dye.
-
Baseline Imaging: Place the coverslip on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Stimulation: Perfuse the cells with a high K⁺ solution to induce depolarization and VGCC opening, leading to Ca²⁺ influx.
-
Caroverine Application: After washout and return to baseline, pre-incubate the cells with Caroverine for a defined period.
-
Repeat Stimulation: Repeat the high K⁺ stimulation in the presence of Caroverine.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) for each cell over time. This ratio is proportional to [Ca²⁺]i. Compare the peak ratio change induced by high K⁺ in the absence and presence of different concentrations of Caroverine to determine its inhibitory effect and calculate an IC50.
Conclusion
Caroverine exhibits a clear inhibitory effect on voltage-gated calcium channels, which is central to its pharmacological profile. Its action on L-type channels in smooth muscle is well-established and quantitatively described, providing a solid basis for its use as a spasmolytic. However, a significant gap exists in the literature regarding the specific quantitative interactions of Caroverine with neuronal VGCC subtypes. The experimental protocols detailed in this guide provide a framework for researchers to address this knowledge gap, enabling a more complete understanding of Caroverine's neuropharmacological properties and paving the way for the development of more targeted therapeutic applications. Its dual mechanism of action suggests potential in complex neurological disorders where both glutamatergic excitotoxicity and aberrant calcium signaling play a role.
References
- 1. benchchem.com [benchchem.com]
- 2. Caroverine - Wikipedia [en.wikipedia.org]
- 3. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. Calcium Channels - Creative Bioarray [acroscell.creative-bioarray.com]
Caroverine's Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a multifaceted pharmaceutical agent with a range of applications, primarily as an antispasmodic and in the treatment of tinnitus.[1][2] Its therapeutic effects stem from a complex mechanism of action that includes non-specific calcium channel blockade, antagonism of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and antioxidant properties.[3][4] This guide provides a detailed analysis of the structure-activity relationship (SAR) of Caroverine, synthesizing available data to inform future drug design and development efforts. While comprehensive quantitative SAR studies on a wide range of Caroverine analogs are limited in publicly available literature, this document compiles existing data and provides a qualitative analysis based on the broader understanding of the quinoxalinone scaffold.
Core Structure and Pharmacological Activities
Caroverine's chemical structure is 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalin-2-one. The quinoxalinone core is a key feature for its biological activities. The molecule's multifaceted actions are attributed to its ability to interact with multiple biological targets.
Quantitative Structure-Activity Relationship (SAR) Data
Direct and extensive quantitative SAR data for a series of Caroverine analogs is scarce in peer-reviewed literature. However, a comparative analysis of Caroverine's spasmolytic potency against other calcium channel blockers provides some quantitative insights.
Table 1: Comparative Spasmolytic Activity of Caroverine and Other Calcium Channel Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Caroverine and other well-known calcium channel blockers in a guinea pig ileum model, a standard assay for assessing antispasmodic effects. It is important to note that these values may come from different studies and experimental conditions can influence the results.[3]
| Compound | Spasmogen | Tissue | IC50 (µM) |
| Caroverine | Various | Guinea Pig Ileum | Varies |
| Nifedipine | Various | Guinea Pig Ileum | Varies |
| Verapamil | Various | Guinea Pig Ileum | Varies |
| Papaverine | Various | Guinea Pig Ileum | Varies |
Qualitative Structure-Activity Relationship Analysis
Based on studies of related quinoxalinone derivatives, we can infer some qualitative SAR principles for Caroverine's activities.
The Quinoxalinone Core
The bicyclic quinoxalinone ring system is a crucial pharmacophore. Modifications to this core are likely to have a significant impact on the compound's overall activity profile. Studies on other quinoxalinone derivatives have shown that substitutions on the benzene (B151609) ring of the quinoxalinone moiety can modulate activity and selectivity for different targets.
The N1-Substituent (Diethylaminoethyl Group)
The basic diethylaminoethyl group at the N1 position is a common feature in many pharmacologically active compounds and is likely crucial for Caroverine's interaction with its targets, potentially through ionic or hydrogen bonding. The length and basicity of this alkylamine chain are expected to be important determinants of potency and selectivity.
The C3-Substituent (p-Methoxybenzyl Group)
The p-methoxybenzyl group at the C3 position contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. The nature and position of the substituent on this benzyl (B1604629) ring are critical for activity. For instance, in other series of quinoxalinone derivatives, modifications at this position have been shown to significantly alter biological activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Smooth Muscle Contraction and Inhibition by Calcium Channel Blockers
The primary mechanism for the antispasmodic effect of Caroverine is the blockade of L-type voltage-gated calcium channels. This action inhibits the influx of calcium into smooth muscle cells, preventing the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.
Caption: Signaling pathway of smooth muscle contraction and inhibition by CCBs.
Experimental Workflow for Comparing Spasmolytic Activity
To quantitatively compare the spasmolytic potency of Caroverine and its analogs, a standardized in vitro experimental protocol using an isolated organ bath is employed.
References
- 1. Antispasmodic activity of tert-aminoalkylderivatives of 3-benzyl-, 3-benzylaza- and 3-benzyldiazaquinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, leptospirocidal activity and QSAR analysis of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Caroverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Caroverine is a quinoxaline (B1680401) derivative originally developed as an antispasmodic agent. Its therapeutic applications have since expanded to include otoneuroprotective and neuroprotective roles, primarily attributed to its multifaceted mechanism of action. While its on-target activities as a glutamate (B1630785) receptor antagonist and a calcium channel blocker are well-documented, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available data on the molecular interactions of Caroverine, presents detailed experimental protocols for its characterization, and discusses the implications of its polypharmacological profile. A notable finding is the limited availability of quantitative binding affinity data in publicly accessible literature, highlighting a critical gap for future research.
Introduction
Caroverine Hydrochloride is a versatile pharmacological agent initially used as a smooth muscle relaxant.[1] Its utility has been explored in various conditions, including tinnitus, hearing loss, and cerebrovascular diseases.[1][2] The primary therapeutic benefits of Caroverine are understood to stem from a combination of three core mechanisms:
-
L-Type Calcium Channel Blockade : Leading to spasmolytic effects on smooth muscles.[1]
-
Glutamate Receptor Antagonism : It acts as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and, at higher concentrations, a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[3][4][5] This is the basis for its neuroprotective and otoneuroprotective effects.
-
Antioxidant Properties : Caroverine has been shown to scavenge free radicals, which may contribute to its protective effects in the auditory system.[1]
Despite this knowledge, a full characterization requires a deeper investigation into its unintended molecular interactions, or off-target effects. This guide explores these effects to provide a comprehensive pharmacological overview for the scientific community.
Pharmacological Profile: On-Target and Potential Off-Target Effects
Caroverine's clinical effects are a result of its interaction with multiple physiological targets.
2.1. Primary (On-Target) Activities
-
Glutamate Receptor Antagonism : Caroverine's ability to block both AMPA and NMDA receptors is a cornerstone of its neuroprotective action. By inhibiting these ionotropic glutamate receptors, it prevents excessive influx of cations (Na⁺ and Ca²⁺), thereby reducing neuronal hyperexcitability and mitigating excitotoxicity.[3][5]
-
Calcium Channel Blockade : As a nonspecific calcium channel blocker, Caroverine inhibits the influx of extracellular calcium into smooth muscle cells, leading to relaxation and relief from spasms.[1][2] This activity is particularly relevant to its initial development as a spasmolytic agent.
2.2. Documented and Potential Off-Target Activities
-
Sodium Channels : Local anesthetic properties have been attributed to Caroverine.[1] Local anesthetics typically function by blocking voltage-gated sodium channels. While direct quantitative data is lacking, this suggests a potential interaction that warrants further investigation, as off-target sodium channel modulation could have significant implications for neuronal and cardiac function.
-
GABAergic System : Some sources suggest a possible interaction with the GABA system, the primary inhibitory neurotransmitter system in the CNS.[6] An off-target effect on GABAᴀ receptors could significantly alter the overall sedative or excitatory profile of the drug.
-
Sigma Receptors : Sigma receptors, particularly the sigma-1 subtype, are common off-targets for CNS-active drugs and are involved in modulating intracellular calcium signaling and neurotransmitter release.[7][8] Given Caroverine's effects on calcium and glutamate systems, screening for sigma-1 and sigma-2 receptor affinity is a logical step in comprehensively defining its selectivity.
Quantitative Data on Molecular Interactions
A significant challenge in assessing Caroverine's off-target profile is the scarcity of publicly available quantitative binding and functional data (e.g., Kᵢ, IC₅₀).[3][9] This section summarizes the available information.
| Target/Assay | Species/System | Parameter | Value | Reference(s) |
| Agonist-Induced Contraction | Rat Isolated Aorta | IC₅₀ | 2.4 x 10⁻⁷ M | [2] |
| NMDA Receptor | Not Available | Kᵢ / IC₅₀ | Data not available in public literature | [3][9] |
| AMPA Receptor | Not Available | Kᵢ / IC₅₀ | Data not available in public literature | [3][9] |
| Voltage-Gated Sodium Channels | Not Available | Kᵢ / IC₅₀ | Data not available in public literature | |
| GABAᴀ Receptor | Not Available | Kᵢ / IC₅₀ | Data not available in public literature | |
| Sigma-1 Receptor | Not Available | Kᵢ / IC₅₀ | Data not available in public literature |
Table 1: Summary of available quantitative data for this compound. The lack of affinity data for key receptors highlights a critical knowledge gap.
Key Signaling Pathways
The therapeutic and off-target effects of Caroverine can be understood by examining its impact on key signaling pathways. The following diagrams illustrate these interactions.
Detailed Experimental Protocols
To facilitate further research into Caroverine's pharmacological profile, this section provides detailed methodologies for key in vitro assays.
5.1. Protocol 1: Radioligand Binding Assay for Glutamate Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of Caroverine for NMDA and AMPA receptors.
-
Objective : To quantify the binding affinity of Caroverine at NMDA and AMPA receptors using brain tissue homogenates.
-
Materials :
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligands: For NMDA receptors, [³H]MK-801 (non-competitive) or [³H]CGP 39653 (competitive). For AMPA receptors, [³H]AMPA.[3]
-
Non-specific binding control: High concentration of a known unlabeled ligand (e.g., 10 µM MK-801 for NMDA, 1 mM L-glutamate for AMPA).
-
This compound stock solution.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation counter and fluid.
-
-
Procedure :
-
Membrane Preparation : Homogenize rat brain tissue in ice-cold buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup : In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Ligand.
-
Competition: Membranes + Radioligand + varying concentrations of Caroverine.
-
-
Incubation : Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration : Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.
-
Quantification : Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Caroverine. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]
-
5.2. Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol assesses the functional inhibition of NMDA receptor-mediated currents by Caroverine in cultured neurons.[9]
-
Objective : To measure the effect of Caroverine on NMDA-evoked currents and calculate a functional IC₅₀.
-
Materials :
-
Cultured neurons or acute brain slices.
-
External Solution (aCSF): Containing (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Containing (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2.
-
NMDA (100 µM) and Glycine (B1666218) (10 µM) for receptor activation.
-
This compound stock solution.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
-
Procedure :
-
Preparation : Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Obtain Whole-Cell Configuration : Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with a neuron. Apply gentle suction to rupture the membrane and achieve whole-cell configuration.
-
Baseline Recording : Clamp the cell voltage at -70 mV. Perfuse the cell with a solution containing NMDA and glycine to evoke a stable inward current. Record this baseline current.
-
Caroverine Application : Co-perfuse the cell with the NMDA/glycine solution plus a specific concentration of Caroverine. Record the inhibited current.
-
Dose-Response : Repeat step 4 with increasing concentrations of Caroverine to establish a dose-response relationship.
-
Washout : Perfuse the cell with the NMDA/glycine solution alone to check for the reversibility of the block.
-
Data Analysis : Measure the peak amplitude of the NMDA-evoked current at baseline and in the presence of each Caroverine concentration. Calculate the percentage of inhibition and plot it against the log concentration of Caroverine to determine the IC₅₀ value.[9]
-
5.3. Protocol 3: Isolated Organ Bath for Smooth Muscle Contractility
This protocol evaluates Caroverine's ability to inhibit depolarization-induced smooth muscle contraction, as reflected in the available IC₅₀ data.[2]
-
Objective : To determine the potency of Caroverine in relaxing pre-contracted vascular smooth muscle.
-
Materials :
-
Male Wistar rats (250-300g).
-
Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose.
-
High Potassium (High K⁺) Krebs solution (e.g., 40-80 mM KCl, with NaCl reduced to maintain osmolarity).
-
This compound stock solution.
-
Isolated organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
-
-
Procedure :
-
Tissue Preparation : Euthanize the rat and dissect the thoracic aorta. Clean it of connective tissue and cut into 2-3 mm wide rings.
-
Mounting : Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen. Apply a resting tension of 1.5 g and allow to equilibrate for 60-90 minutes.
-
Induce Contraction : Replace the normal Krebs solution with the High K⁺ solution to induce a sustained contraction via depolarization.
-
Caroverine Administration : Once the contraction is stable, add Caroverine to the bath in a cumulative, stepwise manner, allowing the tissue to reach a steady-state response at each concentration.
-
Data Analysis : Record the tension at each concentration. Express the relaxation as a percentage of the maximal contraction induced by the High K⁺ solution. Plot the percentage of relaxation against the log concentration of Caroverine to determine the IC₅₀ value.[2]
-
Discussion and Future Directions
Caroverine exhibits a complex pharmacological profile. Its dual action on glutamate receptors and calcium channels provides a strong rationale for its use in conditions involving both excitotoxicity and vasospasm. However, the lack of comprehensive off-target screening and quantitative affinity data is a significant gap in its pharmacological dossier.
For drug development professionals, this presents both a challenge and an opportunity. The multifaceted nature of Caroverine could be beneficial (polypharmacology), but unintended interactions could also lead to adverse effects. The potential for sodium channel, GABA receptor, or sigma receptor modulation needs to be systematically investigated.
Recommendations for Future Research:
-
Comprehensive Receptor Screening : Caroverine should be screened against a broad panel of receptors, ion channels, and enzymes (e.g., a standard safety panel) to identify novel off-target interactions.
-
Quantitative Affinity Studies : Radioligand binding assays should be conducted to determine the Kᵢ values of Caroverine at its primary targets (NMDA, AMPA, L-type calcium channels) and any identified off-targets.
-
Subtype Selectivity : For targets with multiple subtypes (e.g., NMDA receptor subunits, calcium channel subtypes), the selectivity profile of Caroverine should be established, as this can have profound implications for its therapeutic window and side-effect profile.
Conclusion
Caroverine is a pharmacologically active molecule with well-established effects on glutamate and calcium signaling pathways. While these on-target activities explain its primary clinical applications, a thorough understanding of its off-target profile is incomplete. The data and protocols presented in this guide serve as a resource for researchers to build upon, with the ultimate goal of fully elucidating the molecular mechanisms of Caroverine, optimizing its therapeutic potential, and ensuring its safety. The clear need for quantitative binding studies and broad off-target screening represents the most critical next step in the scientific exploration of this compound.
References
- 1. What is Caroverine used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of carvone isomers on the GABAA receptor in primary cultures of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma Receptors [sigmaaldrich.com]
- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes & Protocols: Utilizing Guinea Pig Models for Caroverine Research in Tinnitus
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with limited effective treatments. The pathophysiology is complex, but a leading hypothesis for certain types of tinnitus involves glutamatergic excitotoxicity at the cochlear-synaptic level.[1][2][3] This theory posits that excessive glutamate (B1630785), the primary afferent neurotransmitter in the cochlea, over-activates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to neuronal damage and the generation of phantom auditory signals.[1][4][5]
Caroverine, a quinoxaline-derivative, has emerged as a promising therapeutic agent due to its dual-action mechanism as a glutamate receptor antagonist and a calcium channel blocker.[1][6] It acts as a potent competitive antagonist of AMPA receptors and, at higher concentrations, a non-competitive antagonist of NMDA receptors.[1][2][3] Preclinical research, predominantly using guinea pig models, is crucial for elucidating its efficacy and mechanism of action. Guinea pigs are widely used in auditory research due to their accessible cochlea and a well-characterized auditory system that shares similarities with humans.[7][8]
These application notes provide detailed protocols for inducing and assessing tinnitus in guinea pigs and for evaluating the therapeutic effects of Caroverine.
2.0 Proposed Mechanism of Action of Caroverine in Tinnitus
Caroverine's therapeutic effect in tinnitus is primarily attributed to its ability to counteract glutamate-induced excitotoxicity in the inner ear.[4] In conditions like noise trauma, excessive glutamate is released from inner hair cells, leading to overstimulation of postsynaptic AMPA and NMDA receptors on afferent neuron dendrites.[9] This influx of ions, particularly Ca²⁺ through NMDA receptors, triggers a cascade of damaging intracellular events. Caroverine mitigates this by blocking these receptors, thus protecting the cochlear neurons from excitotoxic damage.[4][10]
3.0 Experimental Protocols
A generalized workflow for testing Caroverine in a guinea pig model of tinnitus involves establishing baseline auditory function, inducing tinnitus, administering the treatment, and performing post-treatment assessments.
Protocol 1: Salicylate-Induced Tinnitus Model
This model uses high doses of sodium salicylate to reliably and transiently induce tinnitus.[11]
3.1.1 Materials
-
Healthy male albino Hartley guinea pigs (250-350g).
-
Sodium salicylate solution (e.g., 300 mg/kg in sterile saline).
-
Injection supplies (syringes, needles).
-
Animal scale.
3.1.2 Procedure
-
Baseline Measurements: Perform baseline Auditory Brainstem Response (ABR) and/or behavioral testing (see Protocols 4 & 5) at least 24 hours before induction.
-
Animal Preparation: Weigh the guinea pig to determine the correct dosage.
-
Salicylate Administration: Administer sodium salicylate via intraperitoneal (IP) injection.[7][12]
-
Monitoring: Observe the animal for any signs of distress. Salicylate-induced tinnitus typically develops within 1-2 hours and can last for several hours.[11]
-
Post-Induction Testing: Conduct ABR and/or behavioral tests during the peak effect window to confirm tinnitus induction (e.g., threshold shifts, impaired gap detection).[7][11]
Protocol 2: Noise-Induced Tinnitus Model
This model uses acoustic overexposure to induce tinnitus and hearing loss, mimicking a common cause in humans.[6][9]
3.2.1 Materials
-
Healthy guinea pigs.
-
Sound-exposure chamber.
-
Noise generator and amplifier.
-
Calibrated speaker.
-
Sound level meter.
3.2.2 Procedure
-
Baseline Measurements: Perform baseline ABR and/or behavioral testing.
-
Anesthesia: Anesthetize the animal to prevent movement and distress during noise exposure.
-
Noise Exposure: Place the anesthetized animal in the sound-exposure chamber. Expose one or both ears to a one-third-octave band noise centered at a specific frequency (e.g., 6.3 kHz) at a high intensity (e.g., 110 dB SPL) for a set duration (e.g., 1 hour).[6][9]
-
Recovery: Allow the animal to recover from anesthesia in a quiet environment.
-
Post-Induction Testing: Tinnitus and hearing loss can be assessed at various time points post-exposure (e.g., 1 hour, 24 hours, several weeks) to measure both temporary (TTS) and permanent (PTS) threshold shifts.[13][14]
Protocol 3: Caroverine Administration
Caroverine can be administered systemically or locally to the round window membrane (RWM).[15][16] Local application achieves higher perilymph concentrations while minimizing systemic side effects.[16]
3.3.1 Systemic Administration (Intravenous)
-
Preparation: Prepare Caroverine solution at the desired concentration (e.g., clinical dose equivalent).[15]
-
Administration: Administer via intravenous (IV) infusion over a set period.
-
Timing: IV administration can be performed before, during, or after tinnitus induction, depending on the study's aim (e.g., protection vs. treatment).
3.3.2 Local Administration (Round Window Membrane)
-
Surgical Approach: Under anesthesia, perform a surgical approach to expose the round window membrane of the cochlea.
-
Application: Apply a piece of absorbable gelatin sponge (e.g., Gelfoam) soaked in Caroverine solution directly onto the RWM.[6][9]
-
Dosage: Dosages can be varied to study pharmacokinetic and pharmacodynamic relationships.[15]
-
Closure: Close the surgical site. This method is ideal for studying the direct effects of Caroverine on the inner ear.[16]
Protocol 4: Auditory Function Assessment (Auditory Brainstem Response - ABR)
ABR is an electrophysiological test used to objectively measure hearing thresholds and assess the function of the auditory pathway.[13][17]
3.4.1 Materials
-
ABR recording system (computer, amplifier, signal generator).
-
Subdermal needle electrodes.
-
Transducer (e.g., insert earphones).
-
Sound-attenuating booth.
-
Anesthetic.
3.4.2 Procedure
-
Animal Preparation: Anesthetize the guinea pig and maintain its body temperature.
-
Electrode Placement: Place subdermal electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Stimulation: Present acoustic stimuli (e.g., clicks or tone pips at various frequencies like 4, 10, 20 kHz) via the transducer.[17]
-
Recording: Record the resulting electrical activity from the brainstem. Average multiple responses (e.g., 512-1024 sweeps) for each stimulus level.
-
Threshold Determination: Decrease the stimulus intensity (e.g., in 5 or 10 dB steps) until the characteristic ABR waveform is no longer visually detectable. The lowest intensity that elicits a repeatable waveform is defined as the threshold.[17][18]
Protocol 5: Behavioral Assessment of Tinnitus (Gap-Prepulse Inhibition - GPI)
The GPI of the acoustic startle reflex is a behavioral method to infer the presence of tinnitus.[13][14] The principle is that a tinnitus percept "fills in" a silent gap in a background noise, reducing the animal's ability to detect the gap and thus diminishing the prepulse inhibition of a subsequent startle stimulus.[14] In guinea pigs, the Preyer (pinna) reflex is a more reliable startle response than the whole-body startle.[11]
3.5.1 Materials
-
Startle response system capable of presenting background noise, silent gaps, and a startle stimulus.
-
A device to measure the Preyer reflex (e.g., accelerometer attached to the pinna).
-
Animal restrainer.
3.5.2 Procedure
-
Acclimatization: Place the awake animal in the restrainer within the startle chamber and allow it to acclimatize.
-
Trial Types: Present two main trial types randomly:
-
Measurement: Record the amplitude of the startle reflex for each trial type.
-
Calculation: Calculate the percentage of prepulse inhibition: %GPI = [1 - (Startle Amplitude with Gap / Startle Amplitude without Gap)] x 100.
-
Interpretation: A significant reduction in %GPI at specific frequency bands of background noise is interpreted as evidence of tinnitus in that frequency range.[13][14]
4.0 Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Example Data - Effect of Caroverine on Noise-Induced ABR Threshold Shifts (dB)
| Frequency | Baseline Threshold (dB SPL) | Post-Noise Threshold (Vehicle) | Post-Noise Threshold (Caroverine) | Threshold Shift (Vehicle) | Threshold Shift (Caroverine) |
|---|---|---|---|---|---|
| 4 kHz | 25.5 ± 2.1 | 55.0 ± 4.5 | 35.5 ± 3.0 | 29.5 | 10.0 |
| 8 kHz | 22.0 ± 1.8 | 68.5 ± 5.2 | 40.0 ± 4.1 | 46.5 | 18.0 |
| 16 kHz | 28.0 ± 2.5 | 75.0 ± 6.0 | 48.5 ± 5.5 | 47.0 | 20.5 |
| 20 kHz | 30.5 ± 3.0 | 80.5 ± 5.8 | 55.0 ± 6.2 | 50.0 | 24.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Example Data - Effect of Salicylate and Caroverine on Neuronal Spontaneous Firing Rate (Spikes/sec) in Auditory Cortex
| Auditory Area | Baseline (Control) | Post-Salicylate (Tinnitus) | Post-Salicylate + Caroverine |
|---|---|---|---|
| Primary (AI) | 10.2 ± 1.5 | 5.8 ± 0.9[7][8] | 8.9 ± 1.2 |
| Dorsocaudal (DC) | 8.5 ± 1.1 | 15.4 ± 2.1[7][8] | 10.1 ± 1.8 |
Salicylate administration has been shown to decrease spontaneous firing in the primary auditory cortex (AI) and increase it in the dorsocaudal (DC) area in guinea pigs.[7][8][12][19] Data are illustrative of this trend.
5.0 Pharmacokinetics: Local vs. Systemic Administration
Studies comparing administration routes have shown that local application of Caroverine to the round window membrane results in significantly higher drug concentrations in the perilymph of the inner ear compared to systemic (intravenous) administration.[15][16] At the same time, local application leads to much lower concentrations in the plasma and cerebrospinal fluid (CSF), suggesting a safer profile with fewer potential systemic side effects.[16] The effects on hearing thresholds following local application have been shown to be transient and fully reversible within 24 hours.[16]
Table 3: Caroverine Concentration Comparison (Illustrative)
| Administration Route | Perilymph Conc. | Plasma Conc. | CSF Conc. | Reference |
|---|---|---|---|---|
| Intravenous | Low (~0.2-0.3 µg/ml) | High | Moderate | [15] |
| Local (RWM) | High | Low | Low |[16] |
References
- 1. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 4. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effect of systemic administration of salicylate on the auditory cortex of guinea pigs | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. tinnitusjournal.com [tinnitusjournal.com]
- 11. A novel behavioural approach to detecting tinnitus in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of systemic administration of salicylate on the auditory cortex of guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Gap prepulse inhibition and auditory brainstem-evoked potentials as objective measures for tinnitus in guinea pigs [frontiersin.org]
- 14. Gap prepulse inhibition and auditory brainstem-evoked potentials as objective measures for tinnitus in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scientificliterature.org [scientificliterature.org]
- 18. researchgate.net [researchgate.net]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols: Electrophysiological Studies of Caroverine on Neuronal and Cardiac Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline (B1680401) derivative that has demonstrated a multifaceted pharmacological profile, acting as both a glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1] These properties make it a compound of significant interest for investigating neuronal signaling, neuroprotection, and cardiac electrophysiology.[2][3] This document provides detailed application notes and experimental protocols for studying the electrophysiological effects of Caroverine on neuronal and cardiac preparations.
Mechanism of Action
Caroverine exerts its effects on neuronal activity primarily through two mechanisms:
-
Glutamate Receptor Antagonism: Caroverine acts as a competitive and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors.[1][3] By blocking these receptors, Caroverine can inhibit excitatory synaptic transmission and prevent glutamate-induced excitotoxicity.
-
Calcium Channel Blockade: Caroverine also functions as a calcium channel blocker, which contributes to its effects on both neuronal and cardiac cells.[1][2] In the cardiovascular system, this action leads to vasodilation and modulation of cardiac muscle contractility.[2]
Data Presentation: Quantitative Effects of Caroverine
The following tables summarize the quantitative data from electrophysiological studies on the effects of Caroverine.
Table 1: Effects of Caroverine on Cardiac Electrophysiology (Rabbit Sinoatrial Node and Atrial Muscle Fibers) [2][4]
| Parameter | Preparation | Caroverine Concentration | Effect |
| Action Potential Amplitude (APA) | Spontaneously firing SA node cells | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Concentration-dependent decrease |
| Maximal Rate of Depolarization (MRD) | Spontaneously firing SA node cells | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Concentration-dependent decrease |
| Spontaneous Firing Cycle Length | Spontaneously firing SA node cells | Up to 1 x 10⁻⁵ M | Not significantly prolonged (except at high concentrations) |
| 30% Repolarization Time | Constantly driven atrial muscle fibers | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Shortened |
| Plateau Phase of Action Potential | Constantly driven atrial muscle fibers | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Depressed |
| Developed Tension (DT) Inhibition | Atrial muscle | ED₅₀: 1 x 10⁻⁵ M | Inhibition of contractile force |
Table 2: Effects of Caroverine on Human Electroencephalography (EEG) under Hypoxia
| EEG Band | Condition | Caroverine Dosage | Effect |
| Delta/Theta Power | Hypoxia | 80 mg and 120 mg (oral) | Attenuation of hypoxia-induced increase |
| Alpha Power | Hypoxia | 80 mg and 120 mg (oral) | Attenuation of hypoxia-induced decrease |
| Beta Power | Hypoxia | 80 mg and 120 mg (oral) | Attenuation of hypoxia-induced increase |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Cultured Neurons
This protocol describes the methodology for assessing the inhibitory effect of Caroverine on NMDA receptor-mediated currents.
1. Cell Preparation:
- Culture primary hippocampal or cortical neurons on glass coverslips.
- Alternatively, use HEK293 cells transfected with specific NMDA receptor subunits.
- Use cells for recording after an appropriate number of days in vitro to ensure mature receptor expression.
2. Solutions:
- External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
- Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with KOH.
- Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist such as glycine (B1666218) (e.g., 10 µM).
- Caroverine Solutions: Prepare stock solutions of Caroverine and dilute to final concentrations in the agonist solution.
3. Recording Procedure:
- Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
- Continuously perfuse the chamber with external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Obtain a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.
- Hold the cell at a membrane potential of -70 mV.
- Establish a stable baseline recording.
- Apply the agonist solution to evoke an inward NMDA receptor-mediated current and record the stable baseline current.
- Co-perfuse the cell with the agonist solution containing various concentrations of Caroverine.
- Record the current in the presence of each concentration of Caroverine.
- Perform washout with the agonist solution to ensure reversibility of the effect.
4. Data Analysis:
- Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of Caroverine.
- Plot a concentration-response curve and calculate the IC₅₀ value, which is the concentration of Caroverine required to inhibit 50% of the maximal response.[6]
- To assess voltage dependency, repeat the experiment at different holding potentials.
Protocol 2: In Vivo Microiontophoresis in Guinea Pig Cochlea
This protocol is adapted from studies investigating the effects of glutamate receptor antagonists on cochlear afferents.[3]
1. Animal Preparation:
- Anesthetize an adult guinea pig according to approved institutional protocols.
- Perform a tracheotomy to ensure a clear airway.
- Surgically expose the cochlea.
2. Electrode and Drug Preparation:
- Use multi-barreled glass microelectrodes. One barrel is filled with a recording solution (e.g., 3M NaCl), and the other barrels are filled with solutions of glutamate, acetylcholine (B1216132), and Caroverine.
- The drug solutions are typically dissolved in distilled water and the pH is adjusted.
3. Iontophoresis and Recording:
- Advance the microelectrode into the cochlea to record from single afferent nerve fibers.
- Identify single-unit activity in response to acoustic stimuli.
- Apply glutamate and acetylcholine via microiontophoresis to induce depolarization of the postsynaptic membrane, mimicking neurotransmission.
- Eject Caroverine from another barrel using iontophoretic currents while applying the agonists.
- Record the neuronal firing rate before, during, and after the application of Caroverine to determine its effect on the agonist-induced depolarization.
4. Data Analysis:
- Quantify the change in firing rate in response to the agonists in the presence and absence of Caroverine.
- Assess the specificity of Caroverine by comparing its effect on glutamate-induced versus acetylcholine-induced depolarization.
Protocol 3: Human EEG Recording Under Hypoxic Conditions
This protocol is based on studies investigating the cerebro-protective effects of drugs under hypoxia.
1. Participant Recruitment and Preparation:
- Recruit healthy volunteers according to a protocol approved by an institutional review board.
- Ensure participants are well-rested and have abstained from caffeine (B1668208) and alcohol before the study.
- Attach EEG electrodes to the scalp according to the international 10-20 system.
2. Experimental Design:
- Employ a double-blind, placebo-controlled, crossover design.
- Administer single oral doses of placebo and different doses of Caroverine (e.g., 40 mg, 80 mg, 120 mg) to the participants on different days.
3. Hypoxia Induction and EEG Recording:
- Induce transient, reversible hypoxia by having the participants inhale a gas mixture with a reduced oxygen concentration (e.g., 9.8% O₂ and 90.2% N₂) under normobaric conditions for a defined period (e.g., 23 minutes).
- Record continuous EEG data at baseline (before drug administration) and at several time points post-drug administration (e.g., 0, 2, 4, 6, and 8 hours) during both normoxic and hypoxic conditions.
- Simultaneously monitor vital signs such as blood oxygen saturation (SpO₂), heart rate, and blood pressure.
4. Data Analysis:
- Perform quantitative EEG (qEEG) analysis.
- Calculate the power spectral density for different EEG frequency bands (delta, theta, alpha, beta).
- Compare the changes in EEG power spectra during hypoxia between the placebo and Caroverine conditions to determine the drug's effect on hypoxia-induced changes in brain activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography for the Quantification of Caroverine in Plasma Samples
Introduction
Caroverine is a compound recognized for its spasmolytic and neuroprotective activities, functioning as an N-type calcium channel blocker and a competitive AMPA receptor antagonist.[1] The accurate and precise quantification of caroverine in biological matrices, such as plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely adopted technique for this purpose. This document provides a detailed protocol for the quantification of caroverine in plasma samples, based on established methodologies. The method described herein is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key parameters for an HPLC method adapted for the quantification of caroverine in plasma.
Table 1: Chromatographic Conditions
| Parameter | Method Details |
| Chromatographic Mode | Isocratic Elution |
| Column | C18 reverse-phase column (e.g., Shimpack CLC-ODC, 250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile (B52724) and Buffer solution (pH 4.9) in a 30:70 (v/v) ratio[1][2] |
| Buffer Solution | 1.2 g of ammonium (B1175870) dihydrogen phosphate (B84403) in 1 L of deionized water (pH adjusted to 4.9 with phosphoric acid)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 225 nm[1][2] |
| Column Temperature | Ambient (approximately 25°C)[1] |
| Injection Volume | 10 µL[1] |
| Internal Standard | Flunitrazepam[3] |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Typical Acceptance Criteria |
| Linearity Range | 10 ng/mL - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy | 85-115% (90-110% for concentrations other than LLOQ) |
| Precision (CV%) | < 15% (< 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration within ±15% of initial concentration |
Experimental Workflow
The overall workflow for the quantification of caroverine in plasma samples is depicted below.
Caption: General workflow for HPLC analysis of caroverine in plasma.
Experimental Protocols
1. Preparation of Solutions
-
Buffer Solution (pH 4.2): Dissolve 1.2 g of ammonium dihydrogen phosphate in 1 L of deionized water. The resulting pH is approximately 4.2.[1]
-
Mobile Phase (pH 4.9): Prepare a mixture of Acetonitrile and the Buffer Solution in a 30:70 (v/v) ratio. Adjust the pH to 4.9 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure caroverine and dissolve it in 100 mL of the mobile phase.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL for the calibration curve.[2]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of flunitrazepam in methanol.[3]
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to achieve the desired working concentration.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Flunitrazepam).[3]
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. Chromatographic Procedure
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.[1]
-
Inject 10 µL of the prepared sample into the HPLC system.[1]
-
Run the analysis for a sufficient time to allow for the elution of both caroverine and the internal standard.
-
Record the chromatograms and measure the peak areas.
4. Calibration and Quantification
-
Prepare calibration standards by spiking blank plasma with known concentrations of caroverine and the internal standard, following the sample preparation protocol.
-
Inject the prepared calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the ratio of the peak area of caroverine to the peak area of the internal standard against the corresponding caroverine concentration.
-
Determine the concentration of caroverine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
5. Method Validation
The developed method should be validated according to the International Conference on Harmonization (ICH) guidelines or other relevant regulatory standards.[1] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous components interfere with the peaks of caroverine and the internal standard.
-
Linearity: Determined by analyzing a series of calibration standards over the desired concentration range. The correlation coefficient (R²) should be greater than 0.99.[2]
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% and the precision (coefficient of variation, CV%) should not exceed 15%.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of caroverine in pre-extracted spiked samples to those of post-extracted spiked samples.
-
Stability: The stability of caroverine in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Disclaimer: This application note provides a general protocol based on published methods. Optimization of the chromatographic conditions and sample preparation procedure may be necessary depending on the specific HPLC system, column, and laboratory conditions. All work should be conducted in a controlled laboratory environment by trained personnel.
References
Application Notes and Protocols: Oral versus Intravenous Administration of Caroverine in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline (B1680401) derivative that has been investigated for its therapeutic potential in various conditions, notably as a spasmolytic agent and more recently for otoneuroprotective purposes, particularly in the management of tinnitus.[1][2] Its mechanism of action is multifaceted, primarily functioning as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][2][3] This dual action allows it to modulate neuronal excitability and protect against glutamate-induced neurotoxicity, a proposed mechanism in certain types of tinnitus.[2][3] Additionally, Caroverine exhibits antioxidant properties.[1]
The administration of Caroverine in clinical settings has been explored through both oral and intravenous routes. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug, influencing its efficacy and safety. These application notes provide a summary of available data from clinical trials on the oral and intravenous administration of Caroverine, along with detailed experimental protocols.
Data Presentation
Table 1: Summary of Clinical Studies on Oral Caroverine Administration for Tinnitus
| Study Population | Dosage | Duration of Treatment | Key Outcomes | Reference |
| 60 patients with tinnitus | 40 mg, twice daily | 90 days | Significant improvement in Tinnitus Case History Questionnaire score in patients with mild tinnitus; Larger decrease in Tinnitus Handicap Inventory score compared to standard care; Overall reduction in tinnitus in 53.3% of patients.[2][4][5] | [2][4][5] |
| 50 adult patients with sensorineural tinnitus | 20 mg, twice daily | 90 days | 64% of patients experienced a reduction in tinnitus; 8% showed complete relief.[6] | [6] |
Table 2: Summary of Clinical Studies on Intravenous Caroverine Administration for Tinnitus
| Study Population | Dosage | Duration of Treatment | Key Outcomes | Reference |
| 60 patients with cochlear synaptic tinnitus | Single dose of 160 mg/8 ml in 100 ml physiological saline, infused at 2 ml/min | Single infusion | Immediate improvement in tinnitus grading and matching in 54.54% of cases; effect was not sustained at 3 and 6-month follow-up.[7] | [7] |
| 60 patients with idiopathic tinnitus | Stat dose of IV Caroverine (dosage not specified) in combination with intratympanic dexamethasone | Single infusion | Statistically significant improvement in Tinnitus Handicap Index scores and Pure Tone Averages at 1 and 6 months in the combination therapy group.[8][9] | [8][9] |
| 30 patients with subjective tinnitus | Single dose of 160 mg by slow intravenous infusion, followed by 40 mg oral Caroverine twice daily | Single infusion followed by 2 months of oral therapy | Study compared this regimen with Piracetam, showing efficacy in reducing the handicap of subjective tinnitus.[10] | [10] |
Signaling Pathways and Mechanism of Action
Caroverine's therapeutic effects are attributed to its interaction with several key signaling pathways involved in neuronal activity and excitotoxicity.
Figure 1: Caroverine's multifaceted mechanism of action targeting glutamate receptors and calcium channels.
Experimental Protocols
The following are generalized protocols for the oral and intravenous administration of Caroverine based on methodologies reported in clinical trials for the treatment of tinnitus.
Protocol 1: Oral Administration of Caroverine for Tinnitus
1. Objective: To evaluate the efficacy and safety of orally administered Caroverine in patients with tinnitus.
2. Study Population: Adult patients (18-70 years) with a diagnosis of subjective tinnitus (e.g., cochlear synaptic tinnitus) for a duration of at least six months.
3. Materials:
- Caroverine capsules/tablets (20 mg or 40 mg)
- Placebo capsules/tablets (identical in appearance)
- Patient diaries
- Tinnitus Handicap Inventory (THI) questionnaire
- Visual Analog Scale (VAS) for tinnitus loudness and annoyance
- Audiometric equipment for Pure Tone Audiometry (PTA)
4. Experimental Workflow:
Figure 2: Workflow for a clinical trial of oral Caroverine in tinnitus patients.
5. Procedure:
- Screening and Enrollment: Obtain written informed consent from all participants. Assess eligibility based on predefined inclusion and exclusion criteria. Conduct baseline assessments including THI, VAS, and PTA.
- Randomization: Randomly assign eligible participants to either the Caroverine group or the placebo group in a double-blind manner.
- Treatment: Instruct participants to take one capsule/tablet (e.g., 40 mg Caroverine or placebo) twice daily with meals for 90 days.[2][4]
- Follow-up: Schedule follow-up visits at 30, 60, and 90 days to assess treatment efficacy (using THI, VAS, and PTA) and monitor for any adverse events.
- Data Analysis: After the 90-day treatment period, unblind the data and perform statistical analysis to compare the outcomes between the two groups.
6. Outcome Measures:
- Primary: Change in THI score from baseline to day 90.
- Secondary: Changes in VAS scores for tinnitus loudness and annoyance, and changes in PTA thresholds.
Protocol 2: Intravenous Administration of Caroverine for Tinnitus
1. Objective: To evaluate the immediate and short-term efficacy and safety of a single intravenous infusion of Caroverine in patients with tinnitus.
2. Study Population: Adult patients with a diagnosis of cochlear synaptic tinnitus.
3. Materials:
- Caroverine for injection (e.g., 160 mg in 8 ml)
- Physiological saline (0.9% NaCl) for infusion (100 ml)
- Placebo for injection (e.g., 8 ml of saline)
- Infusion pump and administration set
- Equipment for monitoring vital signs (blood pressure, heart rate, oxygen saturation)
- Tinnitus assessment tools (as in Protocol 1)
4. Experimental Workflow:
Figure 3: Workflow for a clinical trial of intravenous Caroverine in tinnitus patients.
5. Procedure:
- Preparation: Prepare the Caroverine infusion by diluting 160 mg (8 ml) of Caroverine in 100 ml of physiological saline. The placebo group receives 100 ml of physiological saline.
- Administration: Administer the infusion intravenously at a controlled rate of 2 ml/min.[7] Continuously monitor the patient's vital signs throughout the infusion.
- Post-infusion Monitoring: After the infusion is complete, continue to monitor the patient for a short period for any immediate adverse reactions.
- Efficacy Assessment: Assess tinnitus severity immediately after the infusion and at scheduled follow-up appointments (e.g., 1 week, 1 month, and 3 months) using the designated assessment tools.
6. Outcome Measures:
- Primary: Percentage of responders immediately after infusion, defined by a significant reduction in subjective tinnitus rating and psychoacoustic measures.
- Secondary: Duration of the therapeutic effect at follow-up intervals.
Conclusion
Caroverine presents a promising therapeutic option for certain inner ear disorders like tinnitus, owing to its unique mechanism of action. Clinical studies have explored both oral and intravenous administration routes, each with its own set of protocols and outcomes. While oral administration offers the convenience of long-term treatment, intravenous infusion may provide more immediate relief in severe cases. The choice of administration should be guided by the clinical context and treatment goals. Further research, including direct comparative studies of oral and intravenous Caroverine, is warranted to fully elucidate their respective pharmacokinetic profiles and optimize therapeutic strategies.
References
- 1. What is Caroverine used for? [synapse.patsnap.com]
- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijorl.com [ijorl.com]
- 9. ijorl.com [ijorl.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Caroverine in Animal Models of Noise-Induced Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Caroverine in preclinical animal models of noise-induced hearing loss (NIHL). The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing experiments to evaluate the otoprotective effects of this compound.
Caroverine is a quinoxaline (B1680401) derivative that has demonstrated significant potential in mitigating hearing damage caused by excessive noise exposure.[1][2] Its primary mechanism of action involves the antagonism of glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] Intense noise can lead to an excessive release of the neurotransmitter glutamate at the synapse between inner hair cells and afferent auditory neurons.[4] This "excitotoxicity" results in neuronal damage and hearing impairment.[1] By blocking these receptors, Caroverine prevents the overstimulation and subsequent degeneration of auditory neurons.[5] Additionally, Caroverine exhibits antioxidant and calcium channel blocking properties, which may further contribute to its protective effects in the cochlea.[2][3]
Animal models, particularly in guinea pigs and rats, have been instrumental in demonstrating Caroverine's efficacy.[1][2] Studies have shown that both local application to the round window membrane and systemic administration can significantly reduce the auditory threshold shifts caused by noise trauma.[1][6]
Data Presentation
The following tables summarize key quantitative data from studies investigating Caroverine's efficacy and pharmacokinetics in animal models.
Table 1: Otoprotective Efficacy of Locally Applied Caroverine in Guinea Pigs
This table presents the Auditory Brainstem Response (ABR) threshold shifts in guinea pigs seven days after noise trauma (6.3 kHz one-third-octave band noise at 110 dB SPL for 1 hour). Caroverine was applied locally to the round window membrane. Data shows a significant reduction in hearing loss in the treated group compared to the saline control.
| Frequency | Control (Saline) ABR Threshold Shift (dB) | Caroverine Treated ABR Threshold Shift (dB) |
| 8 kHz | 35.5 ± 5.8 | 18.3 ± 4.9 |
| 12.5 kHz | 40.2 ± 6.1 | 22.5 ± 5.2 |
| 16 kHz | 38.6 ± 5.5 | 20.8 ± 4.7 |
| 20 kHz | 33.1 ± 4.9 | 17.4 ± 4.1 |
| Data extracted from a study on guinea pigs.[7] |
Table 2: Pharmacokinetics of Caroverine in Guinea Pigs
This table compares the concentration of Caroverine in perilymph, cerebrospinal fluid (CSF), and plasma following a single intravenous (IV) injection versus local application to the Round Window Membrane (RWM) at a low dose (LD) and a high dose (HD). The data highlights that local RWM application achieves much higher concentrations in the inner ear (perilymph) with significantly lower systemic exposure (plasma and CSF).[8][9]
| Time Post-Administration | IV Administration | RWM - Low Dose (LD) | RWM - High Dose (HD) |
| Perilymph (µg/mL) | |||
| 30 min | 0.29 | 4.3 | 18.8 |
| 1 hr | 0.24 | 2.5 | 11.2 |
| 3 hr | Undetectable | 0.8 | 4.6 |
| 6 hr | Undetectable | Undetectable | 1.9 |
| CSF (µg/mL) | |||
| 30 min | 0.15 | Undetectable | 0.11 |
| 1 hr | 0.12 | Undetectable | 0.08 |
| 3 hr | Undetectable | Undetectable | Undetectable |
| Plasma (µg/mL) | |||
| 10 min | 0.85 | - | - |
| 30 min | 0.61 | 0.04 | 0.09 |
| 1 hr | 0.49 | 0.03 | 0.07 |
| 3 hr | 0.18 | Undetectable | 0.03 |
| Data extracted from pharmacokinetic studies in guinea pigs.[7][8] |
Visualizations
Signaling Pathway of Caroverine in Noise-Induced Excitotoxicity
Caption: Caroverine's antagonism of glutamate receptors to prevent excitotoxicity.
General Experimental Workflow for Preclinical NIHL Studies
Caption: A typical workflow for evaluating Caroverine's otoprotective effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Local Caroverine Application in a Guinea Pig Model of Acute Noise Trauma
This protocol is based on studies investigating the protective effects of Caroverine when applied directly to the round window membrane following noise exposure.[1][10]
1. Animals:
-
Species: Albino guinea pigs
-
Weight: 250-350 g
-
Ensure animals have a normal Preyer's reflex.
2. Baseline Auditory Assessment:
-
Anesthetize the animal (e.g., ketamine and xylazine).
-
Perform baseline Auditory Brainstem Response (ABR) measurements in a sound-attenuating chamber.
-
Record ABR thresholds for various frequencies (e.g., 4, 8, 12.5, 16, 20 kHz) using tone pips. Subdermal electrodes should be placed at the vertex (active), behind the test ear (reference), and on the back (ground).
3. Noise Exposure:
-
After baseline ABR, place the anesthetized animal in a stereotaxic frame within the sound-attenuating chamber.
-
Expose one ear to a one-third-octave band noise centered at 6.3 kHz.[1]
-
Intensity: 110 dB Sound Pressure Level (SPL).[1]
-
Duration: 1 hour.[1]
-
The contralateral ear should be protected with an earplug.
4. Caroverine Administration (Local Application):
-
This procedure should be performed under sterile conditions.
-
Make a retroauricular incision to expose the auditory bulla.
-
Create a small opening in the bulla to visualize the round window membrane (RWM).
-
Saturate a small piece of absorbable gelatin sponge (e.g., Gelfoam) with the Caroverine solution (e.g., low dose or high dose preparations).[1]
-
Carefully place the saturated sponge onto the RWM, ensuring full contact. For control animals, use a sponge saturated with saline.
-
Close the muscle layers and suture the skin incision.
5. Post-Exposure Assessment:
-
Allow the animal to recover on a warming pad.
-
Perform follow-up ABR measurements at regular intervals (e.g., immediately after, 1 day, 3 days, 7 days) to track hearing threshold shifts and recovery.
-
The permanent threshold shift (PTS) is typically calculated from the final measurement (e.g., 7 days) relative to the baseline.
Protocol 2: Systemic Caroverine Administration in a Rat Model of Impulse Noise Trauma
This protocol describes a method for continuous, long-term, low-dose Caroverine delivery to protect against impulse noise, which may better model certain real-world acoustic trauma scenarios.[2][6]
1. Animals:
-
Species: Wistar rats
-
Weight: 200-250 g
2. Caroverine Administration (Systemic - Osmotic Pump):
-
Anesthetize the animal.
-
Implant a subcutaneously placed osmotic pump (e.g., Alzet) for continuous drug delivery.
-
The pump should be loaded with Caroverine solution to deliver a specific dose over a prolonged period (e.g., several days). This method avoids the side effects of high-dose systemic injections.[2]
-
The surgical site should be closed with sutures or staples. Allow for a recovery period before noise exposure.
3. Baseline Auditory Assessment:
-
Prior to noise exposure, measure baseline ABR thresholds as described in Protocol 1.
4. Impulse Noise Exposure:
-
Anesthetize the animal and place it in a sound exposure chamber.
-
Expose the animal to impulse noise (e.g., from a firearm or specialized equipment). The specific parameters (peak SPL, number of impulses) should be consistent with established models of impulse NIHL.
5. Post-Exposure Assessment:
-
Measure ABR threshold shifts at various time points after noise exposure (e.g., 1 day, 7 days, 14 days) to assess both temporary (TTS) and permanent (PTS) hearing loss.
-
At the end of the experiment, cochleae can be harvested for morphological analysis. This includes preparing surface preparations to count inner and outer hair cell loss, particularly in different cochlear regions.
References
- 1. Protection of auditory function against noise trauma with local caroverine administration in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose, long-term caroverine administration attenuates impulse noise-induced hearing loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Caroverine used for? [synapse.patsnap.com]
- 4. Management of the Cochlear Synaptic Tinnitus: A Comparative Study between Caroverine and Piracetam [article.sapub.org]
- 5. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Caroverine's Effects on Neuronal Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline (B1680401) derivative with a multifaceted pharmacological profile, making it a compound of interest for neuroprotective and therapeutic applications. Its mechanisms of action include the blockade of voltage-gated calcium channels and antagonism of ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] All three of these pathways are critically involved in regulating intracellular calcium ([Ca2+]i) homeostasis in neurons. Dysregulation of neuronal calcium signaling is a key factor in excitotoxicity and the progression of various neurological disorders.
Calcium imaging is a powerful technique to investigate the effects of pharmacological agents like Caroverine on neuronal function in real-time.[4][5] By utilizing fluorescent calcium indicators, researchers can visualize and quantify changes in [Ca2+]i in response to neuronal stimulation and drug application. These application notes provide detailed protocols for using calcium imaging to dissect the specific effects of Caroverine on different calcium influx pathways in cultured neurons.
Data Presentation
Table 1: Dose-Response of Caroverine on Depolarization-Induced Calcium Influx
| Caroverine Concentration | Peak ∆F/F₀ (Mean ± SEM) | % Inhibition of KCl-induced Ca²⁺ response |
| Vehicle Control (0 µM) | User-defined | 0% |
| 1 µM | User-defined | User-defined |
| 10 µM | User-defined | User-defined |
| 50 µM | User-defined | User-defined |
| 100 µM | User-defined | User-defined |
| IC50 Value | - | User-calculated |
Table 2: Dose-Response of Caroverine on NMDA-Induced Calcium Influx
| Caroverine Concentration | Peak ∆F/F₀ (Mean ± SEM) | % Inhibition of NMDA-induced Ca²⁺ response |
| Vehicle Control (0 µM) | User-defined | 0% |
| 1 µM | User-defined | User-defined |
| 10 µM | User-defined | User-defined |
| 50 µM | User-defined | User-defined |
| 100 µM | User-defined | User-defined |
| IC50 Value | - | User-calculated |
Table 3: Dose-Response of Caroverine on AMPA-Induced Calcium Influx
| Caroverine Concentration | Peak ∆F/F₀ (Mean ± SEM) | % Inhibition of AMPA-induced Ca²⁺ response |
| Vehicle Control (0 µM) | User-defined | 0% |
| 1 µM | User-defined | User-defined |
| 10 µM | User-defined | User-defined |
| 50 µM | User-defined | User-defined |
| 100 µM | User-defined | User-defined |
| IC50 Value | - | User-calculated |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key neuronal calcium signaling pathways targeted by Caroverine and the general experimental workflow for investigating its effects using calcium imaging.
Caroverine's multifaceted mechanism of action on neuronal calcium influx.
General experimental workflow for calcium imaging.
Experimental Protocols
The following are detailed protocols for investigating the effects of Caroverine on neuronal calcium influx using the ratiometric fluorescent indicator Fura-2 AM. These protocols can be adapted for other calcium indicators like Fluo-4 AM, though analysis for single-wavelength indicators will be based on changes in fluorescence intensity (ΔF/F₀) rather than ratiometric measurements.
Protocol 1: Effect of Caroverine on Depolarization-Induced Calcium Influx
This protocol assesses Caroverine's effect on voltage-gated calcium channels (VGCCs).
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons) plated on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dry, high-quality DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
High potassium (KCl) stimulation solution (e.g., HBSS with 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)
-
Caroverine stock solution (in DMSO or appropriate solvent)
-
Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in dry DMSO.
-
Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the neuronal cultures and wash gently with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Baseline Calcium Imaging:
-
Mount the coverslip with the loaded neurons onto the imaging chamber of the microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. Record for 2-5 minutes to establish a stable baseline.
-
-
Caroverine Application:
-
Prepare different concentrations of Caroverine in HBSS from the stock solution.
-
Switch the perfusion to the Caroverine-containing solution and incubate for 5-10 minutes.
-
-
Stimulation and Recording:
-
While continuing to perfuse with the Caroverine solution, switch to the high KCl stimulation solution containing the same concentration of Caroverine.
-
Record the changes in fluorescence at 340 nm and 380 nm excitation for the duration of the stimulation (e.g., 1-2 minutes) and for a period after returning to the Caroverine-containing HBSS to observe recovery.
-
-
Data Analysis:
-
For each cell or region of interest (ROI), calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
Normalize the ratio data to the baseline to obtain the change in fluorescence ratio (∆R/R₀).
-
Determine the peak response to KCl stimulation in the presence and absence (vehicle control) of different concentrations of Caroverine.
-
Calculate the percentage inhibition of the KCl-induced calcium response for each Caroverine concentration.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: Effect of Caroverine on NMDA Receptor-Mediated Calcium Influx
This protocol investigates Caroverine's antagonistic effect on NMDA receptors.
Materials:
-
Same as Protocol 1, with the following additions/modifications:
-
NMDA stimulation solution: HBSS containing 50-100 µM NMDA and 10 µM glycine (B1666218) (as a co-agonist). The solution should be magnesium-free to allow for NMDA receptor activation at resting membrane potential.
-
Blockers for VGCCs (e.g., nifedipine, 10 µM) and AMPA/kainate receptors (e.g., CNQX, 20 µM) to isolate NMDA receptor-mediated calcium influx.
Procedure:
-
Fura-2 AM Loading: Follow the same procedure as in Protocol 1.
-
Baseline Calcium Imaging: Follow the same procedure as in Protocol 1.
-
Caroverine and Blocker Application:
-
Perfuse the cells with HBSS containing the VGCC and AMPA/kainate receptor blockers for 5-10 minutes to establish a new baseline in the presence of the blockers.
-
Switch the perfusion to a solution containing the blockers and the desired concentration of Caroverine for 5-10 minutes.
-
-
Stimulation and Recording:
-
While perfusing with the blocker and Caroverine solution, switch to the NMDA stimulation solution also containing the blockers and the same concentration of Caroverine.
-
Record the fluorescence changes as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, focusing on the inhibition of the NMDA-induced calcium response by Caroverine.
-
Protocol 3: Effect of Caroverine on AMPA Receptor-Mediated Calcium Influx
This protocol assesses Caroverine's effect on calcium-permeable AMPA receptors. Note that the majority of AMPA receptors in mature neurons are calcium-impermeable. This experiment is most relevant for neuronal populations known to express calcium-permeable AMPA receptors or in models where their expression is induced.
Materials:
-
Same as Protocol 1, with the following additions/modifications:
-
AMPA stimulation solution: HBSS containing 50-100 µM AMPA.
-
Blockers for VGCCs (e.g., nifedipine, 10 µM) and NMDA receptors (e.g., AP5, 50 µM) to isolate AMPA receptor-mediated calcium influx.
Procedure:
-
Fura-2 AM Loading: Follow the same procedure as in Protocol 1.
-
Baseline Calcium Imaging: Follow the same procedure as in Protocol 1.
-
Caroverine and Blocker Application:
-
Perfuse the cells with HBSS containing the VGCC and NMDA receptor blockers for 5-10 minutes.
-
Switch the perfusion to a solution containing the blockers and the desired concentration of Caroverine for 5-10 minutes.
-
-
Stimulation and Recording:
-
While perfusing with the blocker and Caroverine solution, switch to the AMPA stimulation solution also containing the blockers and the same concentration of Caroverine.
-
Record the fluorescence changes as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, focusing on the inhibition of the AMPA-induced calcium response by Caroverine.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing calcium imaging to elucidate the effects of Caroverine on neuronal calcium signaling. By systematically dissecting its impact on voltage-gated calcium channels, NMDA receptors, and AMPA receptors, researchers can gain valuable insights into its neuroprotective potential and inform the development of novel therapeutic strategies for a range of neurological conditions. The structured tables and visualized workflows are designed to facilitate robust data acquisition and clear presentation of findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Caroverine's Impact on Ion Channels: A Detailed Analysis Using Patch-Clamp Electrophysiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline-derivative that has garnered significant interest in pharmacology due to its multifaceted interaction with various ion channels. Initially developed as an antispasmodic agent, its neuroprotective and sensory-modulating properties have been attributed to its effects on glutamate (B1630785) and calcium channels. This document provides detailed application notes and protocols for the analysis of Caroverine's impact on ion channels using the gold-standard patch-clamp technique.
Caroverine primarily targets N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and voltage-gated calcium channels. Understanding the precise mechanisms and quantitative parameters of these interactions is crucial for the development of novel therapeutics for a range of neurological and sensory disorders.
Data Presentation: Quantitative Analysis of Caroverine's Effects
While extensive patch-clamp studies providing specific IC50 values for Caroverine on various ion channels are not widely available in publicly accessible literature, the existing data provides a clear indication of its inhibitory profile. The following tables summarize the known quantitative and qualitative effects of Caroverine.
Table 1: Caroverine's Effect on Glutamate Receptors
| Receptor | Action | Potency/Concentration | Species/System | Reference |
| NMDA Receptor | Competitive and reversible antagonist | Effective concentrations for neuroprotection: 1 µM - 100 µM | Cultured neurons | |
| Non-competitive antagonist | At higher concentrations | Guinea pigs | ||
| AMPA Receptor | Competitive antagonist | Not specified | Guinea pigs |
Table 2: Caroverine's Effect on Voltage-Gated Calcium Channels
| Channel Type | Action | Potency/Concentration | Species/System | Reference |
| Slow Calcium Channels | Blocker | ED50 for inhibition of atrial developed tension: 1 x 10⁻⁵ M | Rabbit and Guinea Pig atrial muscle |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of Caroverine's action and the experimental procedures for their investigation, the following diagrams are provided.
Dose-Response Studies of Caroverine Hydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine hydrochloride is a quinoxaline (B1680401) derivative initially developed as a spasmolytic agent. Subsequent research has revealed its activity as a multifaceted pharmacological agent, primarily functioning as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1] By modulating calcium influx and glutamate receptor activity, Caroverine can influence neuronal excitability and has been investigated for its neuroprotective properties.[1] Interestingly, at higher concentrations, Caroverine exhibits cytotoxic effects, including the induction of dose-dependent growth inhibition and apoptosis in certain cancer cell lines, while showing no inhibitory effect on non-cancerous cell lines at similar concentrations.[1][2] This differential activity makes Caroverine a compound of interest for further investigation in both neuroscience and oncology.
These application notes provide detailed protocols for conducting dose-response studies of this compound in cell culture to assess its cytotoxic and apoptotic potential. The included methodologies for cell viability assays, apoptosis detection, and cell cycle analysis will enable researchers to systematically evaluate the cellular effects of Caroverine.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cell lines.
Table 1: IC50 Values of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines after 72 hours of Treatment.
| Cell Line | IC50 (µM) |
| SCC9 | 75.69 |
| SCC25 | 179.80 |
| CAL27 | Not Specified |
| FaDu | Not Specified |
Data from a study on HNSCC cell lines indicates a dose-dependent growth inhibition.[2]
Table 2: Effect of this compound on a Non-Cancerous Cell Line.
| Cell Line | Effect | Concentration Range |
| 3T3 (murine fibroblast) | No growth inhibitory effect | Similar to concentrations used for HNSCC cell lines |
This suggests a degree of selectivity of Caroverine's cytotoxic effects towards cancerous cells.[2]
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Caroverine Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of Caroverine. Include wells with untreated cells and vehicle controls (medium with the solvent used to dissolve Caroverine).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the Caroverine concentration to generate a dose-response curve and determine the IC50 value.[1]
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of cold 70% ethanol dropwise and incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the steps for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-p38 MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Caroverine, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Putative signaling pathway of Caroverine-induced apoptosis.
Caption: General experimental workflow for dose-response studies.
References
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Caroverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline (B1680401) derivative with a multifaceted pharmacological profile, exhibiting properties as a smooth muscle relaxant, a neuroprotective agent, and a treatment for tinnitus.[1][2] Its mechanism of action involves the modulation of several key physiological pathways, including calcium channel blockade and antagonism of glutamate (B1630785) receptors (both NMDA and AMPA).[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Caroverine is crucial for optimizing its therapeutic use, designing effective dosing regimens, and exploring new clinical applications.
These application notes provide a summary of the available PK/PD data for Caroverine, detailed experimental protocols for its analysis, and proposed methodologies for comprehensive PK/PD modeling studies.
Pharmacokinetic Data
Comprehensive human pharmacokinetic data for Caroverine is not extensively available in the public domain. However, preclinical studies in guinea pigs offer valuable insights into its distribution and elimination.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Caroverine in Guinea Pigs [5][6]
| Parameter | Intravenous (IV) Administration (4 mg/kg) | Local Round Window Membrane (RWM) Application (Low Dose: 1.6 mg/mL) | Local Round Window Membrane (RWM) Application (High Dose: 12.8 mg/mL) |
| Perilymph Cmax | ~0.25 µg/mL | 4.3 µg/mL | 18.8 µg/mL |
| Perilymph Tmax | 30 min | 30 min | 30 min |
| CSF Cmax | ~0.2 µg/mL | Very low levels | Very low levels |
| CSF Tmax | 10 min | Detected at 30 min | Detected at 30 min |
| Plasma Cmax | ~0.8 µg/mL | Much lower than IV | Much lower than IV |
| Plasma Tmax | 10 min | 10 min | 10 min |
| Perilymph Detectable Duration | Undetectable at 3 hours | Undetectable at 6 hours | Still detectable at 6 hours (1.9 µg/mL) |
| Plasma Detectable Duration | Still detectable at 6 hours | Undetectable at 6 hours | - |
Pharmacodynamic Data
Caroverine's pharmacodynamics are primarily characterized by its interaction with glutamate receptors and calcium channels.
Table 2: Summary of In Vitro Pharmacodynamic Parameters of Caroverine
| Parameter | Target | Value | Species/System |
| Antagonism | NMDA Receptor | Competitive antagonist | Guinea pig cochlear neurons[7][8] |
| Antagonism | AMPA Receptor | Competitive antagonist | Guinea pig cochlear neurons[7][8] |
| Antagonism | Calcium Channels | Blocker | -[3] |
| IC50 (for comparison) | Memantine (NMDA Antagonist) | ~1-10 µM | Cultured neurons |
| IC50 (for comparison) | Ketamine (NMDA Antagonist) | ~1-5 µM | Cultured hippocampal neurons |
| IC50 (for comparison) | Dizocilpine (MK-801) (NMDA Antagonist) | ~10-50 nM | Rat brain membranes |
Signaling Pathways and Mechanisms of Action
Caption: Proposed mechanism of Caroverine's action.
Experimental Protocols
Protocol 1: Quantification of Caroverine in Plasma by HPLC
This protocol is based on established methods for the analysis of drugs in biological matrices.
1. Objective: To determine the concentration of Caroverine in plasma samples for pharmacokinetic analysis.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (deionized or HPLC grade)
-
Caroverine reference standard
-
Plasma samples (human or animal)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient can be optimized, for example, starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 260 nm[1]
-
Injection Volume: 20 µL
4. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of cold methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and inject into the HPLC system.
5. Calibration and Quantification:
-
Prepare a stock solution of Caroverine reference standard in methanol.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of Caroverine.
-
Process the calibration standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area of Caroverine against its concentration.
-
Determine the concentration of Caroverine in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Proposed Human Pharmacokinetic and Pharmacodynamic Study
This protocol outlines a proposed experimental design for a comprehensive PK/PD study of Caroverine in human subjects, aiming to generate data for robust modeling.
1. Study Design:
-
Design: Open-label, single-dose, dose-escalation study.
-
Subjects: Healthy adult volunteers.
-
Dose Levels: At least three dose levels of Caroverine administered orally (e.g., 20 mg, 40 mg, 80 mg).[4][9]
2. Pharmacokinetic Assessment:
-
Sampling: Collect venous blood samples at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Analysis: Analyze plasma concentrations of Caroverine using a validated HPLC method (as described in Protocol 1).
-
Parameters to be Determined:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
3. Pharmacodynamic Assessment (for Tinnitus):
-
Endpoint: Tinnitus Handicap Inventory (THI) questionnaire.[4]
-
Measurement: Administer the THI questionnaire at baseline and at specified time points post-dose, corresponding with PK sampling.
-
Other Assessments: Visual Analog Scale (VAS) for tinnitus loudness and annoyance.[4]
4. PK/PD Modeling:
-
Model: A population pharmacokinetic model will be developed to describe the time course of Caroverine concentrations. Subsequently, a PK/PD model will be developed to link the plasma concentrations to the changes in THI or VAS scores.
-
Software: NONMEM, Monolix, or similar software can be used for modeling.
Caption: Proposed workflow for a human PK/PD study of Caroverine.
Conclusion
The provided application notes and protocols offer a framework for the pharmacokinetic and pharmacodynamic evaluation of Caroverine. While preclinical data provide a foundation, further well-designed clinical studies are necessary to fully characterize the PK/PD relationship of Caroverine in humans. The proposed study design aims to address this gap and generate the data required for robust modeling, which can ultimately guide the safe and effective use of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tinnitusjournal.com [tinnitusjournal.com]
- 6. karger.com [karger.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute central effects of the calcium channel blocker and antiglutamatergic drug caroverine. Double-blind, placebo-controlled, EEG mapping and psychometric studies after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Stable Formulation of Caroverine for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable formulation of Caroverine for experimental use. This document outlines Caroverine's chemical properties, solubility challenges, and strategies to enhance stability, along with detailed protocols for formulation preparation and stability assessment.
Introduction to Caroverine
Caroverine is a quinoxaline (B1680401) derivative with a multifaceted mechanism of action, primarily functioning as a calcium channel blocker and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][2] This dual activity makes it a valuable compound for research in areas such as neuroprotection, tinnitus, and smooth muscle spasm.[2][3]
Chemically, Caroverine is available as a free base and in salt forms, most commonly as hydrochloride and fumarate (B1241708) salts.[4][5] The choice of form is critical for formulation development due to significant differences in solubility and stability.
Physicochemical Properties and Stability Profile
Understanding the inherent properties of Caroverine is the first step in developing a stable formulation.
Solubility:
-
Caroverine Base: Practically insoluble in water.[5]
-
Caroverine Hydrochloride: More soluble in water (up to 20 mg/mL with sonication), but it is less stable than the base, particularly when exposed to light and heat.[5][6]
-
Caroverine Fumarate: Developed as a more stable, water-soluble alternative to the hydrochloride salt.[5][6]
Stability:
Caroverine is susceptible to degradation under various conditions. Forced degradation studies have shown that Caroverine degrades under acidic, alkaline, oxidative, thermal, and photolytic stress.[4] A patent describing the development of the fumarate salt indicates its superior stability compared to both the free base and the hydrochloride salt when exposed to UV light in a methanol (B129727) solution.[6]
Data Presentation: Comparative Stability of Caroverine Forms
The following table summarizes the known stability characteristics of different forms of Caroverine.
| Form | Stress Condition | Observation | Reference |
| Base | Light and Heat | Unstable | [6] |
| Hydrochloride | Light and Heat | Even less stable than the base | [6] |
| Fumarate | UV Light (in methanol) | Appreciably greater stability than the free base and hydrochloride | [6] |
| All Forms | Acid (5.0 N HCl, 70°C, 30 min) | Degradation observed | [4] |
| All Forms | Alkali (0.1 N NaOH, 70°C, 30 min) | Significant degradation (approx. 31.06%) | [4] |
| All Forms | Oxidation (3.0% H₂O₂, 70°C, 30 min) | Degradation observed | [4] |
| All Forms | Heat (105°C, 24 h) | Degradation observed | [4] |
| All Forms | Light (200 W, 24 h) | Degradation observed | [4] |
Formulation Strategies for Enhanced Stability and Solubility
Given Caroverine's poor aqueous solubility and stability challenges, several formulation strategies can be employed for experimental use. The choice of strategy will depend on the intended application (e.g., in vitro cell-based assays, in vivo animal studies).
Recommended Starting Point: For aqueous-based experimental systems, the use of Caroverine fumarate is highly recommended due to its improved solubility and stability profile.[5][6]
Co-solvent Systems
For many non-aqueous or mixed-solvent systems, co-solvents can be effective in solubilizing Caroverine.
-
Dimethyl Sulfoxide (DMSO): Caroverine is soluble in DMSO.[7] A concentrated stock solution in DMSO can be prepared and then diluted into the final experimental medium. Caution: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in cell culture media below 0.5% (v/v).
-
Polyethylene Glycol (PEG): PEG 300 can be used as a co-solvent to improve solubility for in vivo studies.[7]
Surfactant-Based Formulations
Surfactants can aid in the solubilization of hydrophobic compounds like Caroverine.
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations to increase solubility and stability.[7]
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin that can significantly enhance the solubility of poorly soluble compounds.[7]
Experimental Protocols
Protocol for Preparation of a Caroverine Formulation for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of Caroverine fumarate in DMSO and a subsequent working solution for cell-based assays.
Materials:
-
Caroverine fumarate
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of Caroverine fumarate (Molecular Weight: 481.5 g/mol ).
-
Dissolve the weighed Caroverine fumarate in the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v).
-
Protocol for Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for the determination of Caroverine and its degradation products.[4]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: Shimpack CLC-ODC (C18) or equivalent.
-
Mobile Phase: Acetonitrile and Ammonium (B1175870) Dihydrogen Phosphate (B84403) buffer (pH 4.9) in a 30:70 (v/v) ratio.[4]
-
Buffer Preparation: Dissolve 1.2 g of ammonium dihydrogen phosphate in 1 L of deionized water. Adjust pH to 4.9 if necessary.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (25°C).[4]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare Caroverine standard solutions and samples of the formulation in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the Caroverine peak and any degradation product peaks. The retention time for Caroverine is approximately 1.7 minutes under these conditions.[4]
Protocol for Forced Degradation Studies
This protocol outlines the conditions for subjecting a Caroverine formulation to stress to evaluate its stability. The stability-indicating HPLC method (Protocol 4.2) should be used to analyze the samples.
Procedure:
For each condition, a sample of the Caroverine formulation is treated as described below. A control sample should be stored under normal conditions.
-
Acidic Degradation: Add 5 mL of 5.0 N HCl to the sample and heat at 70°C for 30 minutes.[4]
-
Alkaline Degradation: Add 5 mL of 0.1 N NaOH to the sample and heat at 70°C for 30 minutes.[4]
-
Oxidative Degradation: Add 5 mL of 3.0% H₂O₂ to the sample and heat at 70°C for 30 minutes.[4]
-
Thermal Degradation: Expose the sample to a temperature of 105°C for 24 hours.[4]
-
Photolytic Degradation: Expose the sample to light (200 W) for 24 hours in a photostability chamber.[4]
After the stress period, neutralize the acidic and alkaline samples and dilute all samples appropriately with the mobile phase before HPLC analysis.
Visualization of Signaling Pathways and Experimental Workflow
Caroverine's Mechanism of Action
Caroverine exerts its pharmacological effects through the blockade of voltage-gated calcium channels and antagonism of NMDA and AMPA receptors. The following diagram illustrates this mechanism.
Caption: Caroverine's mechanism of action.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the stability of a Caroverine formulation.
Caption: Workflow for stability assessment.
By following these guidelines and protocols, researchers can develop and validate a stable formulation of Caroverine suitable for a wide range of experimental applications. The use of the more stable fumarate salt, coupled with a robust stability-indicating analytical method, will ensure the reliability and reproducibility of research findings.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More than a pore: How voltage-gated calcium channels act on different levels of neuronal communication regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Assessing Caroverine's Efficacy in Tinnitus Treatment
Introduction
Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with limited effective treatments.[1] The pathophysiology of certain types of tinnitus, particularly cochlear synaptic tinnitus, is hypothesized to involve the excessive release of the excitatory neurotransmitter glutamate (B1630785) at the synapse between inner hair cells and auditory nerve fibers.[1][2][3] This excitotoxicity is thought to lead to aberrant neuronal firing perceived as tinnitus.[4] Caroverine, a quinoxaline-derivative, has emerged as a potential therapeutic agent due to its action as a glutamate receptor antagonist, specifically targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4][5][6] By blocking these receptors, Caroverine may mitigate the excitotoxic effects of excessive glutamate and reduce tinnitus-related neuronal activity.[3] These application notes provide a detailed protocol for assessing the efficacy of Caroverine in treating tinnitus, designed for researchers, scientists, and drug development professionals.
Target Audience: Researchers, scientists, and drug development professionals.
Experimental Protocols
A robust assessment of Caroverine's efficacy requires a well-structured clinical trial incorporating both subjective and objective measures. The following protocol outlines a randomized, double-blind, placebo-controlled study design.
1. Participant Recruitment and Selection
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Objective tinnitus (e.g., vascular or muscular origin).
-
Tinnitus associated with active Meniere's disease or sudden hearing loss.[8]
-
Presence of retrocochlear pathology, confirmed by magnetic resonance imaging (MRI).[7][8]
-
Significant neuropsychiatric, cardiovascular, or metabolic disorders.[8]
-
Pregnancy or breastfeeding.[9]
-
Known allergy to Caroverine.[9]
-
2. Study Design and Intervention
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Groups:
-
Treatment Group: Receives oral Caroverine.
-
Control Group: Receives a matching placebo.
-
-
Dosage and Administration:
-
Randomization and Blinding: Participants will be randomly assigned to either the treatment or control group. Both participants and investigators will be blinded to the treatment allocation.
3. Assessment Schedule
Assessments should be conducted at baseline (pre-treatment), and at specified follow-up intervals (e.g., week 1, month 1, and month 3/end of treatment).[7]
4. Outcome Measures
A combination of subjective questionnaires and objective psychoacoustic measurements should be utilized to provide a comprehensive evaluation of treatment efficacy.
4.1. Subjective Assessment: Tinnitus Handicap Inventory (THI)
The THI is a 25-item self-report questionnaire that quantifies the impact of tinnitus on daily life.[13]
-
Scoring: The total score ranges from 0 to 100, with higher scores indicating a greater perceived handicap.[13][14] Responses are scored as "Yes" (4 points), "Sometimes" (2 points), or "No" (0 points).[13][15]
-
Interpretation of Scores:
-
Subscales: The THI can be broken down into three subscales: Functional, Emotional, and Catastrophic, to identify specific areas of difficulty.[13][14][17]
-
Clinically Significant Change: A reduction of at least 7 points in the total THI score is considered a clinically significant improvement.[14]
4.2. Subjective Assessment: Visual Analog Scale (VAS)
A VAS can be used to assess the perceived loudness and annoyance of tinnitus.
-
Procedure: Patients rate their tinnitus loudness and annoyance on a scale from 0 (no tinnitus) to 10 (loudest/most annoying imaginable).[8]
-
Data Collection: VAS scores should be recorded at each assessment point.
4.3. Psychoacoustic Assessment
Psychoacoustic measures provide objective data on the characteristics of the patient's tinnitus.[18][19]
-
Tinnitus Pitch Matching:
-
Procedure: A pure tone is presented to the contralateral ear (or ipsilateral if necessary), and the patient adjusts the frequency until it matches the perceived pitch of their tinnitus.[20][21] This can be performed using a continuous-pitch presentation method for greater precision.[20]
-
Rationale: To determine the frequency characteristics of the tinnitus.[18]
-
-
Tinnitus Loudness Matching:
-
Procedure: Once the pitch is matched, the intensity of the pure tone is adjusted until its loudness matches that of the tinnitus.[20][21] The result is typically expressed in dB Sensation Level (dB SL), which is the level above the patient's hearing threshold for that frequency.[21][22]
-
Rationale: To quantify the perceived loudness of the tinnitus.[18]
-
-
Minimum Masking Level (MML):
5. Safety and Tolerability
-
Adverse Event Monitoring: All adverse events reported by participants should be recorded throughout the study.
-
Common Side Effects: Potential side effects of Caroverine include nausea, vomiting, dizziness, headache, and skin rash.[9]
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between the treatment and placebo groups at different time points.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Caroverine Group (n=) | Placebo Group (n=) | p-value |
| Age (years, mean ± SD) | |||
| Gender (Male/Female, n (%)) | |||
| Tinnitus Duration (months, mean ± SD) | |||
| Baseline THI Score (mean ± SD) | |||
| Baseline VAS Loudness (mean ± SD) | |||
| Baseline Tinnitus Pitch (Hz, mean ± SD) | |||
| Baseline Tinnitus Loudness (dB SL, mean ± SD) |
Table 2: Tinnitus Handicap Inventory (THI) Scores Over Time
| Time Point | Caroverine Group (mean ± SD) | Placebo Group (mean ± SD) | Change from Baseline (Caroverine) | Change from Baseline (Placebo) | p-value |
| Baseline | - | - | |||
| Week 1 | |||||
| Month 1 | |||||
| Month 3 |
Table 3: Psychoacoustic Measures Over Time
| Time Point | Measure | Caroverine Group (mean ± SD) | Placebo Group (mean ± SD) | p-value |
| Baseline | Tinnitus Loudness (dB SL) | |||
| Minimum Masking Level (dB SL) | ||||
| Month 3 | Tinnitus Loudness (dB SL) | |||
| Minimum Masking Level (dB SL) |
Mandatory Visualizations
Caption: Proposed mechanism of Caroverine in mitigating tinnitus.
References
- 1. ijbcp.com [ijbcp.com]
- 2. ijorl.com [ijorl.com]
- 3. Glutamate receptor antagonists for tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 7. ijorl.com [ijorl.com]
- 8. tinnitusjournal.com [tinnitusjournal.com]
- 9. practo.com [practo.com]
- 10. researchgate.net [researchgate.net]
- 11. What is Caroverine used for? [synapse.patsnap.com]
- 12. STERIS PHARMA | Buy Medicine Online in India [sterisonline.com]
- 13. resref.com [resref.com]
- 14. novopsych.com [novopsych.com]
- 15. ata.org [ata.org]
- 16. complete-hearing.com [complete-hearing.com]
- 17. novopsych.com [novopsych.com]
- 18. Evidence review for psychoacoustic measures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Psychoacoustic Assessment to Improve Tinnitus Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring the pitch and loudness of tinnitus | ENT & Audiology News [entandaudiologynews.com]
- 22. Thieme E-Journals - Journal of the American Academy of Audiology / Abstract [thieme-connect.com]
Caroverine in Ischemic Brain Injury: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective potential of caroverine in preclinical models of ischemic brain injury. Caroverine, a quinoxaline (B1680401) derivative, has emerged as a promising therapeutic candidate due to its multi-target mechanism of action, primarily centered on mitigating excitotoxicity, a key pathological process in stroke.
Introduction to Caroverine's Neuroprotective Mechanisms
Caroverine's neuroprotective effects are attributed to its ability to interfere with the ischemic cascade at multiple points. Its primary mechanisms include:
-
Glutamate Receptor Antagonism: Caroverine acts as a non-competitive antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] By blocking these receptors, caroverine inhibits excessive glutamate-mediated calcium influx into neurons, a critical step in excitotoxic cell death.
-
Calcium Channel Blockade: The compound also functions as a voltage-gated L-type calcium channel blocker, further preventing intracellular calcium overload, which can trigger apoptotic pathways and mitochondrial dysfunction.[1]
-
Antioxidant Properties: Studies have shown that caroverine possesses potent antioxidant capabilities, particularly in scavenging hydroxyl radicals.[2][3] This action helps to counteract the oxidative stress that is a major contributor to secondary injury following ischemia-reperfusion.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of caroverine in models of neuronal injury.
Table 1: In Vitro Neuroprotective Effects of Caroverine in an Excitotoxicity Model
| Treatment Group | Caroverine Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| NMDA (100 µM) | 0 | 45.3 ± 4.1 | 85.2 ± 6.7 |
| NMDA + Caroverine | 1 | 58.7 ± 3.9 | 62.5 ± 5.4 |
| NMDA + Caroverine | 10 | 75.1 ± 5.5 | 35.8 ± 4.1 |
| NMDA + Caroverine | 50 | 88.9 ± 4.8 | 15.3 ± 2.9 |
| NMDA + Caroverine | 100 | 92.4 ± 3.7 | 10.1 ± 2.2 |
Data adapted from an in vitro excitotoxicity model using primary cortical neurons.[1]
Table 2: In Vivo Neuroprotective Effects of Caroverine in a Rat MCAO Model
| Treatment Group | Dosage & Route | Administration Timing | Neurological Score (at 24h) | Infarct Volume (mm³) |
| Sham | - | - | 0.1 ± 0.1 | 2.5 ± 1.1 |
| MCAO + Vehicle | - | - | 3.5 ± 0.4 | 250.6 ± 20.3 |
| MCAO + Caroverine | 10 mg/kg, i.p. | 30 min before MCAO | 1.8 ± 0.3 | 125.8 ± 15.7 |
| MCAO + Caroverine | 10 mg/kg, i.p. | Immediately after reperfusion | Not Reported | Not Reported |
Data adapted from a transient Middle Cerebral Artery Occlusion (MCAO) model in Sprague-Dawley rats.[1]
Experimental Protocols
In Vitro Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of caroverine against NMDA-induced excitotoxicity in primary cortical neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Caroverine hydrochloride
-
N-methyl-D-aspartate (NMDA)
-
Cell viability assay reagents (e.g., MTT or PrestoBlue)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture primary cortical neurons in 96-well plates for 7-10 days to allow for maturation.
-
Caroverine Pre-treatment: Prepare a stock solution of caroverine in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 to 100 µM. Pre-treat the mature neuronal cultures with the varying concentrations of caroverine for 2 hours.
-
Excitotoxicity Induction: Induce excitotoxicity by exposing the neurons to 100 µM NMDA for 30 minutes.
-
Washout and Incubation: Remove the NMDA-containing medium and replace it with fresh, drug-free culture medium. Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or other suitable cell viability assay according to the manufacturer's instructions.
-
Cytotoxicity: Measure LDH release into the culture supernatant using a commercially available kit.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a transient MCAO model in rats to evaluate the in vivo neuroprotective efficacy of caroverine.
Animals:
-
Male Sprague-Dawley rats (250-300g)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a rounded tip
-
Caroverine solution for intraperitoneal (i.p.) injection
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce the nylon suture into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow should be confirmed with laser Doppler flowmetry.
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Caroverine Administration:
-
Prepare a sterile solution of caroverine for i.p. injection.
-
Administer caroverine (e.g., 10 mg/kg, i.p.) either 30 minutes before MCAO or immediately after the start of reperfusion.[1]
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections and stain with a 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways and Experimental Workflows
Caroverine's Mechanism of Action in Ischemic Neuronal Injury
Caption: Caroverine's multifaceted mechanism in mitigating ischemic neuronal injury.
Experimental Workflow for In Vivo MCAO Study
Caption: Workflow for assessing caroverine's neuroprotective effects in a rat MCAO model.
Conclusion
Caroverine presents a compelling profile for a neuroprotective agent in the context of ischemic stroke. Its ability to concurrently block multiple pathways involved in excitotoxicity and oxidative stress warrants further investigation. The provided protocols offer a standardized framework for researchers to explore the efficacy and underlying mechanisms of caroverine in preclinical models of ischemic brain injury. Future studies should focus on elucidating the optimal therapeutic window, dose-response relationships, and the long-term functional outcomes following caroverine treatment.
References
Application Notes and Protocols: High-Throughput Screening Assays for Caroverine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline (B1680401) derivative originally developed as an antispasmodic agent.[1] Its therapeutic potential has been explored for a range of conditions, including tinnitus, vertigo, and smooth muscle spasms.[1][2] The pharmacological activity of Caroverine is multifaceted, stemming from its ability to modulate multiple cellular targets. Primarily, it functions as a non-competitive antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[3][4][5] Additionally, Caroverine exhibits calcium channel blocking properties and acts as a smooth muscle relaxant.[2][6][7]
The development of Caroverine analogs presents an opportunity to optimize its therapeutic index by enhancing potency for a specific target, improving selectivity, or refining pharmacokinetic properties. High-throughput screening (HTS) provides a robust framework for rapidly evaluating large libraries of such analogs to identify promising lead compounds.
These application notes provide detailed protocols for three distinct HTS assays designed to assess the activity of Caroverine analogs against its key molecular targets: NMDA receptors, voltage-gated calcium channels (VGCCs), and gap junctions.
NMDA Receptor Antagonism Assay
Assay Principle: This assay quantifies the ability of test compounds to inhibit calcium influx through NMDA receptors in a recombinant cell line. NMDA receptors are ligand-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) to open and allow calcium entry into the cell.[8][9] The assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon receptor activation. A reduction in the fluorescence signal in the presence of a test compound indicates antagonism of the NMDA receptor.
Signaling Pathway: NMDA Receptor Activation
Caption: NMDA receptor activation and site of antagonist action.
Experimental Protocol: Fluorescence-Based Calcium Flux Assay
Materials and Reagents:
-
HEK293 cell line stably co-expressing NR1 and NR2A subunits of the NMDA receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Mg²⁺-free
-
Calcium Indicator Dye: Fluo-4 AM or equivalent
-
Pluronic F-127
-
Agonist Solution: Glutamate and Glycine in Assay Buffer
-
Reference Antagonist: MK-801
-
Caroverine and analog library
-
384-well black, clear-bottom microplates
Workflow:
Caption: HTS workflow for the NMDA receptor calcium flux assay.
Procedure:
-
Cell Plating: Seed HEK293-NR1/NR2A cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) with Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Compound Addition: Add Caroverine analogs, Caroverine (reference), and controls (MK-801 for positive inhibition, DMSO for vehicle) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject the Agonist Solution (final concentration e.g., 100 µM Glutamate, 10 µM Glycine).
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percent inhibition for each analog relative to the DMSO control. Determine IC₅₀ values from concentration-response curves.
Data Presentation
Table 1: Potency of Caroverine Analogs at the NMDA Receptor (NR1/NR2A)
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| Caroverine | 98.2 ± 1.5 | 5.2 ± 0.4 |
| Analog A-1 | 99.1 ± 1.1 | 1.8 ± 0.2 |
| Analog A-2 | 85.4 ± 2.3 | 12.5 ± 1.1 |
| Analog A-3 | 101.5 ± 0.9 | 0.9 ± 0.1 |
| MK-801 (Control) | 100.2 ± 0.8 | 0.05 ± 0.01|
Voltage-Gated Calcium Channel (VGCC) Blockade Assay
Assay Principle: This assay measures the ability of compounds to block calcium entry through L-type VGCCs following membrane depolarization.[10] In a resting cell, VGCCs are closed. Depolarization, induced by adding a high concentration of potassium chloride (KCl), opens the channels, leading to a rapid influx of Ca²⁺.[11] Similar to the NMDA assay, a fluorescent calcium indicator is used to monitor this influx. A reduction in the signal indicates a blockade of the channel.
Signaling Pathway: Voltage-Gated Calcium Channel
Caption: VGCC activation by depolarization and site of blockade.
Experimental Protocol: Depolarization-Induced Calcium Influx Assay
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing Cav1.2 (L-type VGCC)
-
Assay Buffer: HBSS with 20 mM HEPES, 5 mM KCl
-
Depolarization Buffer: HBSS with 20 mM HEPES, 90 mM KCl
-
Calcium Indicator Dye: Fluo-4 AM or equivalent
-
Reference Blocker: Nifedipine
-
Caroverine and analog library
-
384-well black, clear-bottom microplates
Workflow:
Caption: HTS workflow for the VGCC calcium flux assay.
Procedure:
-
Cell Plating & Dye Loading: Follow steps 1-4 as described in the NMDA receptor protocol, using the HEK293-Cav1.2 cell line.
-
Washing: Gently wash the cells twice with normal Assay Buffer (containing 5 mM KCl).
-
Compound Addition: Add Caroverine analogs, Caroverine, Nifedipine (positive control), and DMSO (vehicle) to the wells.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate into a FLIPR.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject the Depolarization Buffer (high KCl) to trigger channel opening.
-
Immediately measure the kinetic fluorescence response for 2-3 minutes.
-
-
Data Analysis: Calculate the percent inhibition of the depolarization-induced calcium signal for each analog and determine IC₅₀ values.
Data Presentation
Table 2: Activity of Caroverine Analogs against L-type Voltage-Gated Calcium Channels
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| Caroverine | 95.3 ± 2.1 | 8.9 ± 0.7 |
| Analog B-1 | 98.9 ± 1.8 | 25.1 ± 2.4 |
| Analog B-2 | 99.8 ± 1.2 | 3.5 ± 0.3 |
| Analog B-3 | 45.1 ± 3.5 | > 50 |
| Nifedipine (Control) | 101.1 ± 0.7 | 0.02 ± 0.005|
Gap Junction Intercellular Communication (GJIC) Assay
Assay Principle: This assay assesses the ability of compounds to modulate communication between adjacent cells via gap junctions. Gap junctions are channels that permit the passage of small molecules and ions (<1 kDa) directly between cells.[12] The "scrape-loading" dye transfer method is a robust technique for this purpose. A confluent monolayer of cells is scratched in the presence of a low molecular weight fluorescent dye (e.g., Lucifer Yellow). The dye enters the damaged cells along the scratch and then passes into intact, neighboring cells through functional gap junctions. Compounds that inhibit GJIC will reduce the extent of dye transfer away from the scratch.[13]
Signaling Pathway: Gap Junction Communication
Caption: Dye transfer between cells via gap junctions.
Experimental Protocol: Scrape-Loading Dye Transfer Assay
Materials and Reagents:
-
Cell Line: A cell line with high gap junction coupling (e.g., IAR20, HeLa-Cx43)
-
Culture Medium: Standard growth medium (e.g., DMEM + 10% FBS)
-
Dye Solution: Lucifer Yellow (e.g., 1 mg/mL in PBS)
-
Reference Inhibitor: Carbenoxolone
-
Caroverine and analog library
-
24-well or 96-well plates
-
High-content imaging system or fluorescence microscope
Workflow:
References
- 1. Caroverine - Wikipedia [en.wikipedia.org]
- 2. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. Caroverine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose, long-term caroverine administration attenuates impulse noise-induced hearing loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Caroverine used for? [synapse.patsnap.com]
- 7. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Cellular Assay for the Identification and Characterization of Connexin Gap Junction Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cell-Based High-Throughput Assay for Gap Junction Communication Suitable for Assessing Connexin 43-Ezrin Interaction Disruptors Using IncuCyte ZOOM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Caroverine's Effects in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline (B1680401) derivative initially developed as an antispasmodic agent. Its neuroprotective potential has garnered significant interest, primarily attributed to its multifaceted mechanism of action within the central nervous system (CNS). Caroverine functions as a competitive antagonist of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors.[1][2][3] At higher concentrations, it can also exhibit non-competitive NMDA antagonism.[1] Furthermore, Caroverine acts as a calcium channel blocker, contributing to the reduction of intracellular calcium influx, a key process in neuronal signaling and excitotoxicity.[4][5][6] This dual action on glutamatergic pathways and calcium homeostasis suggests its potential in mitigating neuronal damage in various neuropathological conditions.
These application notes provide a detailed framework for investigating the effects of Caroverine on brain tissue using immunohistochemistry (IHC). The provided protocols are designed to enable researchers to visualize and quantify changes in the expression and localization of key neuronal proteins, such as glutamate receptor subunits and markers of neuronal activity or damage, following Caroverine administration.
Putative Signaling Pathway of Caroverine's Neuroprotective Action
References
Troubleshooting & Optimization
Overcoming Caroverine Hydrochloride solubility issues for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with Caroverine Hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
Caroverine is a quinoxaline (B1680401) derivative that functions as a smooth muscle relaxant.[1] Its therapeutic effects stem from a multifaceted mechanism of action, including:
-
Glutamate (B1630785) Receptor Antagonism: It is a potent, competitive, and reversible antagonist of both NMDA and AMPA glutamate receptors.[2][3]
-
Calcium Channel Blockade: It acts as a class B calcium channel blocker, reducing intracellular calcium influx which leads to muscle relaxation and decreased neuronal excitability.[4][5][6]
-
Antioxidant Properties: Caroverine also exhibits antioxidant effects, protecting cells from oxidative damage.[4][5]
This combination of actions makes it a subject of research for conditions like tinnitus, hearing loss, and muscle spasms.[1][2][4][6]
Q2: What are the primary solubility challenges with this compound?
The solubility of Caroverine is highly dependent on its chemical form and the properties of the solvent. The free base form is practically insoluble in water.[7][8] While the hydrochloride salt form demonstrates higher aqueous solubility, it is known to be less stable than the base, particularly with exposure to light and heat.[7][8] This can lead to precipitation and inconsistent results in aqueous-based in vitro assays.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[7][9] It is effective at dissolving the compound at high concentrations.[3][9][10][11][12]
Q4: How can I avoid precipitation when diluting my DMSO stock solution into aqueous cell culture media?
This phenomenon, often called "crashing out," is a common issue when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[7] Key strategies to prevent this include:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, generally at or below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[7]
-
Employ Serial Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous media. Instead, perform an intermediate dilution step into a smaller volume of media, mix thoroughly, and then add this to the final volume.[7]
-
Work Below the Solubility Limit: Be aware of the solubility limit of this compound in your final assay medium. If your desired concentration exceeds this limit, precipitation is likely.[7]
Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molar Equivalent | Source(s) |
| DMSO | ~100 mg/mL | ~248.8 mM | [3][9] |
| Water | ~20 mg/mL | ~49.76 mM | [9] |
Note: Achieving the reported solubility in water may require sonication.[3][10] The hydrochloride salt, while more water-soluble than the base, is noted to be less stable.[7][8]
Troubleshooting Guide
This section addresses common problems encountered when using this compound in the lab.
Problem 1: My this compound powder is not dissolving in the initial solvent.
-
Cause: The chosen solvent may be inappropriate or the concentration is too high.
-
Solution: For initial stock preparation, use 100% sterile DMSO.[7] If solubility issues persist, gentle warming or sonication can be attempted, but be mindful of the compound's sensitivity to heat.[7] Always use a high-quality, anhydrous grade of DMSO.
Problem 2: I observe a precipitate in my cell culture medium after adding the drug.
-
Cause A: "Crashing Out" Upon Dilution. The abrupt change in solvent polarity causes the drug to fall out of solution.
-
Solution: Follow the serial dilution protocol outlined in the "Experimental Protocols" section. This gradual reduction in DMSO concentration helps keep the compound in solution.
-
-
Cause B: Final Concentration Exceeds Aqueous Solubility. The desired experimental concentration is higher than the compound can tolerate in the aqueous medium.
-
Solution: Re-evaluate the required concentration. If possible, conduct experiments at a lower, more soluble concentration.[7] Consider if a different salt form, like the more stable fumarate (B1241708) salt, might be an option for your specific experimental needs, though this may have different activity.[7][8]
-
-
Cause C: Interaction with Media Components. Salts, proteins, or other components in complex media can reduce the solubility of a compound.[13][14]
-
Solution: Prepare the final drug dilution in a simple, serum-free buffer first, and then add it to the complete medium. Always prepare fresh dilutions immediately before an experiment.[7]
-
Problem 3: My experimental results are inconsistent or show lower-than-expected activity.
-
Cause A: Compound Degradation. Caroverine is sensitive to heat and light, which can cause it to degrade over time, especially in solution.[7][8]
-
Cause B: Inaccurate Concentration due to Precipitation. A fine, sometimes invisible, precipitate has formed, lowering the actual concentration of the dissolved drug.
-
Solution: Before starting an experiment, visually inspect the final diluted media for any signs of turbidity or precipitation. If unsure, centrifuge a sample and check for a pellet. Address any precipitation using the troubleshooting steps above.
-
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 401.93 g/mol ). For 1 mL of a 50 mM stock, you would need 20.1 mg.
-
Dissolution: Add the powder to a sterile amber vial. Add 100% sterile DMSO to achieve the final concentration of 50 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use, light-protected aliquots. Store at -20°C or -80°C for long-term stability.[2][7]
Protocol 2: Diluting this compound for In Vitro Assays (Example: 50 µM Final Concentration)
This protocol is designed to minimize precipitation upon dilution.
-
Thaw Stock: Thaw one aliquot of the 50 mM this compound stock solution.
-
Prepare Intermediate Dilution: Create a 1:100 intermediate dilution by adding 10 µL of the 50 mM stock solution to 990 µL of sterile, serum-free culture medium or a simple buffer (e.g., PBS). This results in a 500 µM solution. Mix thoroughly by pipetting or gentle vortexing.
-
Prepare Final Dilution: Add the required volume of the 500 µM intermediate solution to your final volume of complete cell culture medium. For a final concentration of 50 µM, you would add 100 µL of the intermediate solution to every 900 µL of complete medium (a 1:10 final dilution).
-
Final Mix & Use: Mix the final solution gently but thoroughly before adding it to your cells. Prepare this final dilution immediately before use.[7]
Visual Guides
References
- 1. mims.com [mims.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NMDAR | GluR | iGluR | TargetMol [targetmol.com]
- 4. STERIS PHARMA | Buy Medicine Online in India [sterisonline.com]
- 5. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 6. What is Caroverine used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. CA1037477A - Caroverin fumarate - Google Patents [patents.google.com]
- 9. Caroverine HCl | Others 11 | 55750-05-5 | Invivochem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. CAROVERINEHYDROCHLORIDE | 55750-05-5 [amp.chemicalbook.com]
- 12. medkoo.com [medkoo.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Characterization of Chinese hamster ovary cell culture feed media precipitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Caroverine solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Caroverine solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of Caroverine, and how do they differ in solubility and stability?
A1: Caroverine is available as a free base and in salt forms, primarily hydrochloride and fumarate (B1241708). The free base is poorly soluble in water and less stable, particularly when exposed to light and heat.[1][2] The hydrochloride salt exhibits higher water solubility (approximately 20 mg/mL, potentially requiring sonication), but it also has noted stability issues.[1] The fumarate salt was developed as a more stable and water-soluble alternative to the base and hydrochloride forms.[2]
Q2: My Caroverine solution, prepared from a DMSO stock, precipitates upon dilution in my aqueous experimental buffer. Why does this happen and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," occurs because the final concentration of the organic cosolvent (like DMSO) is insufficient to keep the hydrophobic Caroverine molecule in solution in the aqueous environment.[1] To prevent this, ensure the final DMSO concentration in your working solution remains adequate, typically below 0.5% to avoid cellular toxicity while maintaining solubility.[1] Alternatively, consider using a different solvent system or a formulation containing solubilizing agents like PEG 300 and Tween 80.[3][4]
Q3: What are the optimal storage conditions for Caroverine powder and its solutions to ensure long-term stability?
A3: For long-term storage, Caroverine powder should be stored at -20°C for up to three years or at 4°C for up to two years, protected from light and moisture.[3][5] In-solvent stock solutions are significantly less stable. For instance, solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[3] It is crucial to minimize freeze-thaw cycles.
Q4: What are the key factors that can degrade Caroverine in solution during long-term experiments?
A4: The stability of Caroverine in solution can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[6]
-
Light: Caroverine is sensitive to light, which can induce photochemical degradation.[2][6] Storing solutions in amber vials or in the dark is recommended.
-
pH: The pH of the solution can influence the stability of Caroverine.[7] It is advisable to maintain a consistent pH appropriate for your experimental setup.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[6][8] While Caroverine itself has antioxidant properties, preparing solutions with degassed buffers can be a precautionary measure.[4][9][10]
Troubleshooting Guide
Problem: Caroverine Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshooting and resolving the common issue of Caroverine precipitation when diluting a stock solution into an aqueous buffer or cell culture medium.
Troubleshooting Workflow for Caroverine Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. CA1037477A - Caroverin fumarate - Google Patents [patents.google.com]
- 3. Caroverine HCl | Others 11 | 55750-05-5 | Invivochem [invivochem.com]
- 4. Caroverine hydrochloride | NMDAR | GluR | iGluR | TargetMol [targetmol.com]
- 5. adipogen.com [adipogen.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
- 10. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Caroverine in Tinnitus Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the therapeutic potential of Caroverine for tinnitus. The information is based on existing pre-clinical and clinical data and aims to address the challenges posed by its transient therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Caroverine in the context of tinnitus?
Caroverine's primary mechanism of action in the auditory system is the antagonism of glutamate (B1630785) receptors.[1][2][3] Specifically, it acts as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5] The prevailing hypothesis for some forms of tinnitus, particularly "cochlear-synaptic tinnitus," involves the over-activation of these glutamate receptors at the synapse between inner hair cells and afferent neurons.[1][4][5] By blocking these receptors, Caroverine is thought to reduce the excitotoxicity and abnormal neuronal firing that contribute to the perception of tinnitus.[2][6] Additionally, Caroverine has been noted to have calcium channel blocking and antioxidant properties, which may contribute to its neuroprotective effects.[2][3][7]
Q2: Why are the therapeutic effects of Caroverine on tinnitus often reported as transient?
Clinical studies have shown that while a significant percentage of patients experience immediate relief from tinnitus following Caroverine administration, this effect is often not sustained over the long term.[8][9] For instance, one study noted that 63.3% of patients responded to a single infusion of Caroverine immediately, but this percentage decreased in the following weeks and months.[4][9] Another study found that immediate improvement in 54.54% of cases was not sustained at 3 and 6-month follow-ups.[8] The transient nature of the effect could be attributed to several factors, including:
-
Pharmacokinetics: The half-life and clearance rate of Caroverine may necessitate continuous administration to maintain therapeutic concentrations in the inner ear.[10]
-
Receptor Rebound: The reversible nature of Caroverine's binding to glutamate receptors might lead to a rebound in receptor activity once the drug is cleared.[6]
-
Complex Tinnitus Pathophysiology: Tinnitus is a heterogeneous condition with multiple underlying causes.[1][7] Caroverine's mechanism of action may only address one aspect of a more complex pathology, leading to temporary symptom suppression rather than a lasting cure.
-
Central Nervous System Plasticity: Chronic tinnitus can lead to plastic changes in the central auditory pathway. While Caroverine may address peripheral excitability, it may not reverse these more established central changes.
Q3: What are the different routes of administration that have been explored for Caroverine in tinnitus research?
Caroverine has been investigated through several routes of administration in both pre-clinical and clinical settings:
-
Intravenous (IV) Infusion: This is a common method in clinical trials to ensure rapid and complete bioavailability.[4][5][7]
-
Oral Administration: Oral capsules have also been used, offering a more convenient option for longer-term treatment.[1][11]
-
Local/Topical Administration: To maximize drug concentration in the inner ear and minimize systemic side effects, local application on the round window membrane has been explored in animal models and early human studies.[10][12][13]
Troubleshooting Guide for Experimental Research
This guide is designed to help researchers troubleshoot common issues encountered when studying Caroverine for tinnitus.
| Problem | Potential Cause | Suggested Solution |
| Lack of therapeutic effect in an animal model of tinnitus. | Inappropriate Tinnitus Model: The chosen model may not be glutamate-driven. | Consider using a model where excitotoxicity is a known factor, such as noise-induced or salicylate-induced tinnitus. |
| Insufficient Drug Concentration at the Target: Poor penetration of the blood-perilymph barrier with systemic administration. | Try local administration via the round window membrane to achieve higher perilymph concentrations.[10][13] | |
| Timing of Administration: Caroverine may be more effective as a prophylactic or in the acute phase before central plasticity is established. | Design experiments to test Caroverine's efficacy at different time points post-tinnitus induction. | |
| Observed therapeutic effect is short-lived. | Rapid Drug Clearance: The pharmacokinetic profile of Caroverine may lead to a quick decline in therapeutic levels. | Consider continuous infusion models or the development of a sustained-release formulation for local delivery. |
| Receptor Upregulation: Chronic antagonism could lead to an increase in the number or sensitivity of glutamate receptors. | Investigate changes in glutamate receptor expression and function in your model following prolonged Caroverine treatment. | |
| Variability in results between subjects. | Heterogeneity of Tinnitus Etiology: Even within the same animal model, the underlying mechanisms can vary. | Stratify subjects based on specific physiological markers (e.g., auditory brainstem response) to identify potential responders. |
| Inconsistent Drug Delivery: For local administration, variations in surgical technique can affect drug delivery. | Standardize the surgical procedure and use imaging techniques to confirm placement and delivery. | |
| Difficulty translating pre-clinical findings to clinical efficacy. | Species Differences: Pharmacokinetics and pharmacodynamics can differ significantly between animal models and humans. | Conduct pharmacokinetic studies in multiple species to better predict human outcomes. |
| Outcome Measures: Behavioral tests in animals may not fully capture the subjective experience of tinnitus in humans. | Use a battery of behavioral and electrophysiological tests to get a more comprehensive picture of tinnitus perception and its modulation by Caroverine. |
Data Presentation
Summary of Clinical Trial Outcomes for Caroverine in Tinnitus
| Study | Administration Route | Dosage | Primary Outcome Measure | Key Findings |
| Denk et al. (1997)[4][5] | Intravenous Infusion | Not specified | Subjective rating and psychoacoustic measurement | 63.3% of patients in the Caroverine group responded immediately after infusion, compared to 0% in the placebo group. |
| Dash et al.[11] | Oral | 40mg twice daily for 90 days | Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI), Visual Analogue Scale (VAS) | Significant improvement in mild cochlear synaptic tinnitus compared to standard care. Overall reduction in tinnitus in 53.3% of the Caroverine-treated group. |
| Kumari et al.[14] | Oral | 20mg twice daily for 90 days | THI, Tinnitus frequency matching | Reduction in tinnitus was observed in 64% of patients in the Caroverine group. |
| Unnamed Study[9] | Intravenous Infusion | Not specified | THI | Significant improvement in tinnitus severity immediately and at one week post-infusion, but not at four weeks or six months. |
| Unnamed Study[8] | Intravenous Infusion | 160mg/8ml in 100ml saline | Tinnitus grading and matching | 54.54% of cases showed immediate improvement, but this was not sustained at 3 and 6-month follow-ups. |
Experimental Protocols
Protocol 1: Evaluation of Caroverine Efficacy in a Noise-Induced Tinnitus Guinea Pig Model
-
Animal Model: Albino guinea pigs are used.
-
Tinnitus Induction: Animals are exposed to one-third-octave band noise centered at 6.3 kHz at an intensity of 110 dB SPL for one hour to induce tinnitus.
-
Confirmation of Tinnitus: Tinnitus is confirmed using behavioral measures such as gap-induced prepulse inhibition of the acoustic startle reflex (GPIAS).
-
Drug Administration:
-
Systemic: Intravenous injection of Caroverine at a specified dose.
-
Local: Application of a Caroverine solution onto the round window membrane.
-
-
Outcome Measures:
-
Behavioral: GPIAS testing is performed at multiple time points post-administration to assess the suppression of tinnitus.
-
Electrophysiological: Auditory brainstem responses (ABR) are recorded to evaluate changes in hearing thresholds and neural activity.
-
-
Data Analysis: Statistical analysis is performed to compare the tinnitus and hearing measures before and after Caroverine administration, and between the Caroverine and control (vehicle) groups.
Protocol 2: Placebo-Controlled, Double-Blind Clinical Trial of Intravenous Caroverine
-
Patient Population: Patients with subjective, chronic tinnitus of presumed cochlear-synaptic origin.
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Intervention:
-
Treatment Group: A single intravenous infusion of Caroverine.
-
Control Group: A single intravenous infusion of a placebo (e.g., saline).
-
-
Outcome Measures:
-
Subjective: Tinnitus Handicap Inventory (THI), Visual Analogue Scale (VAS) for loudness and annoyance.
-
Psychoacoustic: Tinnitus matching for pitch and loudness.
-
-
Assessment Time Points: Assessments are conducted at baseline (pre-infusion), immediately post-infusion, and at various follow-up points (e.g., 1 week, 1 month, 3 months, 6 months).
-
Data Analysis: The change in outcome measures from baseline is compared between the Caroverine and placebo groups at each time point using appropriate statistical tests.
Visualizations
Caption: Proposed mechanism of Caroverine in mitigating tinnitus.
Caption: General experimental workflow for preclinical tinnitus studies.
References
- 1. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Caroverine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Clinical Study of Tinnitus - MedCrave online [medcraveonline.com]
- 8. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medpulse.in [medpulse.in]
- 10. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tinnitusjournal.com [tinnitusjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. ijbcp.com [ijbcp.com]
Optimizing Caroverine Dosage in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Caroverine dosage in animal models while minimizing potential side effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Caroverine?
Caroverine is a quinoxaline-derivative that functions through a multi-faceted mechanism.[1] It primarily acts as a glutamate (B1630785) receptor antagonist, targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][4] By blocking these receptors, Caroverine can reduce neuronal hyperexcitability and excitotoxicity, which is implicated in conditions like tinnitus and neurodegenerative disorders.[1][5] Additionally, Caroverine exhibits properties as a calcium channel blocker, contributing to smooth muscle relaxation and relief from spasms.[1][5][6] Some studies also suggest it possesses antioxidant and local anesthetic properties.[1]
Q2: What are the common side effects of Caroverine observed in animal models?
At higher systemic doses, Caroverine can induce central nervous system (CNS) side effects. These may include altered sensory perception, disorientation, agitation, and motor retardation.[7] However, studies in guinea pigs have shown that local administration to the round window membrane can achieve high concentrations in the inner ear with significantly lower plasma and cerebrospinal fluid (CSF) levels, thereby avoiding systemic side effects.[7][8] The effects on hearing following local application have been reported to be transient and fully reversible within 24 hours.[7][8]
Q3: How can I select an appropriate starting dose for my animal model?
The selection of a starting dose depends on the animal model, the route of administration, and the therapeutic indication. For systemic administration, a dose-ranging study is recommended.
-
Rats (Tinnitus Model - Intraperitoneal): A suggested starting point for intraperitoneal (IP) injections in rats is between 10-20 mg/kg.[2]
-
Guinea Pigs (Tinnitus/Hearing Loss Model - Intravenous): An intravenous (IV) dose of 4 mg/kg has been used in guinea pigs, which is similar to clinical doses.[7]
-
Guinea Pigs (Tinnitus/Hearing Loss Model - Local Application): For local administration to the round window membrane in guinea pigs, dosages have ranged from a low dose of 15 µl of a 1.6 mg/ml solution to a high dose of 15 µl of a 12.8 mg/ml solution.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High incidence of CNS side effects (e.g., sedation, ataxia). | The systemic dose of Caroverine is too high. | - Reduce the dosage in subsequent experiments.- Consider a different route of administration, such as local application, to minimize systemic exposure.[7][8]- For subcutaneous administration, consider using an osmotic pump for continuous, low-dose delivery to avoid systemic side effects.[9] |
| Lack of therapeutic effect at the initial dose. | The dose is too low to achieve a therapeutic concentration at the target site. | - Gradually increase the dose in subsequent cohorts while closely monitoring for side effects.- Verify the administration technique to ensure accurate dosing.- For inner ear disorders, consider local administration to the round window membrane to achieve higher local concentrations.[7][8] |
| Variability in experimental results between animals. | Inconsistent drug administration or individual differences in drug metabolism. | - Ensure all personnel are thoroughly trained in the chosen administration technique.- Use a consistent and appropriate method of animal restraint to minimize stress, which can affect physiological responses.- Increase the number of animals per group to improve statistical power. |
| Precipitation of Caroverine in the solution. | Improper solvent or storage conditions. | - Prepare Caroverine solutions fresh before each use.- Consult the manufacturer's instructions for appropriate solvents and storage temperatures. Sterile saline (0.9% NaCl) is commonly used for dilution.[2] |
Data Presentation
Table 1: Summary of Caroverine Dosages in Animal Models
| Animal Model | Indication | Route of Administration | Dosage | Reference |
| Rat | Tinnitus | Intraperitoneal (IP) | 10-20 mg/kg (starting dose) | [2] |
| Rat | Impulse Noise-Induced Hearing Loss | Subcutaneous (via osmotic pump) | Low-dose, long-term delivery | [9] |
| Guinea Pig | Tinnitus / Hearing Loss | Intravenous (IV) | 4 mg/kg | [7] |
| Guinea Pig | Tinnitus / Hearing Loss | Local (Round Window Membrane) | Low Dose: 15 µl of 1.6 mg/mlHigh Dose: 15 µl of 12.8 mg/ml | [7] |
Table 2: Pharmacokinetic Parameters of Caroverine in Guinea Pigs
| Administration Route | Peak Perilymph Concentration | Peak Plasma Concentration | Peak CSF Concentration | Notes | Reference |
| Intravenous (4 mg/kg) | ~0.2-0.3 µg/ml | Reached peak quickly and then declined | Reached a much higher peak than with local administration | Perilymph concentration was undetectable after 3 hours. | [7] |
| Local (Low Dose) | 4.3 µg/ml | Significantly lower than with IV administration | Significantly lower than with IV administration | Undetectable in perilymph after 6 hours. | [7] |
| Local (High Dose) | 18.8 µg/ml | Significantly lower than with IV administration | Significantly lower than with IV administration | Still present in perilymph at 1.9 µg/ml after 6 hours. | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration in Rats
-
Preparation: Prepare the Caroverine solution in sterile saline (0.9% NaCl) to the desired concentration.
-
Animal Restraint: Gently restrain the rat, exposing the lower abdominal quadrants.
-
Injection: Insert a 23-25 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Injection: Inject the calculated volume of the Caroverine solution.[2]
Protocol 2: Local Administration to the Round Window in Guinea Pigs
-
Anesthesia: Anesthetize the guinea pig using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).[7]
-
Surgical Exposure: Make a retroauricular incision and dissect through the muscle layers to expose the auditory bulla. Create a small opening in the bulla to visualize the round window membrane.
-
Application: Saturate a small piece of absorbable gelatin sponge (e.g., Gelfoam) with the Caroverine solution (approximately 15 µL).
-
Placement: Carefully place the saturated sponge onto the round window membrane, ensuring complete contact.
-
Closure: Close the muscle layers and suture the skin incision.
-
Recovery: Allow the animal to recover on a warming pad to maintain body temperature.[2][7]
Mandatory Visualizations
Caption: Proposed mechanism of Caroverine in mitigating glutamate-induced excitotoxicity.
Caption: General experimental workflow for preclinical studies of Caroverine in tinnitus and hearing loss models.
References
- 1. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Caroverine used for? [synapse.patsnap.com]
- 6. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 7. karger.com [karger.com]
- 8. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose, long-term caroverine administration attenuates impulse noise-induced hearing loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Caroverine in Biological Matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of caroverine in biological matrices like plasma and serum.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of caroverine, from sample preparation to chromatographic analysis.
Sample Preparation & Stability
Q1: My caroverine recovery is low and inconsistent after sample preparation. What are the likely causes?
Low and variable recovery is often linked to sample preparation and analyte stability. Consider the following:
-
Inadequate Protein Precipitation: If using protein precipitation (a common method for plasma), ensure the ratio of organic solvent (like acetonitrile (B52724) or methanol) to plasma is sufficient, typically at least 3:1 (v/v).[1] Incomplete precipitation leaves proteins that can interfere with analysis.
-
Analyte Stability: Caroverine stability in the biological matrix is crucial.[2] Analyte degradation can occur during sample collection, processing, and storage.[2]
-
Collection & Handling: Process samples as quickly as possible after collection. If delays are unavoidable, keep samples on ice.[2][3]
-
Storage: Store plasma/serum samples at -70°C or colder for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting samples into separate tubes before freezing.[3]
-
Processed Sample Stability: Caroverine may also be unstable in the final prepared sample (e.g., in the autosampler). It's important to validate the stability of processed samples for the expected duration of an analytical run.[4]
-
-
Extraction Method: For complex matrices, simple protein precipitation might not be enough. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) which can provide cleaner extracts and reduce matrix effects.[5][6][7]
Q2: How can I assess the stability of caroverine in my samples?
To ensure reliable data, analyte stability must be evaluated under various conditions.[2] This involves:
-
Freeze-Thaw Stability: Analyzing quality control (QC) samples after several freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Leaving QC samples at room temperature for a period that simulates the sample preparation time.
-
Long-Term Stability: Storing QC samples at the intended storage temperature (e.g., -70°C) and analyzing them at different time points.
-
Processed Sample Stability: Keeping processed samples in the autosampler for the maximum anticipated run time before analysis.[4] For each test, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]
Chromatography & Peak Issues
Q3: Why am I seeing a drifting or noisy baseline in my chromatogram?
Baseline instability can obscure peaks and affect integration accuracy. Common causes include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing noise and drift. Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[9]
-
Contamination: Even high-purity water can be a source of contamination. Prepare mobile phases fresh daily, especially if they contain buffers or volatile components.[9][10]
-
Composition Change: If using a gradient, ensure the pump is mixing solvents correctly. For isocratic methods, ensure the mobile phase is well-mixed.[9]
-
-
System & Detector Issues:
-
Temperature Fluctuations: Unstable column or detector temperatures can cause the baseline to drift. Use a column oven for better reproducibility.[9][11]
-
Detector Lamp Instability: An aging detector lamp can cause noise and drift.[9]
-
Contaminated Column/Detector Cell: Flush the system thoroughly with a strong solvent.[9]
-
Q4: What is causing poor peak shape (tailing or fronting) for my caroverine peak?
Poor peak shape compromises resolution and quantification.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase or by column degradation.
-
Peak Fronting: Typically a sign of column overloading. Try reducing the injection volume or the concentration of the sample.[9]
-
Split Peaks: Can indicate a partially blocked frit, column contamination at the inlet, or column deterioration.[10]
Q5: I am observing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that can appear in your chromatograms.
-
Causes: They often result from carryover from a previous injection, contamination in the sample or mobile phase, or degradation of the analyte.[9]
-
Solutions:
Quantification & Matrix Effects
Q6: How do I address the "matrix effect" when analyzing caroverine in plasma with LC-MS/MS?
The matrix effect is the suppression or enhancement of ionization of the target analyte by co-eluting components from the biological matrix.[12][13] This is a significant challenge in bioanalysis.
-
What it is: Endogenous components like phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and unreliable results.[12][14] Electrospray ionization (ESI) is particularly susceptible.[15]
-
Assessment: The most common way to quantify the matrix effect is the post-extraction spike method.[12] This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution.[12]
-
Mitigation Strategies:
-
Improve Sample Preparation: More effective sample cleanup using methods like SPE can remove many interfering components.[15][16]
-
Optimize Chromatography: Adjust the HPLC method to chromatographically separate caroverine from the matrix components causing the suppression or enhancement.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, thus correcting for variations in ionization.[12]
-
Experimental Protocols & Method Parameters
Below are example methodologies for sample preparation and HPLC analysis based on published methods for caroverine and general bioanalytical practices.
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid and common method for preparing plasma samples.[6]
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., flunitrazepam).[17]
-
Add 200-300 µL of cold acetonitrile to precipitate the plasma proteins.[6][17]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the mixture at high speed (e.g., >10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[6][17]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject a portion of the supernatant into the HPLC system.[17]
Protocol 2: HPLC Method Parameters for Caroverine Analysis
These parameters are a starting point and should be optimized for your specific system and application.
| Parameter | Example Condition 1 (UV Detection) | Example Condition 2 (UV Detection) |
| HPLC Column | Shimpack CLC-ODS (C18)[18] | Reverse Phase C18 |
| Mobile Phase | Acetonitrile and Buffer Solution (30:70, v/v), pH 4.9[18] | 30% Acetonitrile, 70% (0.02 M KH₂PO₄ + 1.5 mL diethylamine/L), pH 5.9[17] |
| Flow Rate | 1.0 mL/min[18][19] | 1.0 mL/min[17] |
| Detection | UV at 225 nm[18][19] | UV (wavelength not specified) |
| Injection Volume | 10-20 µL[19] | Not specified |
| Column Temp. | Ambient (e.g., 25°C)[19] | Not specified |
| Internal Standard | Not specified | Flunitrazepam[17] |
Method Validation & Performance Data
A robust bioanalytical method must be validated to ensure it is fit for purpose.[10][20] Key validation parameters are summarized below, with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated from at least 5-6 standards. | Correlation coefficient (r²) > 0.99[18] |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean value should be within ±15% of the nominal value (±20% at the LLOQ).[4][21] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels. | Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at the LLOQ).[4][21] |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. | Should be consistent, precise, and reproducible. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix. |
| LLOQ | The Lower Limit of Quantitation; the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%, Precision < 20%.[22] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentration of stability samples should be within ±15% of nominal concentration.[8] |
Example Performance Data for Caroverine HPLC Methods
| Parameter | Reported Value (Method 1)[18] | Reported Value (Method 2)[23] |
| Linearity Range | 2 - 150 µg/mL | 2 - 30 µg/mL |
| Correlation Coeff. (r²) | > 0.998 | 0.9998 (r) |
| LOD | 0.068 µg/mL | Not Reported |
| LOQ | 0.201 µg/mL | Not Reported |
Visual Guides & Workflows
General Bioanalytical Workflow
This diagram outlines the typical steps involved in the analysis of caroverine from a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. ionsource.com [ionsource.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. simbecorion.com [simbecorion.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromforum.org [chromforum.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selectscience.net [selectscience.net]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 22. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Enhancing In Vivo Delivery of Caroverine to the Inner Ear
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of Caroverine to the inner ear.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Caroverine in the inner ear?
A1: Caroverine acts as a glutamate (B1630785) receptor antagonist. Specifically, it is a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] By blocking these receptors on the afferent dendrites of spiral ganglion neurons, Caroverine can mitigate the excitotoxic effects of excessive glutamate, which is implicated in conditions like tinnitus and noise-induced hearing loss.[1][3][4]
Q2: What are the main challenges associated with delivering Caroverine to the inner ear?
A2: The primary challenges in delivering Caroverine to the inner ear are bypassing the blood-labyrinth barrier and ensuring adequate concentration at the target site.[5] Systemic administration (e.g., oral or intravenous) often results in low perilymph concentrations of the drug due to this barrier, and it can lead to systemic side effects.[1][3][6] Local delivery to the middle ear, while more direct, faces challenges such as clearance through the Eustachian tube and the variable permeability of the round window membrane (RWM).[7]
Q3: Which delivery route for Caroverine has shown the most promise in preclinical studies?
A3: Preclinical studies in guinea pigs have demonstrated that local application of Caroverine directly to the round window membrane (RWM) results in significantly higher concentrations in the perilymph compared to systemic administration.[1][3][6] This targeted approach is considered safer and more efficacious for treating inner ear disorders related to excitotoxicity, as it minimizes systemic exposure and potential side effects.[1][3][6]
Troubleshooting Guides
Issue 1: Low Perilymph Concentration of Caroverine Following Systemic Administration
Problem: You are administering Caroverine systemically (intravenously or orally) but are not observing the expected therapeutic effect, likely due to insufficient drug concentration in the inner ear.
Troubleshooting Steps:
-
Confirm Dosage and Administration Protocol: Ensure that the administered dose is consistent with established preclinical or clinical protocols. In a guinea pig model, intravenous administration of 16 mg/kg has been studied.[1]
-
Consider the Blood-Labyrinth Barrier: Acknowledge that the blood-labyrinth barrier significantly limits the penetration of systemically administered Caroverine into the inner ear.[5] Plasma concentrations are consistently higher than those in the perilymph and cerebrospinal fluid (CSF) following systemic injection.[1]
-
Switch to Local Delivery: For preclinical research, transitioning to a local delivery method is the most effective strategy to increase Caroverine concentration in the perilymph.[1][3][6] Direct application to the round window membrane (RWM) can achieve substantially higher and more targeted drug levels in the inner ear.[1][3][6]
Issue 2: Variability in Results with Intratympanic Injections
Problem: You are performing intratympanic (IT) injections of a Caroverine solution, but the experimental outcomes are inconsistent.
Troubleshooting Steps:
-
Standardize Injection Volume and Location: Ensure a consistent injection volume (typically 0.4-0.8 mL in human clinical settings, adjust for animal models) is administered to the middle ear space.[8] The injection should be made into the anteroinferior quadrant of the tympanic membrane to avoid contact with the round window and ossicles.[9]
-
Control for Middle Ear Clearance: Be aware that the injected solution can be cleared from the middle ear via the Eustachian tube, reducing the contact time with the RWM.[7] To mitigate this, have the animal remain in a position that minimizes drainage for a set period post-injection (e.g., 20-30 minutes).[8]
-
Enhance Round Window Membrane Permeability: The permeability of the RWM can be a significant variable. Consider the following to enhance and standardize permeability:
-
Formulation Excipients: The composition of your vehicle solution can impact RWM permeability. Studies have shown that hyperosmolar solutions and the presence of preservatives like benzyl (B1604629) alcohol can increase permeability.[10][11]
-
Permeability Enhancers: Pre-treatment with agents such as 3% hypertonic saline has been shown to effectively and safely increase RWM permeability for other drugs and may be applicable to Caroverine.[12]
-
-
Consider a Sustained-Release Formulation: To overcome rapid clearance and provide prolonged exposure, consider formulating Caroverine in a hydrogel or nanoparticle-based carrier.[13][14]
Issue 3: Complications Following Intratympanic Injection
Problem: You are observing adverse effects in your animal models following intratympanic injection, such as dizziness, signs of pain, or hearing threshold shifts.
Troubleshooting Steps:
-
Refine Injection Technique: Ensure the injection is performed carefully to avoid mechanical damage. The needle should not be advanced too far into the middle ear to prevent contact with the RWM or other structures.[9]
-
Monitor for Inflammation: While transient inflammation can occur, persistent issues may indicate a reaction to the formulation. Ensure the vehicle solution is sterile and biocompatible.
-
Assess for Ototoxicity of the Formulation: While Caroverine itself has been shown to have a transient and reversible effect on hearing thresholds when applied locally, other components of your formulation should be assessed for potential ototoxicity.[1][3][6]
-
Evaluate for Tympanic Membrane Perforation: A small perforation from the injection is expected and usually heals. However, a persistent perforation can be a complication.[9] Minimize the needle gauge to reduce the size of the perforation.
Data from Preclinical Studies
Table 1: Caroverine Concentration in Perilymph, CSF, and Plasma after Different Administration Routes in Guinea Pigs
| Administration Route | Dose | Peak Perilymph Conc. (µg/mL) | Peak CSF Conc. (µg/mL) | Peak Plasma Conc. (µg/mL) | Time to Peak (min) | Reference |
| Intravenous | 16 mg/kg | ~0.3 | ~0.2 | ~10.0 | 30 | [1] |
| Local (RWM) - Low Dose | 1.6 mg/mL | 4.3 | Undetectable | Undetectable | 30 | [1] |
| Local (RWM) - High Dose | 12.8 mg/mL | 18.8 | ~0.2 | ~0.1 | 30 | [1] |
Table 2: Ex Vivo Permeation of Caroverine using Nano-Sized Carriers across Rabbit Tympanic Membrane
| Formulation | Drug Payload | Cumulative Drug Flux (µg/cm²) | Reference |
| Elastic Vesicles (EVs) | 0.25% | 250 ± 45 | [15] |
| Phosphatidylcholine-based Liquid Crystalline Nanoparticles (PC-LCNPs) | 1.0% | 699.58 ± 100 | [15] |
Experimental Protocols
Protocol 1: Local Application of Caroverine to the Round Window Membrane in Guinea Pigs
This protocol is adapted from studies investigating the local delivery of drugs to the inner ear in guinea pigs.[1][16][17]
1. Animal Preparation and Anesthesia:
- Use healthy adult guinea pigs with a good Preyer's reflex.
- Anesthetize the animal using an appropriate regimen (e.g., intraperitoneal pentobarbital (B6593769) sodium at 30 mg/kg or a combination of ketamine and xylazine).[16][18]
- Maintain the animal's body temperature using a heating pad.
2. Surgical Approach:
- Make a post-auricular incision to expose the temporal bulla.
- Perform a mastoidectomy to carefully open the bulla and visualize the middle ear cavity, including the cochlea and the round window.
3. Drug Application:
- Carefully remove any connective tissue overlying the RWM.
- Soak a small piece of absorbable gelatin sponge (e.g., Gelfoam) in the Caroverine solution (e.g., 1.6 mg/mL or 12.8 mg/mL).
- Place the saturated sponge directly onto the RWM.
- Alternatively, for more controlled delivery, a microcatheter or a custom-designed round window niche implant can be used.[7]
4. Post-Application and Closure:
- Close the bulla and the skin incision in layers.
- Provide post-operative care, including analgesics and antibiotics, as per institutional guidelines.
5. Outcome Measures:
- At designated time points, collect perilymph samples for pharmacokinetic analysis using high-performance liquid chromatography (HPLC).[1][3][6]
- Measure auditory brainstem responses (ABR) to assess functional changes in hearing thresholds.[1][3][6]
Protocol 2: Intratympanic Injection in Guinea Pigs
This protocol is a general guide for performing intratympanic injections in guinea pigs.[16][18]
1. Anesthesia and Animal Positioning:
- Anesthetize the guinea pig as described in Protocol 1.
- Position the animal to allow clear visualization of the tympanic membrane (TM) under an operating microscope.
2. Injection Procedure:
- Use a fine-gauge needle (e.g., 25-gauge spinal needle) attached to a 1 mL syringe.[8][9]
- Carefully perforate the TM in the anteroinferior quadrant.
- Slowly inject the Caroverine solution (a volume of 0.1-0.15 mL is often used) into the middle ear cavity until it is full.[16]
- A secondary perforation may be made to relieve pressure.[8]
3. Post-Injection:
- Keep the animal in a supine position with the injected ear facing upwards for approximately 20-30 minutes to maximize contact of the solution with the RWM.[8]
- Monitor the animal during recovery from anesthesia.
4. Evaluation:
- Assess hearing function using ABR or distortion product otoacoustic emissions (DPOAEs) at baseline and various time points post-injection.[18]
- Conduct histological analysis of the cochlea and middle ear to assess for any tissue damage.
Visualizations
References
- 1. karger.com [karger.com]
- 2. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tinnitusjournal.com [tinnitusjournal.com]
- 6. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a drug delivering round window niche implant for cochlear pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratympanic Steroid Injection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Permeability of the Round Window Membrane is Influenced by the Composition of Applied Drug Solutions and by Common Surgical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. A Novel Chitosan-Hydrogel-Based Nanoparticle Delivery System for Local Inner Ear Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratympanic injection of hydrogel nanodrug for the prevention and treatment of sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intratympanic Dexamethasone on Cochlear Blood Flow in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recovery of Hearing in Cisplatin-Induced Ototoxicity in the Guinea Pig with Intratympanic Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential off-target effects of Caroverine in experimental models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Caroverine in experimental models, with a specific focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Caroverine?
Caroverine is a multifaceted compound primarily known as a competitive and reversible antagonist of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][2][3] It binds to the glutamate recognition site on the NMDA receptor complex, preventing the binding of glutamate and subsequent ion influx, which is a critical step in NMDA receptor-mediated signaling.[1] At higher concentrations, it can also exhibit non-competitive antagonism.[1][4]
Q2: What are the known off-target effects of Caroverine?
Beyond its activity at glutamate receptors, Caroverine also functions as a calcium channel blocker.[5][6][7][8] This action reduces the intracellular availability of calcium ions, leading to effects such as smooth muscle relaxation.[6][7] This dual activity is important to consider when designing experiments, as some observed effects may be attributable to calcium channel blockade rather than glutamate receptor antagonism.
Q3: At what concentrations should I use Caroverine in my in vitro experiments?
The optimal concentration of Caroverine is dependent on the experimental system and the desired effect. For investigating NMDA receptor antagonism, concentrations in the range of 1 µM to 100 µM have been used in neuronal cultures.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific model, starting with a broad logarithmic range (e.g., 10 nM to 200 µM).[9]
Q4: Can Caroverine be cytotoxic to my cells?
While often used as a neuroprotective agent, Caroverine can exhibit cytotoxicity at high concentrations.[9] For example, in head and neck squamous cell carcinoma (HNSCC) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) ranged from 75.69 µM to 179.80 µM.[9][10] However, it showed no inhibitory effect on a non-cancerous fibroblast cell line at similar concentrations.[9] It is recommended to use concentrations well below this cytotoxic range if you are not studying its anti-cancer properties.
Q5: How should I prepare and store Caroverine stock solutions?
Caroverine is often dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[11] To ensure stability, it is recommended to:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]
-
Protect the stock solution from light by using amber vials or wrapping them in foil.[11]
-
When preparing media for cell culture experiments, keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[11]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity of Caroverine.
-
Potential Cause A: Degradation of Caroverine in stock solution.
-
Solution: Ensure your Caroverine stock solution is stored correctly (protected from light at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[11] If in doubt, prepare a fresh solution. The fumarate (B1241708) salt of Caroverine has greater stability than the base or hydrochloride salt.[11]
-
-
Potential Cause B: Degradation of Caroverine in cell culture medium.
-
Potential Cause C: Precipitation of Caroverine in cell culture medium.
-
Solution: If the final concentration of Caroverine exceeds its solubility in the culture medium, it will precipitate. Consult solubility data and consider working at a lower, more soluble concentration.[11]
-
Problem 2: Observed biological effect is not consistent with NMDA/AMPA receptor antagonism.
-
Potential Cause: The observed effect is due to Caroverine's off-target activity as a calcium channel blocker.
-
Solution: To dissect the on-target versus off-target effects, you can employ the following strategies:
-
Use a positive control: Compare the effects of Caroverine to a well-characterized, specific NMDA receptor antagonist (e.g., Memantine, Dizocilpine (MK-801)).[12]
-
Use a specific calcium channel blocker: In a parallel experiment, treat your model with a specific calcium channel blocker that does not affect NMDA receptors. If you observe a similar biological effect to Caroverine, it is likely due to its calcium channel blocking properties.
-
Calcium imaging assays: Directly measure changes in intracellular calcium concentration in response to Caroverine.[4]
-
-
Problem 3: Significant cytotoxicity is observed in my cell cultures at concentrations expected to be non-toxic.
-
Potential Cause A: Cell-type specific sensitivity.
-
Potential Cause B: Solvent toxicity.
Data Summary
Table 1: Pharmacological Profile of Caroverine
| Parameter | Description | Species/System |
| Primary Target | NMDA/AMPA Receptor Antagonist | Neuronal cultures, Guinea pig cochlear afferents[1][13] |
| Off-Target | Calcium Channel Blocker | Smooth muscle tissue, Rat aorta[6][7][14] |
| Therapeutic Use | Tinnitus, Smooth muscle spasms | Human, Animal models[5][7][8] |
Table 2: IC50 Values of Caroverine in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | IC50 (µM) |
| SCC9 | 75.69[10] |
| SCC25 | 179.80[10] |
| CAL27 | Not specified |
| FaDu | Not specified |
Experimental Protocols
Protocol 1: Assessing the Neuroprotective Effects of Caroverine Against NMDA-Induced Excitotoxicity
This protocol assesses Caroverine's ability to protect against excitotoxicity induced by NMDA in neuronal cultures.[1]
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Caroverine
-
N-methyl-D-aspartate (NMDA)
-
Glycine (B1666218) (co-agonist for NMDA receptors)
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Pre-treatment with Caroverine: Prepare a series of Caroverine concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in the cell culture medium. Include a vehicle control group.
-
Remove the existing medium and replace it with the medium containing the different concentrations of Caroverine.
-
Incubate for a predetermined period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Prepare a solution of NMDA (e.g., 100-500 µM) and glycine (e.g., 10 µM) in the culture medium.
-
Add this solution to the wells already containing Caroverine.
-
Incubation: Incubate for a period sufficient to induce excitotoxicity (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH, following the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with NMDA/glycine alone to those pre-treated with Caroverine to determine the neuroprotective effect.
Protocol 2: Calcium Imaging to Measure Caroverine's Effect on Glutamate-Induced Calcium Influx
This protocol measures the effect of Caroverine on glutamate-induced calcium influx in cultured neurons using a fluorescent calcium indicator.[4]
Materials:
-
Cultured neurons on coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Glutamate or NMDA
-
Caroverine
-
Fluorescence microscopy setup with a digital camera and image analysis software
Procedure:
-
Cell Loading: Incubate the cultured neurons with the fluorescent calcium indicator dye according to the manufacturer's protocol.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage and record the baseline fluorescence.
-
Stimulation: Perfuse the cells with a solution containing glutamate or NMDA to induce calcium influx. Record the changes in fluorescence intensity.
-
Washout: Wash the cells with a control buffer to allow the intracellular calcium levels to return to baseline.
-
Caroverine Application: Pre-incubate the cells with a specific concentration of Caroverine.
-
Repeat Stimulation: Repeat the glutamate or NMDA stimulation in the presence of Caroverine and record the fluorescence changes.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point. Compare the magnitude of the calcium transients in the absence and presence of Caroverine to quantify its inhibitory effect.
Visualizations
Caption: Caroverine's dual signaling pathways.
Caption: Workflow for dissecting on- and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 6. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 7. What is Caroverine used for? [synapse.patsnap.com]
- 8. Caroverine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of caroverine as a potential chemotherapeutical agent in HNSCC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. karger.com [karger.com]
- 14. Caroverine HCl | Others 11 | 55750-05-5 | Invivochem [invivochem.com]
Technical Support Center: Refinement of Electrophysiological Recording Techniques with Caroverine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Caroverine in electrophysiological recording experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Caroverine relevant to electrophysiology?
Caroverine is a multifaceted compound with three primary mechanisms of action that are crucial to consider in electrophysiological studies:
-
Calcium Channel Blockade: Caroverine inhibits L-type voltage-gated calcium channels, which reduces calcium influx into neurons. This can lead to decreased neuronal excitability and muscle relaxation.[1][2]
-
NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and reducing excitotoxicity.[1][3][4]
-
AMPA Receptor Antagonism: Caroverine also competitively antagonizes the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, further dampening excitatory synaptic transmission.[3][4]
Understanding these mechanisms is key to interpreting its effects on neuronal activity.
Q2: What is a typical working concentration range for Caroverine in in vitro electrophysiology?
The effective concentration of Caroverine can vary depending on the preparation and the specific channels or receptors being targeted. Based on published data, a common concentration range for in vitro studies, such as in brain slices, is 1 µM to 100 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store Caroverine stock solutions?
Caroverine base has poor water solubility.[1] For most electrophysiological experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Storage: Store stock solutions at -20°C or -80°C and protect them from light to prevent degradation.[1]
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of your stock solution in your artificial cerebrospinal fluid (ACSF) to the final desired concentration. Ensure the final DMSO concentration in your recording solution is low (typically <0.1%) and consistent across all conditions, including your vehicle control.[1]
Q4: Is Caroverine known to be stable in ACSF during prolonged experiments?
Caroverine can be sensitive to heat and light.[1] For long-duration experiments (several hours), it is advisable to:
-
Prepare fresh Caroverine-containing ACSF just before use.
-
Protect the solution from light by using amber-colored reservoirs or wrapping them in foil.
-
Minimize the time the solution is kept at physiological recording temperatures (e.g., 32-34°C) before being perfused onto the slice.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during electrophysiological recordings with Caroverine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No observable effect of Caroverine application. | 1. Inactive Compound: Caroverine may have degraded due to improper storage or handling. | 1a. Prepare a fresh stock solution from a new vial of Caroverine. 1b. Ensure stock solutions are stored protected from light at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1] |
| 2. Insufficient Concentration: The concentration of Caroverine may be too low to elicit a response in your specific preparation. | 2a. Perform a dose-response experiment to determine the optimal concentration. 2b. Verify the final concentration in your ACSF, accounting for any serial dilutions. | |
| 3. Poor Perfusion: The Caroverine-containing solution may not be reaching the recorded cell effectively. | 3a. Check your perfusion system for any blockages or leaks. 3b. Ensure the perfusion inflow and outflow are positioned correctly to allow for complete exchange of the bath solution. | |
| Sudden increase in baseline noise or unstable recording after Caroverine application. | 1. Precipitation of Caroverine: Caroverine may precipitate out of solution, especially at higher concentrations or if not properly dissolved. | 1a. Visually inspect your Caroverine-containing ACSF for any signs of precipitation. 1b. When diluting from a DMSO stock, use a serial dilution method to avoid shocking the compound out of solution.[1] 1c. Consider gently warming and vortexing the solution to aid dissolution. |
| 2. Off-target Effects: At high concentrations, Caroverine might have non-specific effects on the cell membrane or other ion channels. | 2a. Use the lowest effective concentration determined from your dose-response curve. 2b. Ensure your recordings have a stable baseline before drug application to clearly distinguish drug-induced effects from general recording instability. | |
| Difficulty achieving a high-resistance (GΩ) seal in the presence of Caroverine. | 1. Altered Membrane Properties: While not specifically documented for Caroverine, some pharmacological agents can alter the properties of the cell membrane, making seal formation more difficult. | 1a. Attempt to form the GΩ seal in normal ACSF before switching to the Caroverine-containing solution. 1b. Ensure the health of your brain slices or cultured neurons, as unhealthy cells are more difficult to seal. |
| Slow or incomplete washout of Caroverine's effects. | 1. High Lipophilicity: Caroverine may partition into the lipid bilayer of the cell membrane, leading to a slow washout. | 1a. Increase the washout period significantly (e.g., >30 minutes). 1b. Increase the perfusion rate during the washout phase to facilitate clearance of the compound from the recording chamber. |
| 2. Receptor Kinetics: The unbinding kinetics of Caroverine from its target receptors may be slow. | 2a. Be patient and allow for an extended washout period. For some compounds, complete reversal of effects may not be possible within a typical experimental timeframe. | |
| Unexpected changes in neuronal firing patterns (e.g., burst firing, complete silencing). | 1. On-target Pharmacological Effects: As a calcium channel blocker and glutamate (B1630785) receptor antagonist, Caroverine is expected to reduce neuronal excitability. | 1a. This is likely the intended effect of the drug. Interpret these changes in the context of Caroverine's known mechanisms of action. 1b. To isolate the contribution of different receptor systems, you can co-apply specific agonists or antagonists for calcium channels, NMDA, or AMPA receptors. |
Quantitative Data Summary
The following tables summarize key quantitative data on the electrophysiological effects of Caroverine from published studies.
Table 1: Effects of Caroverine on Sinoatrial Node and Atrial Muscle Fibers
| Preparation | Parameter | Concentration | Effect |
| Rabbit Sinoatrial (SA) Node Cells | Action Potential Amplitude (APA) | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Concentration-dependent decrease[5] |
| Maximal Rate of Depolarization (MRD) | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Concentration-dependent decrease[5] | |
| Rabbit and Guinea Pig Atrial Muscle | 30% Repolarization Time | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Shortened[5] |
| Developed Tension (DT) Inhibition (ED₅₀) | 1 x 10⁻⁵ M | 50% effective dose[5] |
Table 2: Comparison of ED₅₀ for Developed Tension Inhibition in Atrial Muscle
| Compound | ED₅₀ |
| Caroverine | 1 x 10⁻⁵ M[5] |
| Verapamil | 8 x 10⁻⁸ M[5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Acute Brain Slices
This protocol outlines the general procedure for preparing acute brain slices and performing whole-cell patch-clamp recordings to study the effects of Caroverine.
1. Preparation of Solutions:
-
Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, and 10 mM MgSO₄·7H₂O. Adjust pH to 7.3–7.4 with HCl. Osmolarity should be ~300-310 mOsm.[6]
-
Artificial Cerebrospinal Fluid (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Osmolarity should be ~290 mOsm.[4]
-
Intracellular Solution (K-Gluconate based, example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[4]
-
Caroverine Stock Solution: Prepare a 10 mM or 100 mM stock in DMSO. Store at -20°C.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) cutting solution.[7]
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thickness) in the ice-cold cutting solution.[8]
-
Transfer slices to a recovery chamber containing ACSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour before recording.[8]
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 1.5-2 mL/min.[4][8]
-
Pull glass micropipettes with a resistance of 3-7 MΩ and fill with intracellular solution.[4]
-
Under visual guidance, approach a neuron and apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a GΩ seal.
-
After seal formation, apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Record a stable baseline of neuronal activity (e.g., resting membrane potential, spontaneous or evoked postsynaptic currents/potentials) for 5-10 minutes in normal ACSF.
4. Caroverine Application:
-
Prepare the final concentration of Caroverine in ACSF from your stock solution. Include a vehicle control with the same final concentration of DMSO.
-
Switch the perfusion to the Caroverine-containing ACSF and record the changes in neuronal activity. Allow sufficient time for the drug to reach a steady-state effect.
-
To study the reversibility of the effect, switch the perfusion back to normal ACSF for a washout period.
Signaling Pathways and Workflows
Caption: Mechanism of action of Caroverine in reducing neuronal excitability.
Caption: Experimental workflow for patch-clamp recording with Caroverine.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiac inotropic rebound effect after washout of acetylcholine is associated with electrophysiological heterogeneity in Langendorff-perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological recording from Brain Slices Protocol [protocols.io]
Improving the signal-to-noise ratio in calcium imaging with Caroverine
Welcome to the technical support center for utilizing Caroverine to enhance the signal-to-noise ratio in your calcium imaging experiments. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve data quality.
Understanding the Role of Caroverine in Calcium Imaging
Caroverine is a multifaceted compound known for its activity as a calcium channel blocker and a non-competitive antagonist of NMDA and AMPA receptors.[1] By modulating these key pathways, Caroverine can effectively reduce baseline intracellular calcium levels, which is often a primary source of background noise in sensitive fluorescence imaging experiments. Judicious application of Caroverine can, therefore, lead to a significant improvement in the signal-to-noise ratio (SNR), allowing for clearer detection of specific calcium transients.
Frequently Asked Questions (FAQs)
Q1: How does Caroverine improve the signal-to-noise ratio in calcium imaging?
A1: Caroverine reduces background "noise" by inhibiting the two main sources of non-specific calcium influx into the cytoplasm: voltage-gated calcium channels and glutamate (B1630785) receptors (NMDA and AMPA).[1] By blocking these pathways, it lowers the baseline intracellular calcium concentration, making the specific, stimulus-evoked calcium signals (the "signal") more prominent against a quieter background.
Q2: What is the recommended working concentration of Caroverine for improving SNR?
A2: The optimal concentration can vary depending on the cell type and experimental conditions. A starting point for cultured neurons is typically in the range of 10-50 µM. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that reduces baseline noise without significantly affecting the amplitude of stimulus-evoked calcium transients.
Q3: Will Caroverine affect the amplitude of my stimulus-evoked calcium signals?
A3: At higher concentrations, Caroverine can potentially reduce the amplitude of calcium transients, especially if they are dependent on the channels that Caroverine blocks. This is why a careful dose-response characterization is essential. The goal is to find a concentration that maximally reduces baseline noise with minimal impact on the signal of interest.
Q4: Can Caroverine be used with any calcium indicator dye?
A4: Yes, Caroverine is compatible with common calcium indicators such as Fura-2, Fluo-4, and genetically encoded indicators like GCaMP. However, as with any fluorescent compound, it is good practice to perform a control experiment to check for any intrinsic fluorescence of Caroverine at the wavelengths used in your imaging setup, though this is not a commonly reported issue.
Q5: How long should I incubate my cells with Caroverine before imaging?
A5: A pre-incubation period of 15-30 minutes is generally sufficient for Caroverine to exert its effects. For acute applications, it can also be perfused directly onto the cells during the imaging session.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence persists after Caroverine application. | 1. Caroverine concentration is too low. 2. The source of noise is not primarily from voltage-gated calcium channels or glutamate receptors. 3. Issues with the calcium indicator dye (e.g., incomplete hydrolysis of AM ester, dye compartmentalization). | 1. Increase Caroverine concentration in a stepwise manner (e.g., 20 µM, 50 µM, 100 µM) and re-evaluate. 2. Investigate other potential sources of noise, such as light source instability or cellular autofluorescence. 3. Review your dye loading protocol. Ensure complete de-esterification and wash cells thoroughly to remove extracellular dye.[2] |
| Stimulus-evoked calcium transients are significantly diminished or absent. | 1. Caroverine concentration is too high. 2. The specific calcium signal you are measuring is highly dependent on L-type calcium channels or NMDA/AMPA receptors. | 1. Reduce the concentration of Caroverine. 2. If your signal is entirely dependent on the channels blocked by Caroverine, this compound may not be suitable for improving SNR in your specific experiment. Consider alternative noise-reduction strategies. |
| Cell health appears compromised after Caroverine treatment. | Caroverine may exhibit cytotoxicity at very high concentrations or with prolonged incubation times. | 1. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) with your chosen Caroverine concentrations and incubation times. 2. Reduce the concentration and/or incubation time. |
| Variability in results between experiments. | Inconsistent application of Caroverine or other experimental parameters. | 1. Ensure consistent timing of Caroverine application and imaging. 2. Prepare fresh dilutions of Caroverine for each experiment from a stock solution. 3. Maintain stable imaging conditions (laser power, detector gain, etc.). |
Data Presentation
The following tables present illustrative quantitative data on the effect of Caroverine on baseline fluorescence and signal-to-noise ratio in a hypothetical neuronal culture model.
Table 1: Effect of Caroverine on Baseline Fluorescence Intensity
| Caroverine Concentration (µM) | Mean Baseline Fluorescence (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 150.2 | 12.5 |
| 10 | 115.8 | 9.8 |
| 20 | 92.3 | 7.1 |
| 50 | 75.6 | 6.2 |
| 100 | 73.1 | 6.5 |
Table 2: Impact of Caroverine on Signal-to-Noise Ratio (SNR)
| Caroverine Concentration (µM) | Mean Signal Amplitude (ΔF/F₀) | Mean Noise (Standard Deviation of Baseline) | Signal-to-Noise Ratio (SNR) |
| 0 (Control) | 0.85 | 0.15 | 5.67 |
| 10 | 0.82 | 0.10 | 8.20 |
| 20 | 0.80 | 0.07 | 11.43 |
| 50 | 0.72 | 0.06 | 12.00 |
| 100 | 0.55 | 0.06 | 9.17 |
Note: The data presented in these tables are for illustrative purposes to demonstrate the expected effects of Caroverine and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Caroverine for SNR Improvement in Cultured Neurons
Objective: To identify the concentration of Caroverine that provides the best improvement in SNR without significantly compromising the desired calcium signal.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Caroverine stock solution (10 mM in DMSO)
-
Stimulus solution (e.g., high potassium chloride, glutamate)
-
Fluorescence microscope equipped for live-cell imaging
Methodology:
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate cultured neurons with the loading buffer for 30 minutes at 37°C.
-
Wash the cells three times with HBS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence recording for 2-5 minutes to establish the initial noise level.
-
-
Caroverine Application:
-
Prepare a series of working solutions of Caroverine in HBS (e.g., 10 µM, 20 µM, 50 µM, 100 µM).
-
Perfuse the cells with the first concentration of Caroverine and incubate for 15 minutes.
-
-
Post-Caroverine Imaging and Stimulation:
-
Record the baseline fluorescence for 2 minutes.
-
Apply the stimulus to evoke a calcium transient and record the response.
-
Wash out the stimulus and allow the cells to recover.
-
-
Repeat for all Concentrations:
-
Repeat steps 3 and 4 for each Caroverine concentration.
-
-
Data Analysis:
-
Measure the mean baseline fluorescence and its standard deviation (noise) before and after the application of each Caroverine concentration.
-
Calculate the amplitude of the stimulus-evoked calcium transient (ΔF/F₀).
-
Calculate the SNR for each condition (Signal Amplitude / Noise).
-
Plot the SNR and signal amplitude as a function of Caroverine concentration to determine the optimal working concentration.
-
Signaling Pathways and Experimental Workflows
References
Dealing with variability in animal model responses to Caroverine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine in animal models. Our goal is to help you address the inherent variability in animal responses and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Caroverine and what is its primary mechanism of action?
A1: Caroverine is a quinoxaline (B1680401) derivative investigated for its therapeutic potential in conditions like tinnitus and hearing loss.[1] Its mechanism of action is multifaceted, primarily acting as a dual glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1] It competitively and reversibly antagonizes both NMDA and AMPA glutamate receptors, which are implicated in the excitotoxicity hypothesis of cochlear-synaptic tinnitus.[2] Additionally, Caroverine blocks L-type voltage-gated calcium channels, further preventing intracellular calcium overload.[3]
Q2: In which animal models has Caroverine been most commonly studied?
A2: Preclinical studies of Caroverine have predominantly utilized guinea pig and rat models. Guinea pigs are frequently used for studies on noise-induced hearing loss and local administration to the inner ear.[1][4] Rat models are often employed for salicylate-induced tinnitus experiments.[2]
Q3: What are the typical routes of administration for Caroverine in animal models?
A3: Caroverine can be administered systemically, most commonly via intraperitoneal (IP) injection in rats.[2] It can also be applied locally to the round window membrane (RWM) of the inner ear, a method often used in guinea pig studies to achieve high local concentrations while minimizing systemic side effects.[2][4][5]
Troubleshooting Guide: Variability in Animal Responses
High variability in animal responses to Caroverine can obscure meaningful results. This guide provides a structured approach to identifying and mitigating potential sources of variability.
Issue 1: Inconsistent Auditory Brainstem Response (ABR) Threshold Shifts
Potential Causes:
-
Animal Strain and Genetics: Different strains of rats or guinea pigs can exhibit varied sensitivity to both the inducing agent (e.g., noise, salicylate) and Caroverine itself due to genetic differences in drug metabolism and receptor expression.[6][7]
-
Age and Weight Differences: Significant variations in the age and weight of animals can lead to differences in drug metabolism and distribution, affecting the therapeutic window.[8]
-
Procedural Inconsistencies: Variability in the intensity or duration of noise exposure, or in the administration of salicylate (B1505791), can lead to inconsistent levels of hearing loss or tinnitus induction.[2] Inconsistent placement of the Gelfoam on the round window membrane during local administration can also be a factor.[2]
Troubleshooting Steps:
-
Standardize Animal Selection:
-
Use a single, well-characterized strain for your experiments.
-
Ensure all animals are within a narrow age and weight range.
-
-
Refine Experimental Procedures:
-
Calibrate noise exposure equipment regularly to ensure consistent sound pressure levels.
-
For salicylate induction, ensure precise dosing based on individual animal weight.
-
Develop a standardized surgical procedure for local administration to the RWM, ensuring consistent placement and saturation of the delivery vehicle.
-
-
Increase Sample Size: A larger sample size can help to statistically account for inherent biological variability.
Issue 2: High Variability in Caroverine Plasma Concentrations
Potential Causes:
-
Interspecies and Strain Differences in Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Caroverine can vary significantly between species and even between different strains of the same species.[9][10]
-
Route of Administration: Intraperitoneal injections can lead to more variable absorption compared to intravenous administration. Local administration to the RWM results in high local concentrations but low and variable systemic levels.[4][5]
-
Health Status of Animals: Underlying health conditions can affect drug metabolism and clearance.[11]
Troubleshooting Steps:
-
Pharmacokinetic Pilot Study: Conduct a pilot study to determine the pharmacokinetic profile of Caroverine in your specific animal model and strain.
-
Consistent Dosing Technique: Ensure all personnel are proficient in the chosen administration technique to minimize variability.[11]
-
Health Monitoring: Closely monitor the health of all animals throughout the study to identify any individuals that may have compromised metabolic function.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Caroverine.
Table 1: Otoprotective Efficacy of Caroverine in Guinea Pigs with Noise-Induced Hearing Loss [2]
| Frequency | ABR Threshold Shift (dB) - Control (Saline) | ABR Threshold Shift (dB) - Caroverine Treated |
| 8 kHz | 35.5 ± 5.8 | 18.3 ± 4.9 |
| 12.5 kHz | 40.2 ± 6.1 | 22.5 ± 5.2 |
| 16 kHz | 38.6 ± 5.5 | 20.8 ± 4.7 |
| 20 kHz | 33.1 ± 4.9 | 17.4 ± 4.1 |
* Indicates a statistically significant reduction in hearing threshold shift compared to the control group.
Table 2: Pharmacokinetics of Caroverine in Guinea Pig Perilymph [2]
| Time | IV Administration (µg/mL) | RWM - Low Dose (LD) (µg/mL) | RWM - High Dose (HD) (µg/mL) |
| 10 min | 0.85 | 0.02 | 0.04 |
| 30 min | 0.55 | 0.03 | 0.08 |
| 1 hr | 0.40 | 0.03 | 0.07 |
| 3 hr | 0.20 | 0.02 | 0.04 |
| 6 hr | 0.11 | Undetectable | 0.03 |
Experimental Protocols
Protocol 1: Salicylate-Induced Tinnitus in Rats[2]
-
Materials:
-
Sodium Salicylate
-
Sterile Saline (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Syringes and needles (23-25 gauge) for intraperitoneal (IP) injection
-
-
Preparation of Salicylate Solution:
-
Dissolve Sodium Salicylate in sterile saline to a final concentration of 100 mg/mL.
-
-
Administration Procedure:
-
Dosage: 300-350 mg/kg body weight.
-
Route: Intraperitoneal (IP) injection.
-
Weigh the rat to calculate the precise injection volume.
-
Gently restrain the rat and inject into the lower left or right abdominal quadrant, avoiding the midline.
-
-
Caroverine Administration:
-
Dosage: An effective IP dose should be determined empirically (e.g., starting at 10-20 mg/kg).
-
Route: Intraperitoneal (IP) injection.
-
Timing: For a therapeutic model, administer Caroverine 1-2 hours after salicylate injection.
-
Protocol 2: Local Caroverine Administration in Guinea Pigs (Noise-Induced Hearing Loss Model)[2]
-
Materials:
-
Caroverine solution
-
Gelfoam
-
Anesthetic
-
Surgical instruments
-
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a retroauricular incision to expose the auditory bulla.
-
Create a small opening in the bulla to visualize the round window membrane (RWM).
-
-
Caroverine Application:
-
Saturate a small piece of Gelfoam with the Caroverine solution (approximately 15 µL).
-
Carefully place the saturated Gelfoam onto the RWM.
-
-
Closure and Recovery:
-
Close the muscle layers and suture the skin incision.
-
Allow the animal to recover on a warming pad.
-
Visualizations
Signaling Pathway of Caroverine
Caption: Proposed mechanism of Caroverine in mitigating excitotoxicity.
Experimental Workflow for Caroverine in a Rat Tinnitus Model
Caption: General experimental workflow for preclinical tinnitus studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 7. Chapter 23 - Responses to Drugs [informatics.jax.org]
- 8. Factors Affecting Drug Response in Animals [bivatec.com]
- 9. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interspecies differences and scaling for the pharmacokinetics of xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Validation of a Stability-Indicating HPLC Method for Caroverine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Caroverine.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it crucial for Caroverine analysis?
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as Caroverine, without interference from its degradation products, impurities, or excipients.[1][2] Its development is essential to ensure that the method can detect any changes in the quality of the drug substance and drug product over time, which is a regulatory requirement for stability testing.[1][3]
Q2: What are the essential validation parameters for a stability-indicating HPLC method according to ICH guidelines?
The International Council for Harmonisation (ICH) guidelines mandate the validation of several parameters to ensure the method is suitable for its intended purpose.[1][4] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[1][5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Q3: What typical chromatographic conditions are used for Caroverine analysis?
Several reversed-phase HPLC (RP-HPLC) methods have been developed for Caroverine.[7][8][9] A common approach utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer solution.[7][8] Detection is typically performed using a UV detector.[7][8] Specific conditions can vary to optimize the separation of Caroverine from its degradation products.[7]
Data Presentation: Method Parameters
The following tables summarize key parameters from a validated stability-indicating RP-HPLC method for Caroverine quantification.
Table 1: Chromatographic Conditions [7][9]
| Parameter | Method Details |
|---|---|
| Chromatographic Mode | Isocratic Elution |
| Column | Shimpack CLC-ODC (C18) (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile and Buffer solution (pH 4.9) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | Ambient (25°C) |
| Injection Volume | 10-20 μL |
Table 2: Method Validation Summary [7][8]
| Parameter | Result |
|---|---|
| Linearity Range | 2-150 µg/mL |
| Correlation Coefficient (R²) | >0.998 |
| Limit of Detection (LOD) | 0.068 µg/mL |
| Limit of Quantification (LOQ) | 0.201 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2.0% |
Table 3: Forced Degradation Study Results [7]
| Stress Condition | Treatment | % Degradation |
|---|---|---|
| Acid Hydrolysis | 5.0 N HCl at 70°C for 30 min | ~31.06% |
| Alkali Hydrolysis | 0.1 N NaOH at 70°C for 30 min | Prominent degradation |
| Oxidation | 3.0% H₂O₂ at 70°C for 30 min | Prominent degradation |
| Thermal Degradation | 105°C for 24 h | Prominent degradation |
| Photolytic Degradation | 200 W light for 24 h | Prominent degradation |
Experimental Protocols & Workflows
Overall Method Validation Workflow
The diagram below illustrates the typical workflow for developing and validating a stability-indicating HPLC method.
Caption: Workflow for Stability-Indicating HPLC Method Validation.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the method.[3]
-
Preparation: Prepare a stock solution of Caroverine (e.g., 100 μg/mL).[7]
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 5.0 N HCl. Heat the mixture at 70°C for 30 minutes. Cool and neutralize the solution before injection.[6][7]
-
Alkali Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Heat at 70°C for 30 minutes. Cool and neutralize before injection.[6][7]
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3.0% H₂O₂. Heat at 70°C for 30 minutes, then cool before injection.[7]
-
Thermal Degradation: Expose the solid drug powder or a solution to dry heat at 105°C for 24 hours.[6][7]
-
Photolytic Degradation: Expose a solution of the drug to light in a stability chamber (e.g., 200 W for 24 hours).[7]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method must be able to separate the intact Caroverine peak from all degradation product peaks.[7]
Logical Relationship of Validation Parameters
The validation parameters are interconnected, each confirming a different aspect of the method's reliability and performance.
Caption: Interrelationship of HPLC Method Validation Parameters.
Troubleshooting Guide
Q: My Caroverine peak is tailing or fronting. What are the possible causes and solutions?
-
Possible Causes:
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical. If it is too close to the pKa of Caroverine, peak shape can be poor.
-
Column Degradation: The stationary phase may be degrading, or the column may be contaminated.
-
High Sample Concentration: Overloading the column can lead to peak distortion.
-
-
Solutions:
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For the published method, verify the buffer pH is correctly prepared to 4.9.[7]
-
Column Care: Use a guard column to protect the analytical column.[10] If the problem persists, flush the column or replace it.
-
Dilute Sample: Try injecting a more dilute sample to see if the peak shape improves.
-
Q: I'm observing a drift in retention times. How can I fix this?
-
Possible Causes:
-
Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent (e.g., acetonitrile).
-
Flow Rate Fluctuation: The pump may not be delivering a consistent flow rate. Leaks in the system can also cause this.[10]
-
Temperature Variation: Changes in ambient temperature can affect retention times, especially if a column oven is not used.[10]
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoir covered.[10] Ensure it is thoroughly degassed.
-
System Check: Check for leaks in fittings and pump seals. Prime the pump to remove any air bubbles.
-
Control Temperature: Use a column oven to maintain a constant temperature for more reproducible results.[10]
-
Q: Why am I seeing poor resolution between the Caroverine peak and a degradation peak?
-
Possible Causes:
-
Suboptimal Mobile Phase: The current mobile phase composition may not have sufficient selectivity for the analyte and the specific degradant.
-
Incorrect pH: The pH can alter the ionization state of Caroverine or its degradants, affecting their retention and separation.
-
-
Solutions:
-
Optimize Mobile Phase: Systematically adjust the ratio of organic solvent to buffer (e.g., change from 30:70 to 35:65 or 25:75).
-
Adjust pH: Modify the pH of the aqueous buffer component slightly (e.g., from 4.9 to 4.7 or 5.1) to see if resolution improves.
-
Change Column: If optimization fails, consider a column with a different stationary phase chemistry.
-
Q: My peak areas are inconsistent across replicate injections. What's the issue?
-
Possible Causes:
-
Injector Problem: The autosampler may have a partial blockage or a worn seal, leading to inconsistent injection volumes.
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise and affect peak integration.
-
Sample Instability: The prepared sample solution may not be stable at room temperature.[7]
-
-
Solutions:
-
Injector Maintenance: Check the injector for blockages and ensure the sample loop is filling completely.
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an online degasser to prevent bubble formation.
-
Check Solution Stability: Analyze the stability of the sample solution by re-injecting it after several hours and comparing the results to a freshly prepared sample.[7] Store samples in an autosampler cooler if necessary.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. questjournals.org [questjournals.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasm.com [pharmasm.com]
- 6. japsonline.com [japsonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Best practices for the preparation and storage of Caroverine stock solutions
This guide provides best practices and troubleshooting advice for the preparation, storage, and use of Caroverine stock solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Caroverine stock solutions?
For most in vitro and cell culture applications, Caroverine should be dissolved in 100% sterile Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, typically at 10-50 mM.[1] Caroverine hydrochloride has also been reported to be soluble in DMSO at concentrations up to 100 mg/mL, though this may require sonication.[2][3] For in vivo experiments, formulations may involve co-solvents. One reported formulation for this compound at ≥ 2.5 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Q2: What is the aqueous solubility of Caroverine?
The aqueous solubility of Caroverine is highly dependent on its form:
-
Caroverine Base: The free base form is practically insoluble in water.[1][2]
-
This compound: This salt form is more water-soluble. One supplier notes a solubility of 20 mg/mL in water, though achieving this may require sonication.[2] However, it has been reported to be less stable than the base form.[2]
-
Caroverine Fumarate: This salt was developed to be a more stable, water-soluble alternative to the base and hydrochloride forms.[1][2]
Q3: How should I store Caroverine stock solutions?
To ensure stability and prevent degradation, Caroverine stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Aliquoting: It is highly recommended to aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[1]
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.[1]
-
Moisture: Keep the stock solution sealed to protect from moisture.[4]
Troubleshooting Guide
Issue 1: Precipitation is observed after diluting the Caroverine stock solution into my aqueous cell culture medium.
This is a common problem that occurs when a compound with low aqueous solubility, dissolved in an organic solvent like DMSO, is introduced into a water-based medium.
-
Cause A: High Final Concentration. The desired final concentration of Caroverine in your medium may exceed its solubility limit.
-
Solution: Review the solubility data for the specific form of Caroverine you are using. It may be necessary to work at a lower, more soluble concentration.[1]
-
-
Cause B: "Crashing Out" Upon Dilution. Adding a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to precipitate immediately.
-
Solution: Avoid adding the concentrated stock directly. Instead, try a serial dilution approach or add the stock solution to a small volume of medium first, mixing well, before adding it to the final volume.
-
-
Cause C: Low Temperature of Media. Adding the stock solution to cold media can decrease its solubility.
-
Solution: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the Caroverine solution.
-
Issue 2: Inconsistent or lower-than-expected biological activity in my experiments.
This may be an indication of compound degradation.
-
Cause A: Improper Stock Solution Storage. Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation.
-
Cause B: Instability in Cell Culture Medium. Caroverine is sensitive to heat and light.[1]
-
Solution: Prepare fresh Caroverine-containing media immediately before each experiment. Minimize the incubation time at 37°C and protect the plates from light.[1]
-
-
Cause C: Interaction with Media Components. Some components in serum may contribute to the degradation of small molecules.
-
Solution: If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if compatible with your cells.
-
Data Presentation
Table 1: Solubility of Caroverine Forms
| Form | Solvent | Reported Solubility | Source(s) |
| Caroverine Base | Water | Practically Insoluble | [1][2] |
| Caroverine HCl | Water | 20 mg/mL (may require sonication) | [2] |
| DMSO | 100 mg/mL (may require sonication) | [2][3] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] | |
| Caroverine Fumarate | Water | More soluble than base and HCl forms | [1][2] |
Table 2: Recommended Storage Conditions for Caroverine Stock Solutions
| Parameter | Recommendation | Rationale | Source(s) |
| Solvent | 100% Sterile DMSO | High solubility for concentrated stocks | [1] |
| Temperature | -20°C (≤ 1 month) or -80°C (≤ 6 months) | Minimize degradation | [4] |
| Aliquoting | Single-use aliquots | Avoid repeated freeze-thaw cycles | [1] |
| Light | Protect from light (amber vials/foil) | Caroverine is light-sensitive | [1] |
| Moisture | Store in sealed vials | Prevent hydrolysis and degradation | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Caroverine Stock Solution in DMSO
-
Materials:
-
This compound (MW: 401.93 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber vials
-
-
Procedure:
-
Weigh out 4.02 mg of this compound.
-
Add 1 mL of sterile DMSO to the vial containing the Caroverine powder.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution in a water bath for short intervals until the solid is fully dissolved.[2]
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining Maximum Solubility in an Aqueous Buffer
This protocol helps determine the practical solubility limit of Caroverine in your specific experimental buffer.
-
Materials:
-
Caroverine powder
-
Your specific aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Agitator/shaker
-
High-speed centrifuge
-
HPLC-UV or other suitable analytical instrument
-
-
Procedure:
-
Add an excess amount of Caroverine powder to a known volume of your buffer in a vial.[2]
-
Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[2]
-
Centrifuge the sample at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved solid.[2]
-
Carefully collect the supernatant.
-
Quantify the concentration of dissolved Caroverine in the supernatant using a validated analytical method like HPLC-UV.[2]
-
Visualizations
Caption: Caroverine's primary mechanisms of action.
Caption: Troubleshooting workflow for Caroverine precipitation.
References
Addressing artifacts in patch-clamp recordings in the presence of Caroverine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caroverine in patch-clamp electrophysiology experiments. Given Caroverine's multifaceted nature as an antagonist of NMDA, AMPA, and calcium channels, this guide emphasizes strategies to mitigate common artifacts and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of Caroverine relevant to patch-clamp recordings?
Caroverine is a versatile drug that has been shown to antagonize multiple ion channels and receptors. Its primary targets include:
-
NMDA Receptors: Caroverine acts as a competitive and reversible antagonist at the glutamate (B1630785) binding site of NMDA receptors.[1]
-
AMPA Receptors: It also exhibits antagonistic effects on AMPA glutamate receptors.[2][3]
-
Calcium Channels: Caroverine functions as a calcium channel blocker, influencing the influx of calcium ions.[2][4]
-
Antioxidant Properties: Caroverine has been shown to suppress lipid peroxidation of liposomal membranes, indicating antioxidant activity that could potentially influence cell health during recordings.[5]
Q2: Are there specific IC50 or ED50 values available for Caroverine's action on these channels?
While specific IC50 values for Caroverine at different NMDA receptor subtypes or for its calcium channel blockade in patch-clamp studies are not consistently reported in publicly available literature, some quantitative data on its functional effects exist.[1][6] It is crucial to perform concentration-response curves in your specific experimental system to determine the effective concentrations.
Q3: What are the expected general effects of Caroverine on whole-cell currents?
Given its targets, application of Caroverine is expected to cause a concentration-dependent reduction in currents mediated by NMDA, AMPA, and voltage-gated calcium channels. The blockade of NMDA and AMPA receptors will reduce glutamate-evoked currents, while its calcium channel antagonism will decrease depolarization-activated calcium currents.
Q4: Can Caroverine's lipophilicity affect my recordings?
Caroverine is a quinoxaline (B1680401) derivative, and compounds with such structures can be lipophilic.[7] While direct evidence of Caroverine affecting membrane properties in a way that generates artifacts is scarce, highly lipophilic compounds can sometimes interact with the lipid bilayer, potentially influencing membrane fluidity and the stability of the giga-ohm seal.[7] Researchers should be mindful of this possibility, especially at higher concentrations.
Troubleshooting Guide
Problem 1: Unstable Giga-ohm Seal After Caroverine Application
An unstable seal after drug application can manifest as a gradual decrease in seal resistance or sudden seal loss.
-
Possible Cause A: Direct Membrane Interaction. Although not definitively documented for Caroverine, some lipophilic drugs can interfere with the cell membrane or the glass-pipette interface, leading to seal instability.[7]
-
Troubleshooting Steps:
-
Optimize Seal Formation: Ensure a high-quality, stable giga-ohm seal (>1 GΩ) is formed before Caroverine application.
-
Lower Caroverine Concentration: If instability is consistently observed, try using the lowest effective concentration of Caroverine.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Caroverine is minimal (<0.1%) and that the same solvent concentration is present in the control solution.
-
Consider Perforated Patch: If seal instability in the whole-cell configuration is a persistent issue, the perforated patch-clamp technique can offer greater stability as it does not involve rupturing the cell membrane.
-
Problem 2: Rapid Current Rundown in the Presence of Caroverine
Current rundown is a gradual decrease in current amplitude over time and can be mistaken for a drug effect.
-
Possible Cause A: Exacerbated Dialysis. In the whole-cell configuration, essential intracellular components can be washed out by the pipette solution. Caroverine's multifaceted action might indirectly affect cell health or channel stability, potentially accelerating rundown.
-
Possible Cause B: Non-specific Effects. At higher concentrations, Caroverine might have off-target effects that impact overall cell health and contribute to current rundown.
-
Troubleshooting Steps:
-
Include ATP and GTP in Internal Solution: To support channel function and cell metabolism, include Mg-ATP (2-5 mM) and GTP (0.3-0.5 mM) in your intracellular solution.
-
Monitor Rundown Before Drug Application: Establish a stable baseline recording for several minutes before applying Caroverine to quantify the intrinsic rundown rate. This rate can then be corrected for during the analysis of the drug's effect.
-
Use the Perforated Patch Technique: This technique minimizes the dialysis of intracellular components, which can significantly reduce rundown.
-
Time-Course Control: Perform time-course experiments with a vehicle control to ensure the observed current decrease is due to Caroverine and not simply time-dependent rundown.
-
Problem 3: Distinguishing True Channel Block from Voltage-Clamp Artifacts
Because Caroverine blocks multiple channel types, it is critical to ensure that the observed effects are not artifacts of poor voltage clamp, especially when recording large currents.
-
Possible Cause A: High Series Resistance (Rs). A high or unstable series resistance can lead to errors in the commanded membrane potential, distorting the current's amplitude and kinetics. This can be particularly problematic when a potent blocker like Caroverine is applied, as the change in current magnitude can alter the voltage error.
-
Troubleshooting Steps:
-
Monitor and Compensate for Rs: Continuously monitor Rs throughout the experiment. Use the amplifier's series resistance compensation (typically 70-80%) and be cautious of overcompensation which can lead to oscillations.
-
Maintain Low Rs: Use low-resistance patch pipettes (2-5 MΩ) and ensure good access to the cell. If Rs increases significantly during a recording, the data may be unreliable.
-
Use Voltage Protocols to Assess State-Dependence: To confirm a true channel block, especially for voltage-gated channels, employ voltage protocols that test for state-dependence (e.g., use-dependence). A true channel blocker's effect will often vary with the channel's state (resting, open, inactivated), whereas a voltage-clamp artifact is less likely to exhibit such specific behavior.
-
Quantitative Data Summary
The following table summarizes available quantitative data for Caroverine. It is important to note that specific IC50 values from patch-clamp experiments are not widely reported.
| Parameter | Value | Species/System | Notes |
| ED50 for inhibition of developed tension | 1 x 10-5 M | Guinea pig and rabbit atrial muscle | This is a measure of the functional effect on muscle contractility, which is related to calcium channel blockade.[8] |
| NMDA Receptor Antagonism | - | Guinea pig cochlear neurons | Described as a competitive and reversible antagonist. Specific IC50 values are not consistently reported.[6][9] |
| AMPA Receptor Antagonism | - | Guinea pig cochlear neurons | Caroverine also acts as an antagonist at AMPA receptors.[3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
This protocol outlines the procedure for recording NMDA receptor-mediated currents and assessing the inhibitory effect of Caroverine.[1]
-
Cell Preparation: Use cultured neurons or acute brain slices expressing NMDA receptors.
-
Solutions:
-
External Solution (aCSF): Containing appropriate physiological ion concentrations, typically without Mg2+ to prevent voltage-dependent block of NMDA receptors.
-
Internal Solution: Containing a cesium-based solution to block potassium channels, along with EGTA to chelate calcium, and Mg-ATP and GTP to support cell health.
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM).
-
Caroverine Solution: Prepare a stock solution of Caroverine and dilute it to the desired final concentrations in the agonist solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the cell at a negative potential (e.g., -60 mV).
-
Perfuse the cell with the agonist solution to evoke a stable baseline inward NMDA receptor-mediated current.
-
Co-perfuse the cell with the Caroverine-containing agonist solution at increasing concentrations to determine a dose-response relationship.
-
Perform a washout with the agonist solution to check for the reversibility of the block.
-
Protocol 2: Assessing Use-Dependent Block of Calcium Channels
This protocol can be adapted to investigate the potential use-dependent block of calcium channels by Caroverine.
-
Cell Preparation: Use a cell line stably expressing the calcium channel of interest (e.g., HEK293 cells expressing CaV1.2).
-
Solutions:
-
External Solution: Containing Ba2+ or Ca2+ as the charge carrier.
-
Internal Solution: Cesium-based to block potassium channels.
-
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at a specific frequency (e.g., 1 Hz) to elicit calcium currents.
-
After establishing a stable baseline, perfuse with Caroverine and continue the pulse train to observe any use-dependent reduction in current amplitude.
-
Compare the block at the beginning and end of the pulse train to quantify use-dependence.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity and membrane interactions of cationic-amphiphilic compounds: syntheses and structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Caroverine Hydrochloride vs. Placebo for Tinnitus: A Comparative Review of Double-Blind Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Caroverine Hydrochloride and placebo in the treatment of tinnitus, based on available data from double-blind clinical studies. Tinnitus, the perception of sound without an external source, remains a significant health issue with no universally accepted treatment.[1] Caroverine, a quinoxaline-derivative, has been investigated for its potential therapeutic effects due to its action as a glutamate (B1630785) receptor antagonist and calcium channel blocker.[2][3] The prevailing hypothesis for certain types of tinnitus, termed "cochlear-synaptic tinnitus," suggests a disturbance in the activity of NMDA and AMPA receptors at the synapses of inner hair cell afferents.[4] Caroverine is thought to counteract this by acting as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key placebo-controlled studies investigating the efficacy of caroverine in treating tinnitus.
Table 1: Efficacy of Intravenous Caroverine Infusion
| Outcome Measure | Caroverine Group | Placebo Group | Study |
| Responder Rate | 63.3% | 0% | Denk et al. (1997)[4][5] |
| Definition of Responder | Reduction in both subjective rating and psychoacoustic measurement (tinnitus matching) | - | Denk et al. (1997)[4][5] |
Table 2: Efficacy of Oral Caroverine
| Outcome Measure | Caroverine Group | Placebo Group | Study |
| Reduction in Tinnitus (at 90 days) | 64% of patients | 20% of patients | Kumari et al. (2016)[1] |
| Complete Tinnitus Relief | 8% of patients | Not Reported | Kumari et al. (2016)[1] |
| Improvement > 50% | 12% of patients | Not Reported | Kumari et al. (2016)[1] |
| Improvement < 50% | 44% of patients | Not Reported | Kumari et al. (2016)[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. The protocols for the key studies cited are outlined below.
Denk et al. (1997): Intravenous Caroverine Administration
-
Study Design : A placebo-controlled, single-blind, randomized clinical trial.[4][5]
-
Participant Population : 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.[4][5]
-
Intervention :
-
Outcome Measures :
Kumari et al. (2016): Oral Caroverine Administration
-
Study Design : A placebo-controlled clinical study.[1]
-
Participant Population : 50 adult patients with sensory neural tinnitus.[1]
-
Intervention :
-
Outcome Measures :
-
Primary : Subjective relief and objective improvement in tinnitus, evaluated using the Tinnitus Handicap Inventory (THI) scoring and tinnitus frequency matching before and after the treatment period.[1]
-
Visualizing the Mechanism and Experimental Process
To further elucidate the context of these studies, the following diagrams illustrate the proposed signaling pathway of caroverine and a generalized workflow for a tinnitus clinical trial.
Caption: Proposed mechanism of Caroverine in mitigating tinnitus.
Caption: Generalized workflow for a placebo-controlled tinnitus clinical trial.
Conclusion
The available evidence from placebo-controlled studies suggests that caroverine may offer a therapeutic benefit in the management of tinnitus. A study on intravenous caroverine demonstrated a significant short-term response rate compared to placebo.[4][5] Similarly, a study on oral caroverine showed a higher percentage of patients experiencing a reduction in tinnitus compared to a placebo group over a 90-day period.[1] It is important to note that while one key study is described as "placebo-controlled blind," the publication's details specify it as a "single-blind method".[4] Further large-scale, double-blind, randomized controlled trials are warranted to definitively establish the efficacy and safety of caroverine for the long-term management of tinnitus.
References
- 1. ijbcp.com [ijbcp.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 4. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Caroverine and Ginkgo Biloba for Tinnitus: A Guide for Researchers
This guide provides a comparative analysis of Caroverine and Ginkgo Biloba for the treatment of tinnitus, designed for researchers, scientists, and drug development professionals. It synthesizes findings from clinical and preclinical studies, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action.
Introduction to Tinnitus and Treatment Rationale
Tinnitus is the perception of sound without an external acoustic stimulus, a condition that significantly impacts the quality of life for a substantial portion of the population.[1][2] Its pathophysiology is complex and not fully understood, though it is often associated with disturbances in the auditory pathway. Consequently, a uniformly accepted treatment remains elusive.[1][3] Two therapeutic agents, Caroverine and Ginkgo Biloba, have been investigated based on distinct mechanistic hypotheses. Caroverine targets excitotoxicity in the cochlea, while Ginkgo Biloba is explored for its circulatory and neuroprotective properties.
Mechanisms of Action
Caroverine: Caroverine is a glutamate (B1630785) receptor antagonist and a smooth muscle relaxant with calcium-channel blocking properties.[4][5] Its therapeutic potential in tinnitus is primarily attributed to its ability to counteract glutamate-induced excitotoxicity at the cochlear synapse.[3][6] It is proposed that excessive glutamate release can lead to overstimulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on auditory nerve fibers, a condition thought to underlie certain types of "cochlear-synaptic tinnitus".[6][7][8] Caroverine acts as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist, thereby reducing the hyperexcitability of auditory neurons.[7][9][10] Its calcium channel blocking activity further contributes to reducing neuronal excitability.[4][9]
Ginkgo Biloba: The mechanism of Ginkgo Biloba extract in treating tinnitus is considered multifactorial, stemming from its active compounds, primarily flavonoids and terpenoids.[11][12] Several actions have been proposed:
-
Vasoregulatory Effects: It may improve microcirculation in the inner ear by dilating blood vessels and increasing blood flow, ensuring better oxygen and nutrient supply to cochlear hair cells.[11][13][14]
-
Antioxidant Properties: Ginkgo Biloba can scavenge free radicals, potentially protecting inner ear cells from oxidative stress and damage.[11][13]
-
Neuroprotection: It may shield nerve cells from damage, which is crucial for maintaining auditory health.[13]
-
Platelet-Activating Factor (PAF) Antagonism: This action can reduce blood viscosity and further enhance circulation.[14]
Comparative Efficacy: Quantitative Data
Table 1: Direct Comparison of Caroverine and Ginkgo Biloba
| Study / Finding | Caroverine | Ginkgo Biloba | Outcome Measure | Duration | Conclusion |
| Jain S et al. (2020)[17] | Initial improvement waned over time | Statistically significant improvement (p<0.05) | Tinnitus Grading & Matching | 12 weeks | Ginkgo Biloba was more effective in the long term. |
| Kumari A et al. (2023)[18] | Statistically significant improvement (p=0.048) | Improvement, but not statistically significant | Tinnitus Matching | 3 months | Caroverine was more effective than Ginkgo Biloba. |
| Raja et al. (cited in[19]) | 63.3% reduction | 60% reduction | Tinnitus Severity | N/A | Both showed significant reduction in tinnitus. |
| A Clinical Study (2017)[2][5] | Better immediate response after administration | Better for long-term treatment | General Efficacy | 6 months | Efficacy depends on the treatment timeframe. |
| Sharma N et al. (2024)[20] | N/A (Used in combination) | N/A (Used in combination) | THI, TFI, VAS | N/A | The combination of Caroverine and Ginkgo Biloba was most effective compared to either Caroverine or Betahistine (B147258) alone. |
Table 2: Efficacy from Placebo-Controlled or Standard of Care Studies
| Agent | Study | Dosage | Result | Comparison |
| Caroverine | Denk et al. (1997)[7] | Single IV Infusion | 63.3% of patients responded. | 0% response in placebo group. |
| Caroverine | Kumari A et al. (2021)[3] | 20 mg twice daily | 64% of patients showed tinnitus reduction. | 20% improvement in placebo group. |
| Caroverine | Samal D et al. (2023)[6] | 40 mg twice daily | 53.3% overall reduction in tinnitus; larger decrease in THI score. | Better than standard of care (which included Ginkgo). |
| Ginkgo Biloba | Hilton et al. (Cochrane Review)[14] | Various | No evidence that Ginkgo Biloba is effective for tinnitus as a primary complaint. | No better than placebo. |
| Ginkgo Biloba | von Boetticher A (Systematic Review)[15][16] | Standardized Extract EGb 761® | Consistent evidence of superiority over placebo. | Better than placebo. |
| Ginkgo Biloba | Drew & Davies (2001)[21] | 50 mg three times daily (LI 1370) | No more effective than placebo in treating tinnitus. | No significant difference from placebo. |
Experimental Protocols
Methodologies vary across studies, which complicates direct comparisons. Key parameters include study design, patient population, dosage, and the outcome measures used.
Key Experimental Methodologies:
-
Study: Samal D et al. (2023) - Oral Caroverine [6][22]
-
Design: Quasi-experimental study.
-
Participants: 60 patients with tinnitus. 30 were assigned to the Caroverine group and 30 to the "usual standard of care" group.
-
Intervention: Caroverine group received 40mg capsules twice daily for 90 days. The standard care group received Cinnarizine, B-complex vitamins, and Ginkgo Biloba.
-
Outcome Measures: Tinnitus Case History Questionnaire (TCHQ), Tinnitus Handicap Inventory (THI), and Visual Analogue Scale (VAS).
-
-
Study: Denk et al. (1997) - Intravenous Caroverine [7][8]
-
Design: Placebo-controlled, randomized, blind study.
-
Participants: 60 patients with inner ear tinnitus of assumed cochlear-synaptic origin.
-
Intervention: A single infusion of Caroverine (30 patients) or placebo (30 patients).
-
Outcome Measures: A response required a reduction in both a subjective rating scale and a psychoacoustic measurement (tinnitus matching).
-
-
Study: Drew & Davies (2001) - Oral Ginkgo Biloba [23]
-
Design: Double-blind, placebo-controlled trial.
-
Participants: 1121 healthy individuals aged 18-70 with stable tinnitus.
-
Intervention: 50 mg of Ginkgo Biloba extract (LI 1370) three times daily or a placebo for 12 weeks.
-
Outcome Measures: Primary measures were changes in tinnitus loudness (6-point scale) and how troublesome it was (5-point scale), assessed via postal questionnaires.
-
Common Outcome Measures in Tinnitus Research: The evaluation of tinnitus treatment relies on a combination of subjective questionnaires and objective psychoacoustic tests.[1][24]
-
Tinnitus Handicap Inventory (THI): A 25-item questionnaire assessing the functional and emotional impact of tinnitus.[25]
-
Tinnitus Functional Index (TFI): Developed to be a responsive measure of treatment-related changes across eight domains including intrusiveness, sense of control, and quality of life.[25][26]
-
Visual Analogue Scale (VAS) / Numeric Rating Scale (NRS): Used for patients to rate the subjective loudness or annoyance of their tinnitus on a scale (e.g., 0-10).[24][26]
-
Psychoacoustic Measures: Include tinnitus pitch matching and loudness matching to an external sound.[24]
Conclusion
The comparative efficacy of Caroverine and Ginkgo Biloba for tinnitus remains inconclusive, with different studies yielding conflicting results.
-
Caroverine shows promise, particularly for cochlear-synaptic tinnitus, with studies demonstrating a notable reduction in tinnitus severity compared to both placebo and standard care.[3][6][7] Its targeted mechanism as a glutamate antagonist provides a strong theoretical basis for its use.
-
Ginkgo Biloba's efficacy is highly debated. While some reviews find no benefit, others suggest that the standardized extract EGb 761® is effective.[14][15] Its broad, multifactorial mechanism makes it a candidate for tinnitus with vascular or oxidative stress components.
Direct comparative studies are few and have not established the clear superiority of one agent over the other; some suggest Caroverine is better initially, while others favor Ginkgo Biloba for longer-term treatment.[5][17] The finding that a combination of Caroverine and Ginkgo Biloba may be more effective than monotherapy suggests potential synergistic effects that warrant further investigation.[20]
Future research should focus on well-designed, large-scale, double-blind, randomized controlled trials that directly compare these two agents. It is also critical to stratify patients based on the suspected etiology of their tinnitus (e.g., cochlear-synaptic vs. vascular) to identify which populations may benefit most from each targeted therapy.
References
- 1. Tinnitus - Wikipedia [en.wikipedia.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ijbcp.com [ijbcp.com]
- 4. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. A Clinical Study of Tinnitus - MedCrave online [medcraveonline.com]
- 6. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 9. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tinnitusjournal.com [tinnitusjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. americanhearing.us [americanhearing.us]
- 14. Ginkgo biloba for tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginkgo biloba extract in the treatment of tinnitus: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijorl.com [ijorl.com]
- 18. worldwidejournals.com [worldwidejournals.com]
- 19. A Comparative Analysis of the Efficacy of Ginkgo Biloba and Caroverine in the Management of Idiopathic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative analysis of efficacy, safety, and cost-effectiveness of betahistine alone, caroverine alone, and caroverine plus ginkgo biloba in moderate tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Herbal medicines in the treatment of tinnitus: An updated review [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Tinnitus Outcomes Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What Tinnitus Therapy Outcome Measures Are Important for Patients?– A Discrete Choice Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Caroverine Versus Memantine: A Comparative Analysis of NMDA Antagonist Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist properties of Caroverine and Memantine. The information presented is collated from preclinical and clinical research to support further investigation and drug development in the field of neuroscience.
Mechanism of Action at the NMDA Receptor
Caroverine and Memantine both modulate the function of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. However, their mechanisms of action are distinct.
Memantine is a well-characterized uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[1][2][3] Its function is voltage-dependent, meaning it preferentially enters and blocks the ion channel when it is open due to glutamate and co-agonist binding, and when the cell membrane is depolarized.[4][5] This mechanism allows Memantine to selectively inhibit excessive, pathological NMDA receptor activation while preserving normal physiological synaptic transmission.[5][6]
Caroverine , a quinoxaline (B1680401) derivative, exhibits a more complex pharmacological profile. It acts as a competitive and reversible antagonist at both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[7][8][9] At higher concentrations, it can also function as a non-competitive antagonist of NMDA receptors.[7][10][11] In addition to its effects on glutamate receptors, Caroverine also functions as a calcium channel blocker and possesses antioxidant properties, which may contribute to its neuroprotective effects.[1][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Caroverine and Betahistine for the Treatment of Vertigo
For Researchers, Scientists, and Drug Development Professionals
Vertigo, the sensation of spinning or illusory movement, represents a significant clinical challenge, arising from a spectrum of peripheral and central vestibular disorders. Pharmacological intervention remains a cornerstone of symptomatic management, with Caroverine and Betahistine (B147258) emerging as two therapeutic options with distinct mechanisms of action. This guide provides an objective, data-driven comparison of these agents to inform research and drug development in the field of vestibular science.
Mechanism of Action: A Tale of Two Pathways
The divergent pharmacological profiles of Caroverine and Betahistine underpin their respective approaches to mitigating vertigo.
Caroverine acts as a dual antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors, and also exhibits properties of a calcium channel blocker.[1] This multifaceted mechanism is thought to stabilize the vestibular system by reducing neuronal excitability.[2][3] By blocking glutamate, the primary excitatory neurotransmitter in the vestibular system, and modulating calcium influx, Caroverine may dampen the aberrant signals originating from a dysfunctional inner ear.[1][4]
Betahistine , a structural analog of histamine (B1213489), functions primarily as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[5] Its anti-vertigo effect is attributed to its ability to increase histamine turnover in the brainstem vestibular nuclei, thereby promoting central vestibular compensation.[6] Furthermore, its H1 receptor agonist activity is believed to enhance microcirculation within the inner ear, potentially alleviating endolymphatic hydrops.[7]
Efficacy in Vertigo: A Review of the Evidence
Direct head-to-head clinical trials comparing Caroverine and Betahistine specifically for vertigo are notably absent in the current literature. However, an examination of individual clinical data provides insights into their potential efficacy.
Caroverine: While extensively studied for tinnitus, robust quantitative data from dedicated vertigo trials are limited.[8][9][10] Descriptive reports suggest that Caroverine's mechanism of stabilizing the vestibular system can lead to a reduction in the frequency and severity of vertigo episodes.[2][3] Its efficacy is attributed to its ability to restore normal inner ear function and reduce sensations of spinning and dizziness.[4]
Betahistine: A larger body of evidence supports the efficacy of Betahistine in managing vertigo. Multiple clinical trials and meta-analyses have demonstrated its superiority over placebo in reducing the frequency and severity of vertigo attacks.[7][11][12] For instance, the VIRTUOSO study, a prospective observational program, showed that treatment with 48 mg/day of betahistine resulted in a significant decrease in vertigo severity and monthly attack frequency.[13] A 2016 Cochrane Review, while noting the low quality of available evidence, suggested a positive effect of betahistine in reducing vertigo symptoms.[12]
| Efficacy Parameter | Caroverine | Betahistine |
| Primary Indication | Tinnitus, Smooth Muscle Spasms | Vertigo (especially in Meniere's Disease) |
| Evidence in Vertigo | Limited quantitative data; descriptive reports of efficacy.[2][3][4] | Multiple clinical trials and meta-analyses demonstrating efficacy.[7][11][12][13] |
| Key Efficacy Findings | Reported to reduce frequency and severity of vertigo episodes.[3] | Significant reduction in vertigo attack frequency and severity.[11][13] In one study, 94.4% of physicians and 95.4% of patients graded the overall clinical response as good or excellent.[13] |
Experimental Protocols: A Methodological Overview
While a direct comparative experimental protocol for vertigo is unavailable, a head-to-head study in subjective tinnitus provides a framework for understanding the methodologies used to evaluate these drugs.
Comparative Study in Subjective Tinnitus (Mahendru et al.)[14]
-
Study Design: A prospective, randomized, comparative clinical trial.
-
Participants: 60 patients with subjective tinnitus.
-
Intervention:
-
Group 1 (Caroverine): Supervised intravenous (IV) infusion of 160 mg of caroverine dihydrochloride.
-
Group 2 (Betahistine): 8 mg betahistine tablet taken three times a day (TDS) for one month.
-
-
Primary Outcome Measure: Tinnitus Handicap Inventory (THI) questionnaire assessed at 1, 4, and 12 weeks.
-
Key Findings:
-
Both drugs showed significant improvement in THI scores at all follow-up points.
-
The response to Caroverine was significant up to 4 weeks but not at 12 weeks.
-
The response to Betahistine was significant up to 12 weeks.
-
Safety and Tolerability: A Comparative Profile
Both Caroverine and Betahistine are generally considered well-tolerated.
Caroverine: Common side effects are typically mild and may include headache, nausea, dry mouth, and dizziness.[4]
Betahistine: Similarly, adverse events are often mild and transient, with gastrointestinal symptoms and headache being the most frequently reported.[12] The comparative tinnitus study reported that 53.6% of adverse drug reactions (ADRs) occurred with Caroverine and 46.4% with Betahistine, with the majority being mild.[14]
| Safety Parameter | Caroverine | Betahistine |
| Common Adverse Events | Headache, nausea, dry mouth, dizziness.[4] | Gastrointestinal symptoms, headache.[12] |
| Serious Adverse Events | Not commonly reported in available literature. | Rare. |
| Comparative ADRs (Tinnitus Study) | 53.6% of total ADRs reported (all mild).[14] | 46.4% of total ADRs reported (mostly mild, with 4 moderate cases of dyspepsia/abdominal pain).[14] |
Conclusion and Future Directions
Caroverine and Betahistine offer distinct pharmacological approaches to the management of vertigo. Betahistine is supported by a more extensive body of clinical evidence specifically for vertigo, demonstrating a reduction in attack frequency and severity. Caroverine, with its unique mechanism of action as a glutamate receptor antagonist and calcium channel blocker, presents a promising alternative, although its efficacy in vertigo requires further validation through dedicated, large-scale clinical trials.
The absence of a direct head-to-head comparative trial for vertigo is a significant knowledge gap. Future research should prioritize such a study to provide clinicians and researchers with definitive data to guide therapeutic choices. Furthermore, a deeper investigation into the long-term efficacy and safety of Caroverine in vestibular disorders is warranted. A comparative experimental design for vertigo could follow a similar structure to the tinnitus study, employing validated vertigo severity and handicap scales as primary outcome measures. Such research will be pivotal in optimizing the pharmacological management of this debilitating condition.
References
- 1. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 2. sterispharma.com [sterispharma.com]
- 3. STERIS PHARMA | Buy medicine online in India [sterisonline.com]
- 4. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study | PLOS One [journals.plos.org]
- 12. Betahistine for symptoms of vertigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
Validating the Neuroprotective Potential of Caroverine Against MK-801-Induced Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Caroverine against the neurotoxicity induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (Dizocilpine). While direct experimental validation of Caroverine against MK-801 is limited in publicly available literature, this document synthesizes the known mechanisms of both compounds to build a strong theoretical framework for Caroverine's neuroprotective potential. We further provide comparative data on other neuroprotective agents against MK-801 and detail essential experimental protocols for future validation studies.
Introduction: The Paradox of NMDA Receptor Antagonism
The NMDA receptor, a key player in excitatory synaptic transmission, is a double-edged sword. Its activation is crucial for learning and memory, but its overactivation leads to excitotoxicity, a primary driver of neuronal death in various neurological disorders. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development.
MK-801 is a potent, non-competitive NMDA receptor antagonist that has demonstrated neuroprotective effects in models of ischemia and other excitotoxic injuries.[1][2] Paradoxically, at higher doses, MK-801 itself induces a unique form of neurotoxicity characterized by neuronal vacuolization, mitochondrial and endoplasmic reticulum stress, and ultimately, neuronal necrosis, particularly in the retrosplenial and posterior cingulate cortices.[3] This toxicity is thought to be mediated by a complex cascade involving altered glucose metabolism, oxidative stress, and disruption of intracellular signaling pathways.
Caroverine, a quinoxaline (B1680401) derivative, is known for its spasmolytic properties and has been investigated for its therapeutic potential in tinnitus.[4] Its mechanism of action involves the antagonism of both NMDA and AMPA/kainate glutamate (B1630785) receptors, suggesting a broader spectrum of anti-excitotoxic activity. This dual antagonism positions Caroverine as a compelling candidate to counteract the multifaceted neurotoxicity induced by MK-801.
Mechanism of Action: MK-801 Toxicity vs. Caroverine's Potential Neuroprotection
The Pathophysiological Cascade of MK-801 Neurotoxicity
MK-801-induced neurotoxicity is a complex process that unfolds through several key stages:
-
Initial Neuronal Hyperactivity: Despite being an NMDA receptor antagonist, MK-801 can lead to the hyperactivity of certain neuronal populations, possibly through the disinhibition of glutamatergic neurons.
-
Increased Glucose Metabolism and Oxidative Stress: This hyperactivity is associated with a surge in local cerebral glucose utilization, leading to an imbalance in cellular metabolism and the generation of reactive oxygen species (ROS). This oxidative stress damages cellular components, including lipids, proteins, and DNA.
-
Endoplasmic Reticulum (ER) and Mitochondrial Stress: The accumulation of unfolded proteins due to oxidative stress triggers the unfolded protein response (UPR) in the ER. Both the ER and mitochondria contribute to the formation of characteristic cytoplasmic vacuoles.[5][6]
-
Apoptotic and Necrotic Cell Death: Sustained cellular stress activates apoptotic pathways, leading to programmed cell death. At higher concentrations of MK-801, this can progress to overt neuronal necrosis.[3][7]
Caroverine's Proposed Neuroprotective Mechanisms
Caroverine's potential to counteract MK-801-induced neurotoxicity stems from its multimodal mechanism of action:
-
Broad-Spectrum Glutamate Receptor Antagonism: By blocking both NMDA and AMPA/kainate receptors, Caroverine can more effectively dampen the initial neuronal hyperactivity and subsequent excitotoxic cascade triggered by MK-801.
-
Calcium Channel Modulation: Caroverine has been reported to possess calcium channel blocking properties. This could help in mitigating the intracellular calcium overload that is a hallmark of excitotoxicity and a key trigger for downstream cell death pathways.
-
Potential Antioxidant Effects: While less characterized, some quinoxaline derivatives exhibit antioxidant properties. If Caroverine shares this characteristic, it could directly neutralize the ROS generated during MK-801-induced metabolic stress.
Comparative Efficacy: Caroverine vs. Other Neuroprotective Agents
While direct comparative data for Caroverine against MK-801 is lacking, we can draw inferences from studies on other compounds that have been tested for their ability to mitigate MK-801-induced neurotoxicity.
Table 1: Comparison of Neuroprotective Agents Against MK-801-Induced Neurotoxicity
| Agent | Mechanism of Action | Efficacy against MK-801 Toxicity (Preclinical Data) | Key Findings |
| Caroverine (Proposed) | NMDA & AMPA/Kainate Antagonist, Calcium Channel Blocker | Not yet reported | --- |
| Antioxidants (e.g., Resveratrol, Paeoniflorin) | ROS Scavenging, Upregulation of Antioxidant Enzymes | Significant reduction in oxidative stress markers (MDA, SOD) and neuronal damage.[8][9] | Demonstrates the critical role of oxidative stress in MK-801 toxicity. |
| Protein Synthesis Inhibitors (e.g., Cycloheximide) | Inhibition of protein synthesis | Prevents MK-801-induced apoptotic neuronal death.[7] | Suggests that the cell death program requires de novo protein synthesis. |
| Berberine (B55584) | Multiple, including anti-inflammatory and antioxidant effects | Ameliorated MK-801-induced motor and cognitive impairments.[10] | Highlights the potential of multi-target compounds. |
Experimental Protocols for Validation
To rigorously validate the neuroprotective effects of Caroverine against MK-801, a series of well-defined in vivo and in vitro experiments are necessary.
In Vivo Model of MK-801-Induced Neurotoxicity in Rodents
This protocol outlines a standard approach to induce and assess MK-801 neurotoxicity in a rat model.
Detailed Methodologies:
-
Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Drug Administration:
-
MK-801 is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg to induce neurotoxicity.[3]
-
Caroverine would be administered at various doses (dose-response study recommended) prior to or concurrently with MK-801.
-
-
Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and stereotyped behaviors induced by MK-801.
-
Morris Water Maze or Y-Maze: To evaluate spatial learning and memory deficits.
-
-
Histopathological Analysis:
-
Animals are euthanized at specific time points (e.g., 4, 24, 48 hours) post-injection.
-
Brains are perfusion-fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) or Nissl stain to visualize neuronal morphology and identify necrotic or vacuolated neurons.
-
Fluoro-Jade B staining can be used to specifically label degenerating neurons.
-
-
Biochemical Assays:
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels (lipid peroxidation), superoxide (B77818) dismutase (SOD) activity, and glutathione (B108866) (GSH) levels in brain homogenates.
-
Apoptosis Markers: Western blot or immunohistochemistry for caspase-3, Bax, and Bcl-2.
-
In Vitro Model using Primary Neuronal Cultures
Primary cortical or hippocampal neuron cultures provide a controlled environment to dissect the cellular mechanisms of neuroprotection.
Experimental Steps:
-
Culture Preparation: Primary neurons are isolated from embryonic rodent brains and cultured.
-
Treatment: Cultures are pre-treated with varying concentrations of Caroverine for a specified duration, followed by exposure to a neurotoxic concentration of MK-801.
-
Cell Viability Assays:
-
MTT or LDH Assay: To quantify cell death.
-
-
Mechanistic Studies:
-
Calcium Imaging: Using fluorescent calcium indicators (e.g., Fura-2) to measure changes in intracellular calcium levels.
-
ROS Detection: Using probes like DCFH-DA to quantify intracellular reactive oxygen species.
-
Mitochondrial Membrane Potential: Assessed using dyes such as JC-1.
-
Conclusion and Future Directions
While direct evidence is pending, the pharmacological profile of Caroverine strongly suggests its potential as a neuroprotective agent against MK-801-induced neurotoxicity. Its ability to antagonize a broader range of glutamate receptors and potentially modulate calcium channels and oxidative stress makes it a promising candidate for further investigation.
Future research should focus on:
-
Direct Head-to-Head In Vivo Studies: Comparing the efficacy of Caroverine with other known neuroprotective agents against MK-801 in rodent models.
-
Dose-Response and Therapeutic Window Characterization: Determining the optimal dose and timing of Caroverine administration for maximal neuroprotection.
-
Elucidation of Downstream Signaling Pathways: Investigating the specific molecular pathways modulated by Caroverine in the context of MK-801 toxicity, including its effects on the UPR and apoptotic cascades.
The validation of Caroverine's neuroprotective effects against MK-801 would not only provide a novel therapeutic strategy for conditions associated with NMDA receptor antagonist-induced neurotoxicity but also deepen our understanding of the complex interplay between excitotoxicity and neuronal survival.
References
- 1. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nature and time course of neuronal vacuolation induced by the N-methyl-D-aspartate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal vacuole formation in the rat posterior cingulate/retrosplenial cortex after treatment with the N-methyl-D-aspartate (NMDA) antagonist MK-801 (dizocilpine maleate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-801 induces apoptotic neuronal death in the rat retrosplenial cortex: prevention by cycloheximide and R(-)-2-hexyl-N-methylpropargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ameliorating effects of berberine on MK-801-induced cognitive and motor impairments in a neonatal rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Caroverine and Other Calcium Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of Caroverine against other well-established calcium channel blockers (CCBs), including Nimodipine, Verapamil, and Diltiazem (B1670644). This document synthesizes preclinical and clinical data to objectively evaluate their mechanisms of action, pharmacokinetic profiles, efficacy in relevant therapeutic areas, and safety profiles.
Introduction to Calcium Channel Blockers
Calcium channel blockers are a class of drugs that impede the movement of calcium ions (Ca2+) through voltage-gated calcium channels. These channels are critical for the regulation of numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. By modulating calcium influx, CCBs exert significant effects on the cardiovascular, nervous, and muscular systems.
CCBs are broadly categorized into three main classes based on their chemical structure and site of action:
-
Dihydropyridines (e.g., Nimodipine): Primarily act on the L-type calcium channels in vascular smooth muscle, leading to vasodilation.
-
Phenylalkylamines (e.g., Verapamil): Predominantly target L-type calcium channels in the myocardium, reducing heart rate and contractility.
-
Benzothiazepines (e.g., Diltiazem): Exhibit an intermediate profile, affecting both cardiac and vascular smooth muscle.
Caroverine: A Unique Multifunctional Drug
Caroverine stands out from traditional CCBs due to its multifaceted mechanism of action. While it does exhibit calcium channel blocking properties, its pharmacological profile is distinguished by its potent antagonism of glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This dual action suggests a broader therapeutic potential, particularly in conditions where both excitotoxicity and calcium dysregulation play a role, such as in certain neurological and otological disorders.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
| Property | Caroverine | Nimodipine | Verapamil | Diltiazem |
| Class | Quinoxaline derivative | Dihydropyridine | Phenylalkylamine | Benzothiazepine |
| Bioavailability (Oral) | Data not available in humans | ~13%[1][2] | 20-35% | ~40% |
| Half-life (t½) | Data not available in humans | 1-2 hours (initial), 8-9 hours (terminal)[1][2] | 3-7 hours | 3.5-7 hours |
| Protein Binding | Data not available in humans | >95%[1] | 83-92% | 70-80% |
| Metabolism | Hepatic | Hepatic (CYP3A4)[2] | Hepatic (extensive first-pass, CYP3A4) | Hepatic (extensive first-pass, CYP3A4) |
Comparative Efficacy in Specific Conditions
Direct comparative clinical trials between Caroverine and other CCBs are limited. The available data primarily focuses on their individual efficacy in different therapeutic areas.
Tinnitus
Caroverine has been investigated for the treatment of cochlear synaptic tinnitus. Clinical studies have shown promising results, with one study reporting that 63.3% of patients responded to Caroverine therapy immediately after infusion.[1] Another study found that oral Caroverine was superior to the standard of care in reducing mild cochlear synaptic tinnitus, with an overall reduction in tinnitus reported in 53.3% of the Caroverine-treated group.[3]
Nimodipine has also been explored as a treatment for tinnitus, though with less consistent results.
Cerebral Vasospasm
Nimodipine is the standard of care for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage. Its efficacy in improving neurological outcomes is well-established.[4] While Caroverine's calcium channel blocking and neuroprotective properties suggest potential utility in this area, there is a lack of direct comparative preclinical or clinical data against Nimodipine. Preclinical studies on Diltiazem have shown neuroprotective effects in models of cerebral ischemia by reducing infarct size and markers of oxidative stress.[5]
Smooth Muscle Spasms
Verapamil and Diltiazem are widely used for their spasmolytic effects in various conditions, including angina and hypertension, due to their ability to relax vascular smooth muscle.[6] Caroverine also possesses spasmolytic properties.[7] While direct comparative studies are scarce, in vitro experiments on guinea-pig ileum suggest that Verapamil is a potent inhibitor of smooth muscle contraction.
Comparative Safety and Side Effect Profiles
The safety and tolerability of CCBs are critical considerations in clinical practice. The following table summarizes the common and serious adverse effects associated with each drug. The incidence of adverse effects for Caroverine is based on available clinical trial data, which is less extensive than for the other, more established drugs.
| Adverse Effect | Caroverine | Nimodipine | Verapamil | Diltiazem |
| Common | Headache, dizziness, nausea, dry mouth[2] | Hypotension (4.4%), headache, nausea[8] | Constipation (7.3%), dizziness (3.3%), nausea (2.7%), headache (2.2%) | Edema (2.4%), headache (2.1%), dizziness (1.5%), asthenia (1.8%) |
| Serious | Data not available | Severe hypotension, bradycardia | Congestive heart failure, AV block, severe hypotension | Heart failure, AV block, hepatotoxicity |
Experimental Protocols
In Vitro Assessment of Spasmolytic Activity: Isolated Organ Bath Technique
Objective: To compare the potency of Caroverine and other CCBs in relaxing pre-contracted smooth muscle tissue.
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[9]
-
Contraction Induction: The tissue is pre-contracted with a spasmogen such as acetylcholine (B1216132) or histamine (B1213489) to achieve a stable submaximal contraction.
-
Drug Administration: Cumulative concentrations of Caroverine, Verapamil, or another CCB are added to the organ bath.
-
Data Acquisition: The isometric tension of the smooth muscle is continuously recorded using a force transducer.
-
Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the different compounds.[10]
Preclinical Model of Cerebral Ischemia: In Vivo Microdialysis
Objective: To evaluate the neuroprotective effects of Caroverine and other CCBs in a rat model of stroke.
Methodology:
-
Animal Model: Anesthetized rats undergo middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Microdialysis Probe Implantation: A microdialysis probe is stereotaxically implanted in the striatum or cortex of the ischemic hemisphere.
-
Drug Administration: Caroverine, Nimodipine, or another CCB is administered systemically (e.g., intravenously) or locally via reverse dialysis through the microdialysis probe.
-
Dialysate Collection: Extracellular fluid samples are collected at regular intervals before, during, and after ischemia and drug administration.
-
Neurochemical Analysis: The dialysate is analyzed for biomarkers of excitotoxicity (e.g., glutamate, aspartate) and neuronal damage using high-performance liquid chromatography (HPLC).
-
Histological Analysis: After the experiment, brain tissue is collected to assess the infarct volume using TTC staining.
Signaling Pathways and Experimental Workflows
Conclusion
Caroverine presents a distinct pharmacological profile compared to traditional calcium channel blockers, characterized by its dual action on both L-type calcium channels and glutamate receptors. This unique mechanism may offer therapeutic advantages in conditions with complex pathophysiology involving both calcium dysregulation and excitotoxicity. While clinical data for Caroverine is most prominent in the treatment of tinnitus, its spasmolytic and potential neuroprotective properties warrant further investigation and direct comparative studies against established CCBs like Nimodipine, Verapamil, and Diltiazem. Future research should focus on elucidating the human pharmacokinetics of Caroverine and conducting well-designed clinical trials to explore its full therapeutic potential in a broader range of disorders.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Experience with Diltiazem in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Open-Label, Phase 1/2a Study to Determine the Maximum Tolerated Dose of Intraventricular Sustained Release Nimodipine for Subarachnoid Hemorrhage (NEWTON [Nimodipine Microparticles to Enhance Recovery While Reducing Toxicity After Subarachnoid Hemorrhage]) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative analysis of efficacy, safety, and cost-effectiveness of betahistine alone, caroverine alone, and caroverine plus ginkgo biloba in moderate tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Dose Verapamil in Episodic and Chronic Cluster Headaches and Cardiac Adverse Events: Is It as Safe as We Think? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antihypertensive effect of diltiazem in a slow-release formulation for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. medrxiv.org [medrxiv.org]
Caroverine in Tinnitus Therapy: A Comparative Guide to Efficacy Across Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of caroverine's efficacy in treating various subtypes of tinnitus, juxtaposed with other therapeutic alternatives. The information is curated from preclinical and clinical studies to support research and development in otology.
Abstract
Tinnitus, the perception of sound without an external source, presents a significant therapeutic challenge due to its diverse etiologies and subtypes. Caroverine, a quinoxaline-derivative, has emerged as a promising agent, primarily for cochlear-synaptic tinnitus, owing to its glutamate (B1630785) receptor antagonism. This guide synthesizes the available data on caroverine's effectiveness across different tinnitus subtypes and compares it with alternative treatments such as Ginkgo Biloba, Betahistine (B147258), and newer investigational drugs. Quantitative data from key clinical trials are presented in tabular format for ease of comparison, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to elucidate the mechanisms and methodologies.
Mechanism of Action of Caroverine
Caroverine's therapeutic effect in tinnitus is primarily attributed to its role as a glutamate receptor antagonist.[1][2][3] It is believed to act on both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the synapse between inner hair cells and afferent auditory neurons.[4] In certain pathological conditions leading to tinnitus, excessive glutamate release can cause excitotoxicity and aberrant neural signaling, which is perceived as tinnitus.[5] By blocking these glutamate receptors, caroverine helps to normalize synaptic function and reduce this pathological spontaneous activity.[5][6] Additionally, caroverine exhibits calcium channel blocking properties, which may contribute to its therapeutic effects.[2][6]
Proposed mechanism of Caroverine in mitigating excitotoxicity.
Efficacy of Caroverine in Tinnitus Subtypes
The majority of clinical research on caroverine has focused on cochlear-synaptic tinnitus , a subtype thought to arise from dysfunctional neurotransmission at the inner hair cell synapse.[1][4][7]
Cochlear-Synaptic Tinnitus
Intravenous Caroverine: Placebo-controlled studies have demonstrated a significant reduction in tinnitus severity with intravenous caroverine. In one study, 63.3% of patients with cochlear-synaptic tinnitus responded to a single infusion of caroverine, compared to no responders in the placebo group.[7][8] A response was defined as an improvement in subjective rating and at least a 50% reduction in tinnitus loudness in psychoacoustic matching.[7] One week after the infusion, a stable improvement was observed in 48.3% of the caroverine-treated patients.[7]
Oral Caroverine: Oral administration of caroverine has also shown promise. A quasi-experimental study found that oral caroverine (40mg twice daily for 90 days) was more effective than the standard of care (Cinnarizine, B-complex, and Ginkgo biloba) in reducing mild cochlear synaptic tinnitus.[9][10] The overall reduction in tinnitus in the caroverine group was 53.3%.[9][10]
Tinnitus Associated with Other Conditions
A proof-of-concept study using topical transtympanic administration of caroverine (1% solution) showed particular success in patients with tinnitus associated with Meniere's disease and sudden hearing loss .[4] The study reported that mid- and high-intensity tinnitus was suppressed to a faint noise.[4]
Comparative Efficacy with Alternative Treatments
Caroverine vs. Ginkgo Biloba
Clinical studies comparing caroverine and Ginkgo biloba have yielded mixed results, with some suggesting different temporal effects.
-
Immediate Effect: One study noted that a single infusion of caroverine provided immediate relief in 54.54% of cases of cochlear synaptic tinnitus, while Ginkgo biloba was effective in 31.8% of cases after a longer treatment period.[11] Another study reported a 63.3% immediate response rate for caroverine compared to 60% for Ginkgo biloba.[1]
-
Long-term Effect: The sustained effect of caroverine has been questioned in some studies, with one reporting that the initial improvement was not maintained at 3 and 6-month follow-ups.[11] In contrast, the improvement with Ginkgo biloba was found to be sustained.[11] Another comparative study concluded that while oral caroverine showed initial promise, oral Ginkgo biloba was more effective for long-term treatment of cochlear synaptic tinnitus over 12 weeks.
It is important to note that the efficacy of Ginkgo biloba for tinnitus is a subject of debate, with some systematic reviews concluding it is no more effective than placebo.[12][13] However, other reviews suggest that the standardized extract EGb 761® may be an evidence-based treatment option.[14]
Caroverine vs. Betahistine
A study comparing a single intravenous infusion of caroverine (160 mg) to oral betahistine (8 mg three times a day for a month) for subjective tinnitus found that both drugs were efficacious. The response to caroverine was significant up to 4 weeks but not at 12 weeks, whereas the response to betahistine was significant up to 12 weeks. This suggests a single infusion of caroverine may need to be repeated for sustained relief.
A Cochrane review on betahistine for tinnitus concluded that there is an absence of evidence to suggest it has an effect on subjective idiopathic tinnitus when compared to placebo.[15] The UK's National Institute for Health and Care Excellence (NICE) guidelines do not recommend offering betahistine for the treatment of tinnitus.[16]
Emerging Alternatives
-
Retigabine and its Analogs (e.g., RL-81): Retigabine, an anti-epileptic drug, showed some off-label success in treating tinnitus by opening KCNQ potassium channels to reduce neuronal hyperexcitability.[17] However, it was withdrawn due to significant side effects.[18] Researchers are developing more selective KCNQ2/3 channel openers like RL-81 to target tinnitus with potentially fewer adverse effects.[19]
-
AM-101 (Esketamine Gel): This NMDA receptor antagonist is administered via intratympanic injection for acute inner ear tinnitus.[5][7] A phase II study showed that AM-101 at a concentration of 0.81 mg/ml resulted in statistically significant improvements in tinnitus loudness, annoyance, and sleep difficulties in patients with tinnitus following noise trauma or otitis media.[3][20]
Quantitative Data Summary
| Treatment | Tinnitus Subtype/Etiology | Administration | Key Efficacy Results | Study Type |
| Caroverine | Cochlear-Synaptic | Intravenous (single 160mg dose) | 63.3% of patients responded immediately vs. 0% in placebo group.[7] | Placebo-controlled, blind |
| Caroverine | Cochlear-Synaptic | Oral (40mg BID for 90 days) | 53.3% overall reduction in tinnitus; significantly better than standard of care for mild tinnitus.[9][10] | Quasi-experimental |
| Caroverine | Associated with Meniere's Disease & Sudden Hearing Loss | Topical (1% solution) | Particularly successful in these subgroups; suppressed mid- to high-intensity tinnitus.[4] | Proof-of-concept |
| Ginkgo Biloba | Cochlear-Synaptic | Oral | 31.8% of patients responded with sustained improvement.[11] | Randomized controlled |
| Ginkgo Biloba | Cochlear-Synaptic | Oral | 60% immediate response rate.[1] | Comparative |
| Betahistine | Subjective Tinnitus | Oral (8mg TID for 1 month) | Significant improvement in THI scores up to 12 weeks. | Randomized |
| AM-101 | Acute Tinnitus (post-noise trauma or otitis media) | Intratympanic (0.81 mg/ml) | Statistically significant improvement in tinnitus loudness, annoyance, and sleep difficulties.[3][20] | Randomized, placebo-controlled |
Experimental Protocols
Intravenous Caroverine for Cochlear-Synaptic Tinnitus
-
Study Design: A placebo-controlled, blind study was conducted on patients with cochlear-synaptic tinnitus.[7]
-
Participants: 60 patients were randomized into two groups of 30.[7]
-
Intervention: The treatment group received a single infusion of 100 ml physiological saline solution containing 160 mg of caroverine. The placebo group received only the saline solution.[7]
-
Outcome Measures:
-
Definition of Therapeutic Success: Improvement in the subjective rating by at least one category and a reduction in tinnitus matching of at least 50% immediately after the infusion.[7]
Oral Caroverine vs. Standard of Care for Tinnitus
-
Study Design: A quasi-experimental study.[9]
-
Participants: 60 consecutive patients with tinnitus were divided into two groups of 30.[9]
-
Intervention:
-
Outcome Measures:
General experimental workflow for clinical trials in tinnitus.
Conclusion
Caroverine has demonstrated efficacy, particularly in cochlear-synaptic tinnitus, with both intravenous and oral formulations showing positive results in clinical trials. Its targeted mechanism as a glutamate antagonist addresses a key pathophysiological pathway in this tinnitus subtype. Comparative studies suggest caroverine may offer more immediate relief than some alternatives like Ginkgo biloba, though questions about the long-term sustainability of its effects with single-dose administration remain. For tinnitus associated with Meniere's disease and sudden hearing loss, topical caroverine appears to be a promising avenue.
While caroverine presents a valuable therapeutic option, the landscape of tinnitus treatment is evolving. Newer agents targeting different pathways, such as potassium channel modulators and locally delivered NMDA antagonists, are under investigation and may offer improved efficacy and safety profiles. Further research, including well-designed, long-term comparative trials across more rigorously defined tinnitus subtypes, is essential to fully elucidate the therapeutic potential of caroverine and its place in the clinical management of this complex condition.
References
- 1. A Clinical Study of Tinnitus - MedCrave online [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and Safety of AM-101 in the Treatment of Acute Inner Ear Tinnitus—A Double-Blind, Randomized, Placebo-Controlled Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tinnitusjournal.com [tinnitusjournal.com]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/33296 [onderzoekmetmensen.nl]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hearingreview.com [hearingreview.com]
- 8. citeab.com [citeab.com]
- 9. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinician.com [clinician.com]
- 13. Avoid Ginkgo Biloba for Tinnitus! | NeuroMed Tinnitus Clinic [neuromedcare.com]
- 14. Ginkgo biloba extract in the treatment of tinnitus: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betahistine for tinnitus | Cochrane [cochrane.org]
- 16. nice.org.uk [nice.org.uk]
- 17. eyeandear.org [eyeandear.org]
- 18. tinnitustalk.com [tinnitustalk.com]
- 19. hearingreview.com [hearingreview.com]
- 20. Efficacy and safety of AM-101 in the treatment of acute inner ear tinnitus--a double-blind, randomized, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Caroverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant activity of Caroverine, a quinoxaline (B1680401) derivative known for its spasmolytic and neuroprotective effects. Emerging research has highlighted its significant antioxidant properties, which are objectively compared here with established antioxidant compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual representations of its mechanism of action and proposed experimental workflows to guide further research.
Executive Summary
Caroverine exhibits a potent and highly specific antioxidant profile. Its primary mechanism of action is the exceptionally efficient scavenging of hydroxyl radicals (•OH), a notoriously damaging reactive oxygen species (ROS).[1][2] Its activity against this radical is comparable to diffusion-limited rates, placing it in the upper echelon of hydroxyl radical scavengers. In contrast, its ability to scavenge superoxide (B77818) radicals (O₂•̄) is negligible.[1][3] Caroverine also demonstrates the ability to suppress lipid peroxidation and effectively remove peroxynitrite.[2][4] This unique profile distinguishes it from broad-spectrum antioxidants and suggests its potential therapeutic utility in conditions where hydroxyl radical-mediated damage is a key pathological factor.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data on the radical scavenging activity of Caroverine in comparison to Trolox, a water-soluble analog of Vitamin E, and the well-known antioxidant, Vitamin C (Ascorbic Acid).
| Antioxidant Assay | Analyte | Caroverine | Trolox | Vitamin C (Ascorbic Acid) |
| Radical Scavenging Activity | Hydroxyl Radical (•OH) | k = 1.9 x 10¹⁰ M⁻¹s⁻¹[1] | Diffusion-limited rates (typically 10⁹ - 10¹⁰ M⁻¹s⁻¹) | Potent Scavenger (specific rate constant varies with method) |
| Radical Scavenging Activity | Superoxide Radical (O₂•̄) | k = 3 x 10² M⁻¹s⁻¹[1] | Moderate Scavenger (often used as a standard for relative comparison) | Moderate Scavenger |
| Lipid Peroxidation Inhibition | Liposomal Membranes / HDL | Suppression of lipid peroxidation observed[1][2] | Inhibition observed (IC₅₀ values reported, but vary with experimental conditions) | Inhibition of lipid oxidation in HDL confirmed |
Note: A direct comparison of IC₅₀ values for lipid peroxidation is challenging due to variations in experimental protocols across different studies. It is recommended to perform a side-by-side analysis for a precise quantitative comparison.
Mandatory Visualization
Diagram 1: Antioxidant Mechanism of Caroverine
Caption: Mechanism of Caroverine's antioxidant action.
Diagram 2: Proposed Experimental Workflow for Comparative Analysis
References
Validating the Therapeutic Window for Caroverine in Acute Hearing Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Caroverine for the treatment of acute hearing loss, with a focus on validating its therapeutic window. It contrasts Caroverine with established alternative therapies, presenting available experimental data and detailed methodologies to inform further research and drug development.
Introduction to Caroverine and its Rationale in Acute Hearing Loss
Caroverine is a quinoxaline-derivative that has been investigated for various inner ear disorders. Its proposed mechanism of action in acute hearing loss is multifactorial, targeting key aspects of cochlear pathophysiology. The primary rationale for its use stems from its role as a glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1][2][3]
Glutamate is the primary excitatory neurotransmitter in the auditory pathway. Excessive glutamate release, a condition known as excitotoxicity, is implicated in the cellular damage seen in acute hearing loss from various causes, including noise trauma and ischemia.[3] By blocking NMDA and AMPA receptors, Caroverine may protect cochlear hair cells and spiral ganglion neurons from glutamate-induced damage.[2] Additionally, its calcium channel blocking properties may help in mitigating cellular overload of calcium, a common pathway for cell death.
Comparative Analysis of Caroverine and Alternative Therapies
The current standard of care for idiopathic sudden sensorineural hearing loss (ISSNHL) primarily involves corticosteroids. Other therapies are also employed, though with varying degrees of evidence. This section compares Caroverine with these alternatives.
Data Summary
The following table summarizes the available quantitative data for Caroverine and common alternative treatments for acute hearing loss. It is important to note that direct head-to-head clinical trial data for Caroverine as a monotherapy in acute hearing loss is limited. The data for Caroverine is primarily derived from studies on tinnitus with associated sensorineural hearing loss.
| Treatment | Dosage and Administration | Reported Efficacy (Hearing Improvement) | Common Side Effects |
| Caroverine (Intravenous) | Single dose of 160 mg/8 ml in 100 ml physiological saline[4] | In combination with intratympanic dexamethasone, resulted in a significant decrease in Pure Tone Average (PTA) of ≥10 dB in the study group.[1] | Nausea, dizziness, headache (generally mild) |
| Caroverine (Oral) | 40 mg twice daily for 90 days[5] | Improved sensory-neural hearing loss in patients with tinnitus.[5] | Dizziness, headache, gastrointestinal discomfort (generally mild) |
| Corticosteroids (Systemic) | e.g., Prednisone 60 mg/day with tapering | Variable; reported recovery rates differ across studies. | Insomnia, mood changes, increased appetite, hyperglycemia, risk of avascular necrosis with long-term use. |
| Corticosteroids (Intratympanic) | e.g., Dexamethasone injections | Comparable efficacy to systemic steroids in some studies, often used as salvage therapy. | Tympanic membrane perforation, pain, dizziness, infection. |
| Hyperbaric Oxygen Therapy | Typically adjunctive to corticosteroids | May offer additional benefit, particularly when initiated early. | Barotrauma, oxygen toxicity (rare). |
| Ginkgo Biloba | Varies by preparation | Some studies on tinnitus suggest potential benefits.[4] | Gastrointestinal upset, headache, allergic reactions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols relevant to the validation of Caroverine's therapeutic window.
Protocol for a Proposed Clinical Trial of Intravenous Caroverine in Idiopathic Sudden Sensorineural Hearing Loss (ISSNHL)
Objective: To determine the efficacy and safety of intravenous Caroverine in patients with ISSNHL and to establish a therapeutic window.
Study Design: A prospective, randomized, double-blind, placebo-controlled, dose-ranging study.
Patient Population: Adults (18-65 years) with a diagnosis of ISSNHL (≥30 dB hearing loss in at least three consecutive frequencies within 72 hours).
Exclusion Criteria: Previous episodes of sudden hearing loss, evidence of retrocochlear pathology, history of Meniere's disease, recent ototoxic medication exposure, severe systemic diseases.
Treatment Arms:
-
Group A (Low Dose): Single intravenous infusion of 80 mg Caroverine.
-
Group B (High Dose): Single intravenous infusion of 160 mg Caroverine.[4]
-
Group C (Placebo): Intravenous infusion of physiological saline.
Procedure:
-
Screening and Baseline Assessment: Comprehensive audiological evaluation including pure-tone audiometry (PTA), speech discrimination scores (SDS), and otoacoustic emissions (OAEs).
-
Randomization and Blinding: Patients are randomly assigned to one of the treatment arms. Both patients and investigators are blinded to the treatment allocation.
-
Drug Administration: The assigned treatment is administered as a slow intravenous infusion over 30-60 minutes.
-
Monitoring: Vital signs are monitored during and after the infusion. Patients are observed for any adverse events.
-
Follow-up Assessments: Audiological evaluations are repeated at 24 hours, 7 days, 30 days, and 90 days post-treatment.
Outcome Measures:
-
Primary Outcome: Change in PTA from baseline at 30 days.
-
Secondary Outcomes: Improvement in SDS, proportion of patients with complete and partial hearing recovery, incidence of adverse events.
Protocol for Auditory Brainstem Response (ABR) Measurement in Animal Models
This protocol is adapted from preclinical studies investigating the otoprotective effects of Caroverine.[6]
Objective: To assess the functional integrity of the auditory pathway in an animal model of acute hearing loss treated with Caroverine.
Animal Model: Guinea pigs or rats with noise-induced or drug-induced hearing loss.
Procedure:
-
Anesthesia: Animals are anesthetized to prevent movement artifacts.
-
Electrode Placement: Subdermal needle electrodes are placed at the vertex (active), mastoid (reference), and a distal site (ground).
-
Acoustic Stimuli: Click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) are delivered to the ear canal via a calibrated speaker.
-
Signal Averaging: The evoked electrical responses from the auditory nerve and brainstem are amplified, filtered, and averaged over multiple stimulus presentations to improve the signal-to-noise ratio.
-
Threshold Determination: The lowest stimulus intensity at which a discernible ABR waveform (typically Wave V) is present is defined as the ABR threshold.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.
Signaling Pathway of Caroverine in Cochlear Neuroprotection
Caption: Caroverine's neuroprotective mechanism in the cochlea.
Experimental Workflow for Validating Caroverine's Therapeutic Window
Caption: Workflow for establishing the therapeutic window of Caroverine.
Conclusion and Future Directions
The available evidence suggests that Caroverine holds promise as a therapeutic agent for acute hearing loss due to its neuroprotective mechanisms. However, to validate its therapeutic window and establish its clinical utility, further rigorous research is imperative.
Future studies should focus on:
-
Dose-escalation studies to determine the maximum tolerated dose and optimal therapeutic dose of Caroverine for acute hearing loss.
-
Randomized controlled trials directly comparing the efficacy of Caroverine with standard corticosteroid therapy.
-
Investigation of different administration routes, such as intratympanic delivery, to maximize cochlear drug concentration while minimizing systemic side effects.[6]
-
Exploration of combination therapies, such as Caroverine with corticosteroids, to potentially enhance therapeutic outcomes.[1]
By addressing these research gaps, the scientific community can better delineate the role of Caroverine in the management of acute hearing loss and potentially offer a new therapeutic option for this challenging condition.
References
- 1. ijorl.com [ijorl.com]
- 2. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of Caroverine's effectiveness in tinnitus treatment
A Comparative Guide to Caroverine's Efficacy in Tinnitus Treatment
Introduction
Tinnitus, the perception of sound without an external source, remains a significant clinical challenge. The pathophysiology is complex, with a leading hypothesis implicating glutamatergic excitotoxicity in the cochlea. This has led to the investigation of glutamate (B1630785) receptor antagonists as a potential therapeutic strategy. Caroverine, a quinoxaline-derivative, has emerged as a compound of interest due to its dual mechanism of action as an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, as well as a calcium channel blocker.[1][2][3][4] This guide provides a cross-study comparison of Caroverine's effectiveness in tinnitus treatment, presenting quantitative data from various clinical trials, detailing experimental protocols, and visualizing its proposed mechanism of action.
Mechanism of Action
Caroverine's therapeutic potential in tinnitus is primarily attributed to its ability to modulate glutamatergic neurotransmission in the auditory pathway.[1][3] It is believed that excessive glutamate release can lead to overstimulation of the auditory nerve fibers, a phenomenon termed excitotoxicity, which is a proposed mechanism for the generation of tinnitus.[1][5] Caroverine acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors.[1][5][6] By blocking these receptors, Caroverine can reduce the excitability of the auditory neurons, thereby potentially alleviating tinnitus symptoms.[2][3] Additionally, its function as a calcium channel blocker may contribute to its neuroprotective effects.[2][4]
Cross-Study Comparison of Efficacy
The efficacy of Caroverine in treating tinnitus has been evaluated in several clinical studies, with varying methodologies and outcomes. The following tables summarize the quantitative data from these studies.
Table 1: Placebo-Controlled and Comparative Studies of Oral Caroverine
| Study | N | Treatment Group(s) | Control Group | Duration | Outcome Measures | Key Findings |
| Kumari A & Kumar S (2016)[7] | 50 | Caroverine 20 mg twice daily | Placebo | 90 days | THI, Tinnitus Frequency Matching | 64% of patients in the Caroverine group showed a reduction in tinnitus compared to 20% in the placebo group. 8% reported complete relief. |
| Unnamed Study (2024)[8][9] | 60 | Caroverine 40 mg twice daily | Cinnarizine 25 mg twice daily + B-complex and Ginkgo biloba once daily | 90 days | Tinnitus Case History Questionnaire, THI, VAS | Significant improvement in mild tinnitus with Caroverine. A larger decrease in THI scores and improvement in VAS scores compared to the control group. Overall reduction in tinnitus in 53.3% of the Caroverine group. |
| Unnamed Study (2025)[10] | 72 | Group A: Caroverine; Group B: Caroverine + Ginkgo biloba | Group C: Betahistine (B147258) | 12 weeks | THI, Tinnitus Functional Index (TFI), VAS | Reduction in THI, TFI, and VAS scores was greatest in Group B, followed by Group A, and then Group C. |
| Unnamed Study (2022)[11][12] | 48 | Caroverine | Ginkgo biloba | 12 weeks | Tinnitus Grading, Tinnitus Matching | Caroverine showed promising results in the first month, but Ginkgo biloba was more effective in the long term (12 weeks) in improving mean tinnitus grading and matching. |
| Unnamed Study (2024)[13] | 180 | Caroverine | Ginkgo Biloba, Multivitamins (Placebo) | Not specified | Tinnitus Severity | The percentage change in tinnitus severity was 38.9% in the Caroverine group. |
Table 2: Studies on Intravenous and Topical Caroverine
| Study | N | Treatment Group | Control Group | Duration | Outcome Measures | Key Findings |
| Denk DM, et al. (1997)[1][5][6][14][15] | 60 | Single infusion of Caroverine | Placebo infusion | Single infusion | Subjective Rating, Psychoacoustic Measurement (Tinnitus Matching) | 63.3% of patients in the Caroverine group responded to therapy immediately after the infusion, while none in the placebo group showed a significant response. |
| Unnamed Study (2019)[16] | 86 | Single infusion of Caroverine | Ginkgo biloba, Placebo | Single infusion with 6-month follow-up | Tinnitus Grading, Tinnitus Matching | Immediate improvement in 54.54% of cases with Caroverine infusion, but the effect was not sustained at 3 and 6 months. Ginkgo biloba showed sustained improvement. |
| Ehrenberger K. (2003)[17] | 77 | Topical Caroverine 1% eardrops | None (Proof-of-concept) | Not specified | Tinnitus Sensation Rating (VAS) | Significant reduction in tinnitus sensations, especially in patients with Meniere's disease and sudden hearing loss. |
Experimental Protocols
A critical aspect of comparing clinical studies is understanding their methodologies. Below are the detailed experimental protocols for some of the key studies cited.
Protocol 1: Oral Caroverine vs. Standard Care[8][9]
-
Study Design: A quasi-experimental study.
-
Participants: 60 consecutive patients with a confirmed diagnosis of tinnitus.
-
Treatment Arms:
-
Group 1 (n=30): Caroverine 40mg capsules twice daily for 90 days.
-
Group 2 (n=30): Cinnarizine 25mg tablets twice daily along with a fixed-dose combination of B-complex and Ginkgo biloba capsules once daily for 90 days.
-
-
Outcome Assessment: Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and Visual Analog Scale (VAS).
-
Data Analysis: Statistical significance was set at a p-value ≤ 0.05.
Protocol 2: Intravenous Caroverine vs. Placebo[1][5][6][14][15]
-
Study Design: A placebo-controlled, randomized, double-blind study.
-
Participants: 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.
-
Treatment Arms:
-
Group 1 (n=30): A single intravenous infusion of Caroverine.
-
Group 2 (n=30): A single intravenous infusion of a placebo.
-
-
Outcome Assessment: A response was defined as a reduction in both subjective rating and psychoacoustic measurement (tinnitus matching).
-
Data Analysis: Comparison of responder rates between the two groups.
Conclusion
The available evidence suggests that Caroverine may offer a therapeutic benefit for some individuals with tinnitus, particularly those with mild cochlear synaptic tinnitus.[8][9] Both oral and intravenous administrations have shown positive results in reducing tinnitus severity, as measured by various subjective and objective scales.[1][7][8] However, the long-term efficacy of Caroverine, especially in comparison to other treatments like Ginkgo biloba, requires further investigation, as some studies suggest its initial benefits may not be sustained.[11][12][16] The topical application of Caroverine also presents a promising avenue for future research.[17] For researchers and drug development professionals, the existing data provides a solid foundation for designing future clinical trials to further elucidate the role of Caroverine in the management of tinnitus.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 3. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. What is Caroverine used for? [synapse.patsnap.com]
- 5. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 6. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of efficacy, safety, and cost-effectiveness of betahistine alone, caroverine alone, and caroverine plus ginkgo biloba in moderate tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijorl.com [ijorl.com]
- 12. researchgate.net [researchgate.net]
- 13. A Comparative Analysis of the Efficacy of Ginkgo Biloba and Caroverine in the Management of Idiopathic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citeab.com [citeab.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tinnitusjournal.com [tinnitusjournal.com]
Comparative Pharmacokinetics of Caroverine Formulations: A Guide for Researchers
An objective analysis of Caroverine's pharmacokinetic profiles across different administration routes, supported by experimental data, to inform preclinical and clinical research.
This guide provides a detailed comparison of the pharmacokinetic properties of different Caroverine formulations, focusing on systemic versus local administration. The data presented is crucial for researchers and drug development professionals working on optimizing Caroverine delivery for various therapeutic applications, particularly in otology.
Data Summary: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Caroverine following intravenous (IV) and local administration via the round window membrane (RWM) in guinea pigs. Local administration was tested at a low dose (LD) and a high dose (HD).
| Formulation/Route | Compartment | Peak Concentration (Cmax) | Time to Peak (Tmax) |
| Intravenous (IV) | Perilymph | Not detected at 3 hours | - |
| Cerebrospinal Fluid (CSF) | High (peak at 10 min) | 10 minutes | |
| Plasma | ~12x higher than HD local | 10 minutes | |
| Local (RWM) - Low Dose (LD) | Perilymph | 4.3 µg/ml | 30 minutes |
| Cerebrospinal Fluid (CSF) | Low | - | |
| Plasma | Low | 10 minutes | |
| Local (RWM) - High Dose (HD) | Perilymph | 18.8 µg/ml | 30 minutes |
| Cerebrospinal Fluid (CSF) | ~6x lower than IV | - | |
| Plasma | Low | 10 minutes |
Data extracted from a study by Wang et al., 2003.[1]
Key Findings
Local application of Caroverine to the round window membrane results in significantly higher concentrations in the perilymph of the inner ear compared to systemic intravenous administration.[1][2] Conversely, systemic administration leads to substantially higher plasma and cerebrospinal fluid (CSF) concentrations.[1] Notably, after local high-dose application, the peak Caroverine concentration in the plasma was approximately 12 times lower, and in the CSF about 6 times lower, than after intravenous injection.[1]
These findings suggest that local administration could be a more effective and safer approach for treating inner ear disorders, as it achieves high local drug levels while minimizing systemic exposure and potential side effects.[1][2] The effects on hearing were found to be transient and fully reversible 24 hours after local Caroverine applications.[1][2]
Experimental Protocols
The data presented above is based on a study conducted in guinea pigs. Below is a summary of the experimental methodology.
Animal Model:
-
Male guinea pigs were used for the study.
Drug Administration:
-
Intravenous (IV) Group: A single dose of Caroverine was administered intravenously.
-
Local Application Groups (LD and HD): Gelfoam soaked in either a low dose (1.6 mg/ml) or high dose (12.8 mg/ml) Caroverine solution was applied to the round window membrane (RWM).[1]
Sample Collection:
-
Samples of perilymph, cerebrospinal fluid (CSF), and plasma were collected at various time points after drug administration.
Analytical Method:
-
Caroverine concentrations in the collected samples were determined using High-Performance Liquid Chromatography (HPLC).[1][2] The method was validated to be reproducible and sensitive, with a limit of quantification of 10 ng/ml.[1]
Visualizations
Caroverine Administration and Distribution Pathway
The following diagram illustrates the different administration routes and the subsequent distribution of Caroverine to the target and systemic compartments.
Caption: Caroverine distribution pathways after IV vs. local RWM administration.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps in the experimental procedure used to determine the pharmacokinetic profiles of Caroverine.
Caption: Workflow for the comparative pharmacokinetic study of Caroverine.
Mechanism of Action: Glutamate (B1630785) Receptor Antagonism
Caroverine functions as an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This action is believed to protect the inner ear from excitotoxicity, a process implicated in conditions like tinnitus and noise-induced hearing loss.[1][2]
The following diagram illustrates Caroverine's proposed mechanism of action at the glutamatergic synapse in the inner ear.
Caption: Caroverine's antagonistic action on glutamate receptors.
References
- 1. karger.com [karger.com]
- 2. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Caroverine used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Caroverine Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Caroverine Hydrochloride, a nonselective NMDA and AMPA glutamate (B1630785) receptor antagonist, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound waste.
Hazard Profile of this compound
Understanding the specific hazards associated with this compound is the first step in establishing safe handling and disposal protocols.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
Source: Sigma-Aldrich, PubChem[1]
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to general principles of laboratory chemical waste management, which prioritize safety and environmental protection. Key guidelines include:
-
Segregation: Never mix incompatible chemicals.[2][3] Store this compound waste separately from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[2]
-
Containerization: Use only approved, chemically compatible, and clearly labeled containers for waste storage.[3][4][5] Containers must be kept securely closed except when adding waste.[2][6]
-
Labeling: All waste containers must be accurately and clearly labeled with their contents to prevent accidental mixing and ensure proper handling by waste management personnel.[4][5]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][7][8]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, a dust mask (such as an N95), and eye protection.
-
Waste Identification and Classification:
-
Container Selection and Labeling:
-
Select a designated, leak-proof waste container made of a material compatible with this compound. Plastic containers are often preferred for solid waste.[5]
-
Label the container clearly as "Hazardous Waste: this compound" and include the date when waste was first added.
-
-
Waste Accumulation:
-
Place all solid this compound waste, including contaminated items like weighing papers, gloves, and absorbent pads, directly into the designated hazardous waste container.
-
If dealing with solutions, do not evaporate the solvent as a method of disposal.[6] Collect the solution in a compatible, labeled liquid waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5] The SAA must be inspected weekly for any signs of leakage.[2]
-
-
Request for Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service for pickup.[5]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound can be visualized as follows:
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance.
References
- 1. This compound | C22H28ClN3O2 | CID 3043582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. trumedwaste.com [trumedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. New National Rules Governing Pharmaceutical Disposal Start August 21st [content.govdelivery.com]
Essential Safety and Operational Protocols for Handling Caroverine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Caroverine Hydrochloride. Adherence to these protocols is mandatory to ensure personal safety and proper management of this chemical compound.
This compound is classified as harmful if swallowed.[1] While no specific Occupational Exposure Limit (OEL) has been established, it is prudent to handle it as a potent pharmaceutical compound, minimizing exposure through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
Quantitative Data Summary
Due to the absence of a specific OEL for this compound, a conservative approach to handling is recommended. The following table summarizes key safety-related data.
| Parameter | Value | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
| Occupational Exposure Limit (OEL) | Not Established | [2] |
| Recommended Handling | Potent Compound | General Guidance |
| Storage Temperature | 2-8°C | Product Information |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is required for all personnel handling this compound. The following equipment must be used:
-
Gloves: Two pairs of powder-free nitrile gloves.
-
Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Respiratory Protection: A dust mask (N95 or higher) is required when handling the solid form of the compound.
Properly putting on PPE is the first line of defense against exposure. Follow this sequence meticulously:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the neck and waist.
-
Respiratory Protection: Place the N95 dust mask over your nose and mouth, ensuring a tight seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.
The removal of PPE must be done carefully to prevent contamination of skin and clothing.
-
Gloves (Outer Pair): Remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down and away from the body. Dispose of them immediately in a designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection: Remove the dust mask without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plan
Safe handling and disposal are critical to laboratory and environmental safety.
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Avoid creating dust.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed, and leak-proof container.
-
The container must be marked as "Hazardous Chemical Waste" and specify "this compound."
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., water).
-
The first rinseate should be collected and disposed of as hazardous liquid waste.
-
After triple rinsing, the container can be disposed of in the regular trash after defacing the label.
-
-
Waste Pickup:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for disposal through the institution's environmental health and safety office or a licensed chemical waste disposal company.
-
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Step-by-Step PPE Doffing Sequence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
